BNC105P
説明
prodrug of BNC105
特性
CAS番号 |
945771-96-0 |
|---|---|
分子式 |
C20H19Na2O10P |
分子量 |
496.3 g/mol |
IUPAC名 |
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate |
InChI |
InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2 |
InChIキー |
VVIPLWCZZYERCA-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BNC 105P BNC-105P BNC105P |
製品の起源 |
United States |
Foundational & Exploratory
BNC105P: A Technical Guide to its Mechanism of Action in Tumor Vasculature
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BNC105P is a novel, dual-action Vascular Disrupting Agent (VDA) designed to selectively target and destroy tumor blood vessels, leading to extensive tumor necrosis. As a water-soluble phosphate prodrug, this compound is rapidly converted in vivo to its active form, BNC105. The core mechanism of BNC105 is the inhibition of tubulin polymerization, which preferentially affects the cytoskeleton of actively proliferating tumor endothelial cells. This disruption leads to a cascade of events, including endothelial cell shape changes, increased vascular permeability, and ultimately, a rapid collapse of the tumor's vascular network. The resultant acute hypoxia triggers secondary anti-tumor effects and creates opportunities for synergistic combination therapies. This document provides a detailed overview of the mechanism of action, supporting preclinical and clinical data, key experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: Selective Vascular Disruption
This compound's primary therapeutic strategy is the targeted disruption of established tumor vasculature, a mechanism distinct from anti-angiogenic agents that inhibit the formation of new blood vessels.[1] The active molecule, BNC105, is a potent tubulin polymerization inhibitor.[2][3]
Key attributes of the mechanism include:
-
Prodrug Conversion: this compound is the disodium phosphate ester prodrug of BNC105.[1][4] This formulation enhances solubility and allows for intravenous administration. Following administration, it is rapidly converted to the active BNC105 molecule by phosphatases.[2]
-
Tubulin Polymerization Inhibition: BNC105 binds to the colchicine-binding site on tubulin, preventing the polymerization of microtubules.[5] Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure, division, and signaling.
-
Endothelial Cell Selectivity: The mechanism exploits the unique characteristics of tumor endothelial cells. These cells are in a constant state of activation and proliferation, making them exquisitely sensitive to cytoskeletal disruption.[3] BNC105 displays an 80-fold higher potency against actively proliferating endothelial cells compared to quiescent, non-proliferating endothelial cells found in stable, healthy tissues.[3][4] This selectivity provides a wide therapeutic window, minimizing off-target effects.[3]
-
Vascular Collapse: The inhibition of tubulin polymerization in tumor endothelial cells causes a rapid breakdown of their cytoskeletal structure. This leads to cell rounding, the formation of intercellular gaps, and increased vascular permeability.[6] The subsequent rise in interstitial fluid pressure, combined with the structural failure of the vessels, results in a catastrophic collapse of the tumor's vascular network and a cessation of blood flow.[7]
-
Tumor Hypoxia and Necrosis: The shutdown of blood supply induces severe and acute tumor hypoxia, starving the tumor of oxygen and nutrients and leading to widespread necrotic cell death.[1][6][8] Preclinical studies demonstrate that this compound can achieve over 95% vascular disruption within just three hours of administration.[1][4]
Downstream Signaling Cascades
The acute, VDA-induced hypoxia triggers a cascade of adaptive signaling pathways within the surviving tumor cells, primarily located at the tumor's periphery. Understanding these pathways is critical for developing rational combination therapies.
-
HIF-1α Upregulation: The primary response to hypoxia is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[8][9] Under normoxic conditions, HIF-1α is hydroxylated and targeted for degradation. In the acute hypoxic environment created by this compound, this degradation is inhibited, leading to HIF-1α accumulation.
-
VEGF and Metabolic Gene Activation: Stabilized HIF-1α translocates to the nucleus and activates the transcription of numerous target genes. These include Vascular Endothelial Growth Factor (VEGF-A), which promotes re-vascularization and tumor recovery, and glucose transporters like GLUT-1, which facilitate a metabolic shift towards anaerobic glycolysis.[6][8][9]
-
mTOR Pathway Activation: Evidence suggests that treatment with BNC105 also leads to the phosphorylation and activation of the mTOR (mammalian Target of Rapamycin) pathway and its downstream effectors, such as 4E-BP-1.[6][9] This pathway is a central regulator of cell growth, proliferation, and protein synthesis, and its activation can contribute to tumor survival and recovery.
The activation of these pro-survival pathways highlights a key vulnerability. While this compound effectively debulks the tumor core, the surviving rim can initiate recovery. This provides a strong rationale for combining this compound with agents that target these escape pathways, such as VEGF inhibitors (e.g., bevacizumab) or mTOR inhibitors (e.g., everolimus).[8][9]
Quantitative Data Summary
Pharmacokinetic Parameters
This compound is rapidly converted to BNC105, and both compounds are cleared quickly from plasma. This pharmacokinetic profile is consistent with a "hit-and-run" mechanism, where a short drug exposure is sufficient to initiate irreversible vascular collapse.
| Parameter | This compound (Prodrug) | BNC105 (Active) | Source |
| Geometric Mean Half-life | 0.08 - 0.13 hours (5-8 min) | 0.32 - 0.57 hours (19-34 min) | [2][7] |
| Conversion | Rapidly converted to BNC105 | - | [2] |
| Dose Proportionality | - | Plasma concentrations generally increase in proportion to dose | [2] |
Preclinical Efficacy and Potency
Preclinical studies in various xenograft models have demonstrated the potent vascular-disrupting and anti-tumor activity of this compound.
| Metric | Value | Model / Condition | Source |
| Anti-proliferative Activity (IC50) | 0.1 - 1.0 nM | In vitro cancer cell lines | [10] |
| Endothelial Cell Selectivity | 80-fold higher potency | Proliferating vs. non-proliferating endothelial cells | [3][4] |
| Vascular Disruption | >95% | 10 mg/kg dose in tumor-bearing mice (3h post-admin) | [1][4] |
| Effective VDA Dose | 5 mg/kg | Lung and brain tumor xenografts | [10] |
| Effective VDA Dose | 20 mg/kg | Prostate tumor xenografts | [10] |
| Tumor Response | Regressions and complete clearance (in 20% of animals) | Single-agent treatment in xenograft models | [3] |
| Drug Retention | High levels remain in tumor at 24h | Cleared from other organs in tumor-bearing mice | [3][10] |
Clinical Trial Data
Phase I human trials have established the safety profile and recommended Phase II dose (RP2D), while also confirming pharmacodynamic effects consistent with the proposed mechanism of action.
| Parameter | Value | Study Population | Source |
| Trial Phase | Phase I | 21 subjects with advanced solid tumors | [1][2] |
| Dose Escalation Range | 2.1 - 18.9 mg/m² | Advanced solid tumors | [1][2] |
| Recommended Phase II Dose | 16 mg/m² | Days 1 and 8 of a 21-day cycle | [1][2] |
| Observed PD Effects | Tumor blood flow changes; Dose-dependent reduction in polymerized tubulin | Advanced solid tumors | [2] |
Experimental Protocols
Protocol 1: Assessment of Vascular Disruption (Hoechst 33342 Perfusion)
This protocol is a standard preclinical method to quantify the functional vascular volume within a tumor following treatment.
-
Objective: To measure the percentage of functional, perfused blood vessels.
-
Methodology:
-
Subcutaneous tumors (e.g., lung, prostate) are established in immunodeficient mice (e.g., Balb/c nu/nu).[10]
-
Mice are treated with a single dose of this compound (e.g., 5-20 mg/kg) or vehicle control.
-
At a predetermined time point (e.g., 3-6 hours post-treatment), the fluorescent DNA dye Hoechst 33342 (H33342) is injected intravenously.
-
H33342 circulates and stains the nuclei of cells in close proximity to functional blood vessels.
-
After a short circulation time (~1 minute), tumors are excised, frozen, and sectioned.
-
Tumor sections are analyzed via fluorescence microscopy. The area of H33342 fluorescence (representing perfused regions) is quantified relative to the total tumor area.
-
Vascular disruption is calculated as the percentage reduction in the perfused area in treated tumors compared to controls.
-
Protocol 2: Immunohistochemical (IHC) Analysis of Hypoxia Markers
This protocol is used to confirm the downstream biological consequences of vascular disruption.
-
Objective: To detect the upregulation of hypoxia-induced proteins in tumor tissue.
-
Methodology:
-
Tumor-bearing mice are treated with this compound as described above.
-
At various time points (e.g., 24-30 hours), tumors are excised, fixed in formalin, and embedded in paraffin.
-
Tumor sections are prepared and subjected to standard IHC protocols.
-
Primary antibodies specific for key hypoxia markers (e.g., HIF-1α, GLUT-1, VEGF-A) are applied to the sections.[8][9]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection with a chromogenic substrate, resulting in a colored precipitate at the site of antigen expression.
-
Slides are counterstained (e.g., with hematoxylin), and the intensity and distribution of the staining are evaluated microscopically to determine the extent of protein upregulation.[8]
-
Protocol 3: Clinical Pharmacodynamic Assessment (DCE-MRI)
This non-invasive clinical imaging technique assesses changes in tumor blood flow and vascular permeability.
-
Objective: To measure treatment-induced changes in tumor vascular function in patients.
-
Methodology:
-
Patients with advanced solid tumors undergo a baseline Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) scan prior to treatment.
-
A gadolinium-based contrast agent is injected intravenously.
-
A rapid series of T1-weighted MR images are acquired before, during, and after the contrast injection to monitor its uptake and washout from the tumor tissue.
-
This compound is administered as a 10-minute infusion.[1][2]
-
Follow-up DCE-MRI scans are performed at specified time points post-treatment.
-
Pharmacokinetic models are applied to the imaging data to calculate parameters such as Ktrans (a measure of vascular permeability and blood flow).
-
A reduction in Ktrans post-treatment indicates a vascular disrupting effect.
-
Protocol 4: On-Target Action Measurement (Tubulin Polymerization Assay)
This blood-based biomarker assay confirms that the drug is engaging its molecular target in vivo.
-
Objective: To quantify the level of polymerized tubulin in peripheral blood mononuclear cells (PBMCs) as a surrogate for on-target drug activity.
-
Methodology:
-
Blood samples are collected from clinical trial subjects at baseline and at various time points after this compound infusion.
-
PBMCs are isolated from the blood using density gradient centrifugation.[2]
-
A novel immunoblot densitometry assay is used to measure the levels of polymerized tubulin within the isolated PBMCs.[4]
-
A dose-dependent reduction in the levels of polymerized tubulin following this compound administration demonstrates the 'on-target' action of the drug.[2][4]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I/II trial of this compound with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
BNC105P: A Technical Guide to a Dual-Action Vascular Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BNC105P is a novel, water-soluble phosphate prodrug of the potent tubulin polymerization inhibitor, BNC105. It functions as a vascular disrupting agent (VDA) with a dual mechanism of action: it selectively targets and collapses tumor vasculature, leading to extensive tumor necrosis, and it possesses direct anti-proliferative effects on cancer cells. Preclinical and clinical studies have demonstrated its favorable safety profile and pharmacodynamic activity, positioning it as a promising candidate for the treatment of various solid tumors, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound is rapidly converted in the bloodstream to its active form, BNC105, by alkaline phosphatases. BNC105 then exerts its potent anti-cancer effects through two primary mechanisms:
-
Vascular Disruption: BNC105 is a tubulin polymerization inhibitor that shows a remarkable selectivity for activated endothelial cells found in the tumor neovasculature.[1] By binding to tubulin, it disrupts the microtubule cytoskeleton of these endothelial cells, leading to a rapid change in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor's blood supply. This vascular shutdown starves the tumor of oxygen and nutrients, resulting in extensive hemorrhagic necrosis in the tumor core.
-
Anti-proliferative Activity: In addition to its effects on the tumor vasculature, BNC105 also has a direct cytotoxic effect on cancer cells by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation and cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The dual action of this compound—targeting both the tumor's blood supply and the cancer cells directly—offers a significant therapeutic advantage.
Quantitative Preclinical and Clinical Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Anti-Tumor Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%TGI) | Reference |
| MC38 (colorectal) | Monotherapy | 40% | [2] |
| MC38 (colorectal) | In combination with anti-PD-1 | 97% | [2] |
| CT26 (colorectal) | Monotherapy | 27% | [2] |
| CT26 (colorectal) | In combination with anti-CTLA-4 | 70% | [2] |
Table 2: In Vitro Anti-Proliferative Activity of BNC105
A comprehensive table of IC50 values for BNC105 against a broad panel of human cancer cell lines (e.g., NCI-60) is not publicly available in the reviewed literature. The anti-proliferative activity is reported to be in the nanomolar range.
Table 3: Phase I Monotherapy Clinical Trial - Pharmacokinetics of this compound and BNC105
| Dose Level (mg/m²) | Analyte | Cmax (ng/mL) | AUC (ng.h/mL) | t½ (hours) |
| 2.1 - 18.9 | This compound (Prodrug) | - | - | 0.13 |
| 2.1 - 18.9 | BNC105 (Active) | Generally dose-proportional | Generally dose-proportional | 0.57 |
Data compiled from a first-in-human Phase I study.[3]
Table 4: Phase I Monotherapy Clinical Trial - Pharmacodynamic Effects
| Dose Level (mg/m²) | Pharmacodynamic Marker | Result | Timepoint |
| ≥ 8.4 | Polymerized Tubulin in PBMCs | >80% decrease | 1-7 hours post-dosing |
| 16 | Tumor Ktrans (DCE-MRI) | -42% change | 24 hours post-dosing |
| 18.9 | Tumor Ktrans (DCE-MRI) | Mean change of -39% (range: -14% to -60%) | 24 hours post-dosing |
Data from a first-in-human Phase I study.[4]
Table 5: Phase II Combination Therapy Clinical Trial (this compound with Everolimus in mRCC)
| Treatment Arm | 6-Month Progression-Free Survival (6MPFS) | Median Progression-Free Survival (mPFS) | Overall Response Rate (ORR) |
| This compound + Everolimus | 33.82% | 4.7 months | 1 CR, 1 PR |
| Everolimus Alone | 30.30% | 4.1 months | 2 PR |
Data from the DisrupTOR-1 Phase II trial in metastatic renal cell carcinoma (mRCC).[5][6] CR: Complete Response; PR: Partial Response.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the vascular disrupting and anti-proliferative effects of this compound.
Dynamic Contrast-Enhanced MRI (DCE-MRI) for Assessing Tumor Vascular Disruption
Objective: To quantitatively measure changes in tumor blood flow, vessel permeability, and the extravascular extracellular space following treatment with this compound.
Materials:
-
MRI scanner (1.5T or higher)
-
Gadolinium-based contrast agent (e.g., Gd-DTPA)
-
Syringe pump for controlled contrast injection
-
Animal monitoring equipment (for preclinical studies)
-
DCE-MRI analysis software
Protocol (Preclinical Mouse Model):
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it in an MRI-compatible cradle. Monitor respiration and maintain body temperature. Place a catheter in the tail vein for contrast agent administration.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tumor tissue.
-
Dynamic Scan:
-
Begin a dynamic series of T1-weighted, fast-spoiled gradient-echo acquisitions.
-
After acquiring several baseline scans, administer a bolus of the gadolinium-based contrast agent (e.g., 0.1 mmol/kg) via the tail vein catheter using a syringe pump at a consistent rate (e.g., 2-3 mL/s), followed by a saline flush.
-
Continue acquiring dynamic images for 5-10 minutes to capture the wash-in and wash-out phases of the contrast agent.
-
-
Post-Treatment Imaging: Repeat the DCE-MRI procedure at various time points after this compound administration (e.g., 4, 24, and 48 hours) to assess the time-course of vascular disruption.
-
Data Analysis:
-
Perform motion correction on the dynamic image series.
-
Convert the signal intensity-time curves for each voxel into contrast agent concentration-time curves.
-
Fit the data to a pharmacokinetic model (e.g., the Tofts model) to generate parametric maps of Ktrans (volume transfer constant), which reflects vascular permeability and blood flow.
-
Compare the Ktrans values before and after treatment to quantify the extent of vascular disruption.
-
Measurement of Tubulin Polymerization in PBMCs
Objective: To assess the on-target activity of BNC105 by measuring the level of polymerized tubulin in peripheral blood mononuclear cells (PBMCs) from treated subjects.
Materials:
-
Whole blood samples
-
Ficoll-Paque for PBMC isolation
-
Flow cytometer
-
Fixation and permeabilization buffers
-
Fluorescently-labeled anti-tubulin antibodies
-
Centrifuge and other standard laboratory equipment
Protocol:
-
PBMC Isolation:
-
Dilute whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes with the brake off.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs with PBS and centrifuge to pellet the cells.
-
-
Cell Staining:
-
Fix the isolated PBMCs with a suitable fixation buffer.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Incubate the cells with a fluorescently-labeled antibody that specifically recognizes polymerized tubulin.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Measure the fluorescence intensity of the tubulin stain in the PBMC population.
-
Compare the mean fluorescence intensity of samples taken before and after this compound administration to determine the percentage decrease in polymerized tubulin.
-
Visualizing the Molecular Impact and Experimental Process
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound-induced hypoxia and a typical experimental workflow for its evaluation.
Caption: this compound-induced signaling cascade leading to tumor hypoxia and subsequent adaptive responses.
Caption: A typical experimental workflow for the preclinical and clinical evaluation of this compound.
Caption: The dual-action mechanism of this compound leading to a unified therapeutic outcome.
Conclusion
This compound is a promising vascular disrupting agent with a well-defined dual mechanism of action. Its ability to both shut down the tumor's blood supply and directly kill cancer cells, combined with a favorable safety profile, makes it a strong candidate for further development in oncology. The quantitative data from preclinical and clinical trials, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research will likely focus on optimizing combination therapies and identifying predictive biomarkers to select patients who are most likely to benefit from this innovative anti-cancer agent.
References
- 1. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Contrast Enhanced MRI of mouse Abdomen [protocols.io]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
An In-Depth Technical Guide to BNC105P: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNC105P is a novel, water-soluble prodrug of the potent tubulin polymerization inhibitor, BNC105. Developed as a vascular disrupting agent (VDA), this compound undergoes rapid in vivo conversion to its active counterpart, BNC105, which selectively targets and disrupts the tumor vasculature, leading to hemorrhagic necrosis and tumor growth inhibition. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound and its active metabolite, BNC105. Detailed experimental protocols for key assays and a visual representation of the implicated signaling pathways are also presented to facilitate further research and development in this area.
Chemical Structure and Identification
This compound is chemically identified as the disodium phosphate salt of (7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone. Upon administration, the phosphate group is cleaved by alkaline phosphatases to yield the active compound, BNC105.
This compound
-
IUPAC Name: disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate[1]
-
Molecular Formula: C₂₀H₁₉Na₂O₁₀P[1]
-
CAS Number: 945771-96-0[1]
BNC105
-
IUPAC Name: (7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone
-
Molecular Formula: C₂₀H₂₀O₇
-
CAS Number: 945771-74-4
Physicochemical and Pharmacokinetic Properties
This compound was designed as a water-soluble prodrug to overcome the poor solubility of its active form, BNC105. This allows for intravenous administration and rapid conversion to BNC105 in the bloodstream.
Physicochemical Properties
| Property | This compound | BNC105 |
| Molecular Weight | 496.3 g/mol [1] | 372.37 g/mol |
| Appearance | - | Beige fluffy powder |
| Solubility | Water-soluble | Water: < 0.1 mg/mL (insoluble) DMSO: 25 mg/mL (67.14 mM) |
| LogP | - | 3.712 |
Data for some properties of this compound were not publicly available.
Pharmacokinetic Properties
Clinical studies have demonstrated that this compound is rapidly converted to BNC105 following intravenous administration.
| Parameter | This compound | BNC105 |
| Half-life (t½) | ~0.08 hours (5 minutes) | ~0.32 hours (19 minutes) |
| Conversion | Rapidly converted to BNC105 in vivo. | Active metabolite. |
Mechanism of Action
BNC105 exerts its anti-cancer effects through a dual mechanism: inhibition of tubulin polymerization and disruption of tumor vasculature.
-
Tubulin Polymerization Inhibition: BNC105 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of proliferating cells.
-
Vascular Disruption: BNC105 demonstrates a selective and potent disruptive effect on the immature and poorly formed vasculature characteristic of solid tumors. This leads to a rapid shutdown of tumor blood flow, resulting in extensive hemorrhagic necrosis within the tumor core.
Signaling Pathways
The vascular-disrupting effects of BNC105 induce a state of acute hypoxia within the tumor microenvironment. This triggers a cascade of downstream signaling events, primarily mediated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). Upregulation of HIF-1α leads to the increased expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and metabolic adaptors like Glucose Transporter 1 (GLUT-1). Additionally, the cellular stress induced by BNC105 can lead to the activation of the mTOR signaling pathway, evidenced by the phosphorylation of mTOR and its downstream effectors 4E-BP-1 and eIF2α.
Caption: Signaling pathway activated by BNC105.
Experimental Protocols
Synthesis of BNC105
A detailed, multi-step synthesis protocol for BNC105 and its analogues has been described in the literature. A general outline based on published methods is provided below. Researchers should refer to the primary literature for specific reaction conditions, purification, and characterization details.
Workflow for BNC105 Synthesis
Caption: General workflow for the synthesis of BNC105.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine or porcine brain tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
GTP (Guanosine-5'-triphosphate)
-
Fluorescent reporter dye (e.g., DAPI)
-
BNC105, positive control (e.g., colchicine), negative control (e.g., DMSO)
-
96-well microplate (black, clear bottom)
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-3 mg/mL.
-
Prepare serial dilutions of BNC105 and control compounds in polymerization buffer.
-
In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the fluorescent reporter dye.
-
Add the test and control compounds to the respective wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 360 nm excitation and 450 nm emission for DAPI).
-
Plot fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value can be calculated from the dose-response curves.
Cell Viability (MTT) Assay
This assay assesses the effect of BNC105 on the metabolic activity of cancer cell lines as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
BNC105, vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of BNC105 for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle following treatment with BNC105.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BNC105, vehicle control
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with BNC105 for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
In Vivo Vascular Disruption Assay
This assay evaluates the ability of this compound to disrupt blood flow within a tumor in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells for xenograft implantation
-
This compound formulated for intravenous injection
-
Hoechst 33342 dye
-
Tissue fixation and processing reagents
-
Fluorescence microscope
Procedure:
-
Establish subcutaneous tumor xenografts in mice.
-
Once tumors reach a specified size, administer a single intravenous dose of this compound.
-
At a predetermined time point post-treatment (e.g., 2-6 hours), intravenously inject Hoechst 33342 to label perfused blood vessels.
-
Euthanize the mice and excise the tumors.
-
Fix, process, and section the tumors for histological analysis.
-
Visualize and quantify the perfused (Hoechst-positive) versus non-perfused areas of the tumor sections using fluorescence microscopy to determine the extent of vascular disruption.
Conclusion
This compound is a promising vascular disrupting agent with a well-defined mechanism of action. Its rapid conversion to the potent tubulin polymerization inhibitor BNC105 results in selective disruption of tumor vasculature and induction of tumor cell apoptosis. The detailed chemical, physical, and pharmacological properties, along with the provided experimental protocols, offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and its derivatives in the field of oncology. The elucidation of the downstream signaling pathways provides opportunities for the rational design of combination therapies to enhance the anti-tumor efficacy of this compound.
References
Preclinical Development of BNC105P: A Dual-Action Vascular Disrupting Agent
For Immediate Release
This technical whitepaper provides an in-depth overview of the preclinical research and development of BNC105P, a novel benzofuran-based vascular disrupting agent (VDA). This compound is a water-soluble prodrug that is rapidly converted in vivo to the active compound, BNC105. This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, key preclinical findings, and experimental methodologies underpinning the development of this promising anti-cancer agent.
Core Mechanism of Action: Dual-Pronged Attack on Solid Tumors
This compound exerts its anti-tumor effects through a dual mechanism of action:
-
Vascular Disruption: BNC105 is a potent inhibitor of tubulin polymerization.[1] It selectively targets the tubulin of activated, proliferating endothelial cells within the tumor vasculature. This leads to a rapid collapse of the tumor's blood vessel network, cutting off the supply of oxygen and nutrients to the cancer cells and resulting in extensive tumor necrosis.[2]
-
Direct Anti-proliferative Effects: In addition to its vascular-disrupting properties, BNC105 directly inhibits the proliferation of tumor cells by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]
A key feature of BNC105 is its remarkable selectivity for tumor endothelial cells over those in healthy, quiescent vasculature. Preclinical studies have demonstrated that BNC105 is 80-fold more potent against actively proliferating endothelial cells compared to non-proliferating ones.[1] This selectivity contributes to a wider therapeutic window compared to other tubulin-binding VDAs.[1]
Summary of Preclinical Efficacy
The preclinical efficacy of this compound has been demonstrated across a range of in vitro and in vivo models.
In Vitro Anti-Proliferative Activity
BNC105 exhibits potent anti-proliferative activity against a variety of human cancer cell lines, with IC50 values typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| Various Cancer Cells | Multiple | 0.1 - 1 |
Table 1: In Vitro Anti-proliferative Activity of BNC105.
In Vivo Vascular Disruption and Anti-Tumor Efficacy
In vivo studies in xenograft models have confirmed the potent vascular-disrupting and anti-tumor effects of this compound.
| Xenograft Model | Cancer Type | This compound Dose | Key Findings |
| Multiple | Breast, Colon, Lung, Prostate, Brain | 10 mg/kg | >95% vascular disruption.[2] |
| Multiple | Various solid tumors | Not specified | Complete tumor clearance in 20% of treated animals.[1] |
| Colorectal | Colorectal Cancer | 10 mg/kg (monotherapy) | 40% tumor growth inhibition. |
| Colorectal | Colorectal Cancer | 10 mg/kg (with anti-PD-1) | 97% tumor growth inhibition.[3] |
| Colorectal | Colorectal Cancer | 10 mg/kg (monotherapy) | 27% tumor growth inhibition.[3] |
| Colorectal | Colorectal Cancer | 10 mg/kg (with anti-CTLA4) | Greater tumor growth inhibition than monotherapy.[3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models.
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice have shown that the prodrug this compound is rapidly converted to the active compound BNC105. Tissue distribution analysis in tumor-bearing mice revealed that while BNC105 is cleared from most tissues within 24 hours, it is retained at high concentrations within the solid tumor mass.[1]
Key Experimental Protocols
The following are detailed methodologies for key experiments conducted during the preclinical evaluation of this compound.
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of BNC105 to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reagents: Purified bovine brain tubulin, GTP (guanosine triphosphate), polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.8), BNC105, and control compounds (e.g., colchicine as a positive control, paclitaxel as a microtubule stabilizer).
-
Procedure:
-
Tubulin is incubated with various concentrations of BNC105 or control compounds in a 96-well plate.
-
GTP is added to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time at 37°C using a plate reader.
-
-
Data Analysis: The rate of polymerization is determined, and the IC50 value (the concentration of BNC105 that inhibits polymerization by 50%) is calculated.
In Vitro Anti-Proliferative Assay (MTT Assay)
This colorimetric assay assesses the effect of BNC105 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with serial dilutions of BNC105 for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at approximately 570 nm. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered intravenously according to a defined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Histological Assessment of Vascular Disruption (H33342 Perfusion)
This method is used to visualize and quantify the extent of functional blood vessel disruption within the tumor.
Protocol:
-
Treatment: Tumor-bearing mice are treated with this compound.
-
Dye Injection: At a specific time point after treatment, the fluorescent dye Hoechst 33342 (H33342) is injected intravenously. This dye only stains the nuclei of cells in well-perfused areas of the tumor.
-
Tissue Collection and Processing: Tumors are excised, frozen, and sectioned.
-
Microscopy: Tumor sections are visualized using fluorescence microscopy.
-
Data Analysis: The percentage of the tumor area that is stained with H33342 is quantified to determine the extent of vascular perfusion and, conversely, vascular disruption.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts described, the following diagrams have been generated.
Caption: Dual mechanism of action of this compound.
Caption: Preclinical development workflow for this compound.
References
- 1. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
The Pharmacokinetic and Pharmacodynamic Profile of BNC105P: An In-depth Technical Guide from Early Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage clinical pharmacokinetics and pharmacodynamics of BNC105P, a novel vascular disrupting agent (VDA) and tubulin polymerization inhibitor. The information is compiled from initial Phase I and Phase I/II clinical trials, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action.
Pharmacokinetics: From Prodrug to Active Agent
This compound is a phosphorylated prodrug that is rapidly converted in the body to its active metabolite, BNC105. Early clinical studies have characterized the pharmacokinetic profiles of both the prodrug and the active compound, demonstrating a rapid conversion and clearance.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and BNC105 as determined in early phase clinical trials.
| Parameter | This compound (Prodrug) | BNC105 (Active Agent) | Study Population | Citation |
| Half-life (t½) | ~0.08 hours (5 minutes) | ~0.32 hours (19 minutes) | Metastatic Renal Cell Carcinoma Patients | [1] |
| Half-life (t½) | 0.13 hours | 0.57 hours | Patients with Advanced Solid Tumors | [2][3] |
| Plasma AUC | - | Generally linear increase with dose | Patients with Advanced Solid Tumors | [4][5] |
| Elimination | - | Appears to be first-order immediately post-dose, becoming slower by 30 minutes post-dose. | Metastatic Renal Cell Carcinoma Patients | [1] |
Pharmacodynamics: Targeting Tumor Vasculature and Cell Division
The pharmacodynamic effects of this compound are consistent with its mechanism of action as a tubulin polymerization inhibitor, leading to disruption of the tumor vasculature and inhibition of cancer cell proliferation.
Key Pharmacodynamic Findings
| Endpoint | Method | Key Findings | Study Population | Citation |
| Tumor Blood Flow and Vascular Permeability | Dynamic Contrast-Enhanced MRI (DCE-MRI) | Significant declines in tumor Ktrans (a measure of vascular permeability) were observed 24 hours post-dosing, with a mean change of -39% (range -14% to -60%) at the 18.9 mg/m² dose level. One patient at 16 mg/m² showed a -42% decline. | Patients with Advanced Solid Tumors | [4] |
| On-Target Activity | Peripheral Blood Mononuclear Cell (PBMC) Tubulin Polymerization Assay | Levels of polymerized tubulin in PBMCs decreased by over 80% from 1 to 7 hours post-dosing, indicating direct engagement with the molecular target. | Patients with Advanced Solid Tumors | [4] |
| Biomarker Changes | Blood-borne biomarker analysis | Changes in biomarkers such as VEGF, PAI-1, and cytokeratin 18 were observed at doses greater than 8.4 mg/m². | Patients with Advanced Solid Tumors | [4] |
| Clinical Activity | RECIST Criteria | Stable disease was observed in 4 out of 21 patients with advanced solid tumors. | Patients with Advanced Solid Tumors | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early studies of this compound are outlined below.
Phase I Clinical Trial Design
A "first-in-human" Phase I study was conducted to determine the recommended Phase II dose (RP2D) and to evaluate the safety, toxicity, pharmacokinetics, and pharmacodynamics of this compound.[2][3]
-
Patient Population: Patients with advanced solid tumors.[2][3][4]
-
Dose Escalation: A dynamic accelerated dose titration method was used, with dose levels ranging from 2.1 to 18.9 mg/m².[2][3][4]
-
Administration: this compound was administered as a 10-minute intravenous infusion on Days 1 and 8 of a 21-day cycle.[2][3][4]
In a subsequent Phase I/II trial in combination with everolimus for metastatic renal cell carcinoma, a standard 3+3 dose escalation design was followed.[1]
-
Dosing Regimen: this compound was administered intravenously over 10 minutes on Days 1 and 8 of a 21-day cycle, with doses of 4.2, 8.4, 12.6, and 16 mg/m² being explored.[1] Everolimus was administered orally at 10 mg daily.[1]
-
Recommended Phase II Dose (RP2D): The RP2D for this compound in combination with everolimus was identified as 16 mg/m².[1]
Dynamic Contrast-Enhanced MRI (DCE-MRI)
DCE-MRI was employed to assess the pharmacodynamic effects of this compound on tumor blood flow and vascular permeability.[4]
-
Procedure: Two baseline assessments were performed, followed by two post-dose assessments at 3-6 hours and 24 hours after this compound administration.[4]
-
Analysis: The primary parameter evaluated was Ktrans, which reflects the transfer of the contrast agent from the blood plasma to the extravascular, extracellular space.
PBMC Tubulin Polymerization Assay
A novel assay was developed to measure the on-target action of BNC105 by detecting the level of tubulin polymerization in peripheral blood mononuclear cells (PBMCs).[4]
-
Rationale: As BNC105 inhibits tubulin polymerization, a decrease in the level of polymerized tubulin in PBMCs serves as a direct biomarker of the drug's activity.
-
Findings: A dose-dependent reduction in the levels of polymerized tubulin was observed in PBMCs, confirming that pharmacodynamically active plasma levels of BNC105 were achieved.[2][3]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of tubulin polymerization.[1][4] BNC105, the active metabolite, binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network has dual antitumor effects: it acts as a vascular disrupting agent and as a direct inhibitor of cancer cell proliferation.
Signaling Pathway of Tubulin Polymerization Inhibition
The following diagram illustrates the signaling pathway affected by BNC105.
Caption: Mechanism of action of this compound leading to apoptosis and vascular disruption.
Experimental Workflow for Pharmacodynamic Assessment
The logical flow of the pharmacodynamic assessments in the early clinical trials of this compound is depicted below.
Caption: Workflow of pharmacodynamic assessments in early this compound clinical trials.
References
- 1. A phase I/II trial of this compound with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical, pharmacodynamic, and pharmacokinetic evaluation of this compound: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of the Benzofuran-based Vascular Disrupting Agent BNC105P
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of BNC105P, a novel benzofuran-based vascular disrupting agent.
Introduction
This compound is a water-soluble prodrug of the potent tubulin polymerization inhibitor, BNC105.[1][2] It functions as a vascular disrupting agent (VDA), selectively targeting and collapsing the blood vessels within solid tumors.[3][4] This leads to a rapid deprivation of oxygen and nutrients, causing extensive tumor necrosis.[1][3] this compound is the disodium phosphate ester of BNC105, which is rapidly converted to its active form, BNC105, in vivo.[1][2][5] The active compound, BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan), exhibits potent antiproliferative activity against a range of cancer cell lines and has shown a high degree of selectivity for tumor endothelial cells.[2][6]
Discovery and Development
The discovery of BNC105 was the result of a structure-activity relationship (SAR) guided design of novel tubulin polymerization inhibitors based on a benzo[b]furan scaffold.[1][2] The aim was to develop compounds with exceptional potency against cancer cells and activated endothelial cells.[2] Screening of a focused library of these compounds led to the identification of BNC105 as a highly potent and selective antiproliferative agent.[1][2] Due to the poor aqueous solubility of BNC105, the disodium phosphate ester prodrug, this compound, was developed to facilitate intravenous administration.[1][2]
Chemical Synthesis
The synthesis of BNC105 is achieved through a one-pot multi-component coupling (MCC) reaction.[1] This process involves the coupling of an o-iodophenol and a terminal alkyne in the presence of a palladium catalyst, followed by a carbonylative, heteroannulative coupling with an aryl iodide.[1] The resulting 3-aroylbenzo[b]furan is then further modified to yield BNC105. The prodrug this compound is synthesized by phosphorylation of the hydroxyl group of BNC105.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism: vascular disruption and direct cytotoxicity.
Vascular Disruption
Upon administration, the prodrug this compound is rapidly converted to the active compound BNC105.[1][5] In the tumor microenvironment, BNC105 selectively targets activated endothelial cells of the tumor vasculature.[1] It binds to tubulin and inhibits its polymerization, leading to the disruption of the microtubule cytoskeleton in these cells.[1] This results in a cascade of events including:
-
Mitotic Spindle Blockage: Inhibition of tubulin polymerization prevents the formation of the mitotic spindle, arresting endothelial cells in the G2/M phase of the cell cycle.
-
Cell Shape Alteration: The disruption of the microtubule network causes endothelial cells to change shape, leading to increased vascular permeability and a collapse of the tumor blood vessels.
-
Tumor Hypoxia and Necrosis: The shutdown of blood flow deprives the tumor of oxygen and essential nutrients, resulting in widespread tumor cell death (necrosis).[3]
Direct Cytotoxicity
In addition to its potent vascular disrupting effects, BNC105 also has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization within the cancer cells themselves.[1] This leads to cell cycle arrest and apoptosis.
Quantitative Data
In Vitro Antiproliferative Activity of BNC105
| Cell Line | Cancer Type | IC50 (nM) |
| DU145 | Prostate | <1 |
| Calu-6 | Lung | <1 |
| MDA-MB-231 | Breast | <1 |
| A2780cis | Ovarian (Cisplatin-Resistant) | Potent |
Data sourced from MedchemExpress.[7]
Pharmacokinetic Parameters from Phase I Clinical Trial
| Parameter | This compound (Prodrug) | BNC105 (Active Drug) |
| Half-life (t½) | 0.13 hours | 0.57 hours |
| Recommended Phase II Dose | 16 mg/m² | - |
Data from a first-in-human Phase I study.[5][8]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity as tubulin monomers assemble into microtubules.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
BNC105 (or other test compounds) dissolved in DMSO
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (e.g., DMSO vehicle)
-
Pre-chilled 96-well plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare the tubulin polymerization buffer: General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of BNC105 and control compounds in the polymerization buffer.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, add 10 µL of the test compound dilutions or controls to the wells of a pre-chilled 96-well plate.
-
To initiate polymerization, add 90 µL of the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. The rate of polymerization (Vmax) is determined from the steepest slope of the polymerization curve. Calculate the IC50 value for BNC105.
-
Vascular Disruption Assay (In Vivo)
This assay evaluates the ability of this compound to disrupt tumor vasculature in animal models.
Materials:
-
Tumor-bearing mice (e.g., with xenografts of human cancer cell lines)
-
This compound formulated for intravenous injection
-
Saline (vehicle control)
-
Hoechst 33342 fluorescent dye
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Tumor Growth:
-
Implant human tumor cells (e.g., MDA-MB-231, Calu-6) subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a specified size (e.g., ~300 mm³).
-
-
Treatment:
-
Administer a single intravenous injection of this compound at various dose levels.
-
Include a control group receiving saline.
-
-
Perfusion Staining:
-
24 hours post-treatment, inject mice intravenously with Hoechst 33342 dye (10 mg/kg). This dye stains the nuclei of cells in well-perfused tissues.
-
-
Tissue Collection and Analysis:
-
After 1 minute of dye circulation, euthanize the animals and excise the tumors.
-
Embed the tumors for histological examination.
-
Analyze tumor sections under a fluorescence microscope to visualize the extent of vascular perfusion (indicated by Hoechst staining). A lack of staining indicates vascular disruption.
-
Conclusion
This compound is a promising vascular disrupting agent with a well-defined mechanism of action and a favorable pharmacokinetic profile observed in early clinical trials. Its dual action of selectively destroying tumor vasculature and directly killing cancer cells makes it an attractive candidate for further development, both as a monotherapy and in combination with other anticancer agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel tubulin polymerization inhibitors.
References
- 1. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Clinical, pharmacodynamic, and pharmacokinetic evaluation of this compound: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ascopubs.org [ascopubs.org]
The Conversion of BNC105P to BNC105: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the conversion of the prodrug BNC105P into its active form, BNC105, a potent tubulin polymerization inhibitor and vascular disrupting agent. This document outlines the mechanism of conversion, pharmacokinetic data, and the downstream mechanism of action of the active compound. Detailed experimental workflows are also provided.
Introduction to this compound and BNC105
This compound is a water-soluble disodium phosphate ester prodrug of BNC105.[1][2] This formulation strategy was designed to enhance the drug's suitability for intravenous administration.[1] Upon administration, this compound undergoes rapid conversion to its active metabolite, BNC105.[3][4] BNC105 exerts its anti-cancer effects through a dual mechanism: it acts as a tubulin polymerization inhibitor, leading to cell cycle arrest, and as a vascular disrupting agent (VDA), selectively targeting and collapsing tumor vasculature.[5][6]
The Conversion Pathway: From Prodrug to Active Agent
The transformation of this compound to BNC105 is a dephosphorylation reaction. This process is primarily catalyzed by alkaline phosphatases (ALPs), a group of enzymes widely distributed throughout the body that are responsible for hydrolyzing phosphate esters.[2][7][8] The phosphate group on this compound is cleaved, yielding the active BNC105 molecule and inorganic phosphate.
Pharmacokinetic Profile
Clinical studies have demonstrated the rapid and efficient conversion of this compound to BNC105 in humans. The pharmacokinetic parameters from a Phase I clinical trial are summarized below.
| Parameter | This compound (Prodrug) | BNC105 (Active Drug) | Reference |
| Half-life (t½) | 0.13 hours | 0.57 hours | [3][4] |
| Time to Cmax (Tmax) | End of infusion | Not explicitly stated, but plasma levels correlate with dose | [9] |
| AUC | Not explicitly stated | Generally linear increase with dose | [9][10] |
Table 1: Pharmacokinetic parameters of this compound and BNC105 in humans.
Mechanism of Action of BNC105
Once converted, BNC105 targets the colchicine binding site on β-tubulin.[5] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis in proliferating cells, including tumor cells and activated endothelial cells.[10]
The selective vascular disrupting activity of BNC105 is attributed to its higher potency against actively proliferating endothelial cells within the tumor microenvironment compared to quiescent endothelial cells in healthy tissues.[6] This leads to a collapse of the tumor vasculature, resulting in tumor necrosis due to nutrient and oxygen deprivation.[11][12]
Experimental Protocols
Quantification of this compound and BNC105 in Plasma (Generalized Protocol)
While specific proprietary methods may vary, a typical approach for the simultaneous quantification of a prodrug and its active metabolite in plasma involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, BNC105, and the internal standard.
In Vitro Tubulin Polymerization Assay
This assay is used to confirm the inhibitory effect of BNC105 on microtubule formation.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
BNC105, positive control (e.g., colchicine), negative control (DMSO)
-
96-well microplate
-
Temperature-controlled plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reconstitute tubulin in ice-cold polymerization buffer.
-
In a pre-warmed 96-well plate, add varying concentrations of BNC105 or control compounds.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60 minutes at 37°C.
Data Analysis: The rate of tubulin polymerization is reflected by the increase in absorbance over time. The inhibitory effect of BNC105 is determined by comparing the polymerization curves of treated samples to the control. The IC₅₀ value can be calculated from a dose-response curve.
Conclusion
This compound is a phosphate ester prodrug that is rapidly and efficiently converted to the active tubulin polymerization inhibitor and vascular disrupting agent, BNC105, via dephosphorylation by alkaline phosphatases. This conversion is key to the clinical utility of the compound, allowing for intravenous administration of a water-soluble precursor that is quickly transformed into the active, potent anti-cancer agent in vivo. The well-defined mechanism of action and pharmacokinetic profile of BNC105 and its prodrug this compound make it a compelling subject for ongoing research and development in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Consecutive dephosphorylation by alkaline phosphatase-directed in situ formation of porous hydrogels of SF with nanocrystalline calcium phosphate ceramics for bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Unraveling the molecular mechanism of BNC105, a phase II clinical trial vascular disrupting agent, provides insights into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the Enzymatic Dephosphorylation Kinetics in the Assemblies of a Phosphopentapeptide that Forms Intranuclear Nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dephosphorylation of DNA Fragments with Alkaline Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Pronged Attack of BNC105P: A Technical Guide to its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC105P is a novel vascular disrupting agent (VDA) and tubulin polymerization inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models and clinical trials. Its unique dual mechanism of action, targeting both the tumor vasculature and the cancer cells directly, makes it a compelling candidate for oncology drug development. This technical guide provides an in-depth exploration of the cellular pathways affected by this compound treatment, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: A Two-Front War on Cancer
This compound is a water-soluble prodrug that is rapidly converted in vivo to its active form, BNC105. The therapeutic strategy of this compound is centered on a dual-pronged attack: the disruption of established tumor blood vessels and the direct cytotoxic targeting of proliferating cancer cells.
Vascular Disruption: Starving the Tumor
The primary mechanism of this compound is the disruption of the tumor's blood supply. BNC105 selectively targets tubulin in activated endothelial cells, which are characteristic of the tumor neovasculature. This leads to the depolymerization of microtubules, resulting in a cascade of events that culminates in the collapse of the tumor's circulatory system.
-
Tubulin Polymerization Inhibition: BNC105 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disrupts the cytoskeleton of the endothelial cells, leading to changes in cell shape and loss of cell-cell adhesion.
-
Increased Vascular Permeability and Collapse: The cytoskeletal disruption increases the permeability of the tumor blood vessels, leading to leakage of plasma and a rise in interstitial fluid pressure. This, combined with the structural weakening of the vessels, results in vascular collapse and a shutdown of blood flow.
-
Tumor Hypoxia and Necrosis: The cessation of blood flow deprives the tumor of oxygen and essential nutrients, inducing a state of acute hypoxia. This severe metabolic stress triggers widespread necrosis within the tumor core.
Direct Anti-proliferative Effects: A Direct Hit on Cancer Cells
In addition to its potent vascular-disrupting effects, BNC105 also exerts a direct cytotoxic effect on cancer cells. By inhibiting tubulin polymerization in these cells, BNC105 disrupts the formation of the mitotic spindle, a critical structure for cell division.
-
Mitotic Arrest: The failure to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cells.
Cellular Pathways Modulated by this compound Treatment
The profound physiological changes induced by this compound, particularly the rapid onset of hypoxia, trigger a complex array of cellular responses and signaling pathway activations. Understanding these secondary effects is crucial for optimizing therapeutic strategies and identifying potential combination therapies.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway
The master regulator of the cellular response to hypoxia is the transcription factor HIF-1α. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases, leading to its ubiquitination and rapid degradation. In the hypoxic environment created by this compound, this degradation is inhibited, allowing HIF-1α to accumulate and translocate to the nucleus.
Once in the nucleus, HIF-1α dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes. These genes are involved in various aspects of tumor survival and adaptation, including:
-
Angiogenesis: Upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). This represents a feedback loop where the tumor attempts to re-establish its blood supply.
-
Metabolic Adaptation: Increased expression of glucose transporters (e.g., GLUT1) and enzymes involved in glycolysis to enable anaerobic metabolism.
-
Cell Survival and Proliferation: Activation of pathways that promote cell survival under stress.
mTOR Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that this compound-induced hypoxia can lead to the upregulation of mTOR signaling. This is evidenced by the increased phosphorylation of mTOR and its downstream effectors, such as the 4E-binding protein 1 (4E-BP1) and the eukaryotic initiation factor 2α (eIF2α). The activation of the mTOR pathway is thought to contribute to the increased protein synthesis required for the adaptive response to hypoxia, including the production of VEGF.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
| Preclinical Efficacy of this compound | |
| Parameter | Value |
| In Vitro Anti-proliferative Activity (IC50) | 0.1-1 nM against various cancer cell lines |
| Vascular Disruption (in vivo) | Significant disruption at doses ≥ 10 mg/kg in multiple xenograft models |
| Tumor Necrosis (MDA-MB-231 xenografts) | >75% necrosis at 20 mg/kg |
| Phase I Clinical Trial Data for this compound | |
| Parameter | Value |
| Recommended Phase II Dose | 16 mg/m² |
| This compound (prodrug) Half-life | 0.13 hours |
| BNC105 (active drug) Half-life | 0.57 hours |
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow: Assessment of Vascular Disruption
Caption: Workflow for assessing tumor vascular disruption.
Detailed Experimental Protocols
Tubulin Polymerization Inhibition Assay
Objective: To determine the in vitro inhibitory effect of BNC105 on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
BNC105 (or other test compounds)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of BNC105 in G-PEM buffer.
-
In a pre-warmed 96-well plate, add 10 µL of the BNC105 dilutions to triplicate wells. Include wells with vehicle control (e.g., DMSO).
-
Add 90 µL of the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value from the dose-response curve of the area under the curve (AUC).
Hoechst 33342 Perfusion Assay for Vascular Disruption
Objective: To quantify the extent of functional tumor vasculature disruption following this compound treatment in vivo.
Materials:
-
Tumor-bearing mice
-
This compound
-
Hoechst 33342 dye solution (e.g., 10 mg/mL in sterile saline)
-
Anesthetic
-
Surgical tools
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Administer this compound or vehicle control to tumor-bearing mice via intravenous injection.
-
At the desired time point post-treatment (e.g., 24 hours), anesthetize the mice.
-
Inject Hoechst 33342 (e.g., 15 mg/kg) intravenously and allow it to circulate for 1-2 minutes.
-
Euthanize the mice and surgically excise the tumors.
-
Immediately embed the tumors in OCT compound and freeze in liquid nitrogen.
-
Prepare frozen sections (e.g., 10 µm thick) using a cryostat.
-
Mount the sections on glass slides.
-
Visualize the Hoechst 33342 fluorescence using a fluorescence microscope with a UV filter.
-
Capture images of multiple fields of view per tumor section.
-
Quantify the area of Hoechst 33342 fluorescence relative to the total tumor area using image analysis software to determine the percentage of perfused vessels.
TUNEL Assay for Apoptosis Detection in Tumor Tissue
Objective: To detect and quantify apoptotic cells in tumor tissue sections following this compound treatment.
Materials:
-
Paraffin-embedded or frozen tumor sections
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit
-
Proteinase K
-
Permeabilization buffer
-
TdT reaction mix
-
Labeling solution (e.g., with FITC-dUTP)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections, or fix and permeabilize frozen sections.
-
Treat the sections with Proteinase K to retrieve antigens.
-
Incubate the sections with the TdT reaction mix, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.
-
Stop the reaction and wash the sections.
-
If using an indirect detection method, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize the fluorescent signal using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show bright nuclear fluorescence.
-
Quantify the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) to determine the apoptotic index.
Western Blotting for HIF-1α and VEGF Expression
Objective: To assess the protein levels of HIF-1α and VEGF in tumor lysates following this compound treatment.
Materials:
-
Tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound represents a promising anti-cancer agent with a multifaceted mechanism of action that disrupts the tumor microenvironment and directly targets cancer cell proliferation. Its ability to induce rapid and extensive vascular shutdown, leading to tumor hypoxia, triggers a cascade of cellular responses that are critical to understand for its optimal clinical application. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the cellular and molecular impacts of this compound and to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. The intricate interplay between its primary cytotoxic effects and the subsequent adaptive responses of the tumor highlights the complexity of targeting the tumor ecosystem and underscores the importance of a deep understanding of the affected cellular pathways for the development of next-generation cancer therapies.
BNC105P: A Paradigm of Tumor Endothelial Cell Selectivity
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BNC105P, a water-soluble prodrug of the potent tubulin polymerization inhibitor BNC105, represents a significant advancement in the field of vascular disrupting agents (VDAs). Its clinical development is underpinned by a remarkable selectivity for the tumor vasculature, a characteristic that translates into a wide therapeutic window and promising anti-cancer efficacy. This technical guide provides an in-depth analysis of the core mechanisms driving this selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways and workflows. This compound's dual-action mechanism, combining direct anti-proliferative effects with a primary function of disrupting tumor blood flow, positions it as a compelling agent for oncological research and therapeutic development.
Introduction
The chaotic and rapidly proliferating nature of the tumor vasculature presents a unique therapeutic target. Unlike the stable, quiescent endothelial cells lining healthy blood vessels, tumor endothelial cells are in a constant state of activation and angiogenesis. This compound leverages this distinction. Converted in vivo to its active form, BNC105, it acts as a tubulin polymerization inhibitor, binding to the colchicine site on β-tubulin.[1] This interaction disrupts the microtubule cytoskeleton, leading to a cascade of events that culminate in the selective collapse of the tumor's blood supply, subsequent hypoxia, and extensive tumor necrosis.[2][3] This document will elucidate the preclinical data and methodologies that have established the foundational evidence for this compound's selectivity and mechanism of action.
Quantitative Analysis of Selectivity
The preferential activity of BNC105 against proliferating endothelial cells is the cornerstone of its therapeutic profile. This selectivity has been quantified through a series of in vitro assays that compare its potency against activated, proliferating endothelial cells and their quiescent counterparts.
| Assay Type | Cell Type | Condition | BNC105 IC50/Effective Concentration | Comparator (CA4) IC50/Effective Concentration | Selectivity Factor (BNC105) | Reference |
| Proliferation Assay | Endothelial Cells | Actively Proliferating | High Potency (exact value not specified) | Less Potent | 80-fold higher potency vs. non-proliferating cells | [3] |
| Capillary Tube Formation Assay | Endothelial Cells | Forming in vitro capillaries | 1 nmol/L | 10 nmol/L | Not Applicable | [3] |
| In Vivo Vascular Disruption | MDA-MB-231 Tumor Xenograft | Single i.v. administration | Significant disruption at ≥10 mg/kg | Not specified | Not Applicable | [3] |
| In Vivo Tumor Necrosis | MDA-MB-231 Tumor Xenograft | Single administration | >75% necrosis at 20 mg/kg | >75% necrosis at 300 mg/kg | Not Applicable | [3] |
Table 1: Summary of Quantitative Data Demonstrating this compound's Selectivity for Tumor Endothelial Cells.
Core Mechanism of Action: From Tubulin Inhibition to Vascular Disruption
BNC105's primary mechanism of action is the inhibition of tubulin polymerization, which has profound and selective consequences for the dynamic cytoskeleton of tumor endothelial cells.
The depolymerization of microtubules leads to a rapid loss of structural integrity within the endothelial cell. This results in a dramatic change in cell shape, with the cells rounding up and retracting.[4] Concurrently, the disruption of the cytoskeleton leads to the breakdown of cell-to-cell adhesions, specifically the adherens junctions that are critical for maintaining the integrity of the endothelial barrier.[4][5] This loss of junctional integrity, coupled with the change in cell shape, dramatically increases the permeability of the tumor blood vessels, leading to vascular collapse and occlusion. The subsequent cessation of blood flow creates a hypoxic environment within the tumor, ultimately causing widespread tumor cell necrosis.[3]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have defined the selectivity and efficacy of this compound.
In Vitro Endothelial Cell Proliferation Assay
This assay is fundamental to demonstrating the selective anti-proliferative effect of BNC105 on actively dividing endothelial cells compared to their quiescent counterparts.
Objective: To determine the half-maximal inhibitory concentration (IC50) of BNC105 on proliferating versus non-proliferating Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium (EGM).
-
Induction of Proliferation and Quiescence:
-
Proliferating State: HUVECs are seeded at a low density in complete EGM containing growth factors to stimulate active proliferation.
-
Quiescent State: HUVECs are grown to confluence and then maintained in a basal medium with reduced serum and without additional growth factors to induce a non-proliferating, quiescent state.
-
-
Compound Treatment: Serial dilutions of BNC105 are added to both proliferating and quiescent HUVEC cultures.
-
Assessment of Proliferation: After a defined incubation period (e.g., 72 hours), cell viability and proliferation are assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell number.
-
Data Analysis: The absorbance values are used to calculate the percentage of inhibition of proliferation for each concentration of BNC105. The IC50 values for proliferating and quiescent cells are then determined from the resulting dose-response curves.
In Vitro Capillary Tube Formation Assay
This assay models the process of angiogenesis and is used to assess the ability of BNC105 to disrupt the formation of new capillary-like structures by endothelial cells.
Objective: To evaluate the effect of BNC105 on the ability of HUVECs to form three-dimensional, tube-like structures on a basement membrane matrix.
Methodology:
-
Matrix Preparation: A basement membrane extract (e.g., Matrigel) is coated onto the wells of a culture plate and allowed to solidify.
-
Cell Seeding: HUVECs are seeded onto the prepared matrix in the presence of various concentrations of BNC105.
-
Incubation: The plate is incubated for a period sufficient for tube formation to occur in the control wells (typically 6-18 hours).
-
Imaging and Analysis: The formation of capillary-like networks is visualized by microscopy and quantified by measuring parameters such as the total tube length, number of junctions, and number of loops.
In Vivo Tumor Vascular Disruption Assay
This preclinical animal model provides a direct assessment of this compound's ability to disrupt blood flow within a solid tumor.
Objective: To quantify the extent of vascular shutdown in tumor xenografts following the administration of this compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells (e.g., MDA-MB-231 breast cancer cells). Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with a single intravenous (i.v.) dose of this compound or a vehicle control.
-
Perfusion Marker Injection: At a specified time point after drug administration (e.g., 24 hours), the fluorescent perfusion marker Hoechst 33342 (H33342) is injected intravenously. H33342 is a DNA-binding dye that only stains the nuclei of cells in well-perfused regions of the tumor.[3]
-
Tissue Collection and Processing: Shortly after H33342 injection, the tumors are excised, frozen, and sectioned.
-
Fluorescence Microscopy and Quantification: The tumor sections are analyzed using fluorescence microscopy. The area of H33342 fluorescence (representing perfused vessels) is quantified relative to the total tumor area to determine the percentage of vascular perfusion. A decrease in the fluorescent area in the this compound-treated group compared to the control group indicates vascular disruption.
Conclusion
The data and methodologies presented in this technical guide provide a comprehensive overview of the foundational science supporting the selective action of this compound against tumor endothelial cells. The robust preclinical evidence, characterized by a significant potency difference between proliferating and quiescent endothelial cells and demonstrated efficacy in vivo, establishes this compound as a highly selective and potent vascular disrupting agent. For researchers and drug development professionals, this compound serves as a compelling example of a targeted anti-cancer therapeutic with a well-defined mechanism of action and a clear rationale for further clinical investigation. The detailed protocols provided herein offer a framework for the continued exploration of this compound and the development of next-generation vascular disrupting agents.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Microtubule disruption changes endothelial cell mechanics and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoskeleton assembly at endothelial cell–cell contacts is regulated by αII-spectrin–VASP complexes - PMC [pmc.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of BNC105P from Phase I Trials: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial safety, toxicity, pharmacokinetic, and pharmacodynamic profile of BNC105P, a novel vascular disrupting agent (VDA) and inhibitor of tubulin polymerization, based on data from Phase I clinical trials.
Executive Summary
This compound, a phosphate prodrug that rapidly converts to the active agent BNC105, has demonstrated a favorable safety and toxicity profile in its initial first-in-human Phase I clinical evaluation in patients with advanced solid tumors. The recommended Phase II dose (RP2D) for this compound monotherapy was established at 16 mg/m². At this dose and below, the agent was well-tolerated. Dose-limiting toxicities (DLTs) were observed at the 18.9 mg/m² dose level. Pharmacodynamic assessments confirmed on-target activity, with evidence of tumor blood flow reduction and inhibition of tubulin polymerization in peripheral blood mononuclear cells (PBMCs).
Safety and Toxicity Profile
The safety and toxicity of this compound were evaluated in a Phase I dose-escalation study involving 21 patients with advanced solid tumors.[1][2][3][4] The Maximum Tolerated Dose (MTD) was determined to be 16 mg/m².[5]
Dose-Limiting Toxicities (DLTs)
DLTs were reported at the 18.9 mg/m² dose level and included:
-
One patient experienced a Grade 3 elevation in liver function tests (ALT).[5]
-
One 83-year-old patient experienced a Grade 4 non-ST-segment elevation myocardial infarction (N-STEMI). This patient had an Area Under the Curve (AUC) more than four times higher than other patients in the same cohort.[5]
No DLTs were observed at doses of 16 mg/m² and below.[5]
Adverse Events (AEs)
This compound was generally well-tolerated. The observed adverse events were consistent with the VDA class of drugs, though notably, some class-specific effects were not prominent.
Table 1: Summary of Drug-Related Adverse Events in this compound Monotherapy Phase I Trial
| Adverse Event Category | Grade 1-2 Events | Grade 3 Events | Grade 4 Events |
| Hematological | Anemia (3 events)[1] | --- | --- |
| Hepatic | --- | Elevated ALT (1 event at 18.9 mg/m²)[5] | --- |
| Cardiovascular | --- | --- | N-STEMI (1 event at 18.9 mg/m²)[5] |
-
No significant hematological toxicities were observed, with the exception of three Grade 1-2 anemia events.[1]
-
Cardiovascular effects such as increases in blood pressure and QTc interval changes, which are known risks for some VDAs, were not prominent in this study.[1]
-
No infusion-related reactions were reported.[1]
In a separate Phase I study of this compound in combination with everolimus for metastatic renal cell carcinoma, the combination was also well-tolerated.[6][7] Drug-related toxicities in this combination trial included single Grade 3 events of anemia and pericardial effusion, and Grade 2 events of fatigue, anemia, and oral mucositis.[6][8]
Pharmacokinetics
This compound is a phosphate prodrug that undergoes rapid in vivo conversion to its active form, BNC105.
Table 2: Pharmacokinetic Parameters of this compound and BNC105 (Monotherapy)
| Analyte | Half-life (t½) | Cmax | AUC |
| This compound (Prodrug) | 0.13 hours[2][3][4] | Rapidly converted | --- |
| BNC105 (Active) | 0.57 hours[1][2][3][4] | Increased in proportion to dose[1][3][4] | Generally linear increase with dose[5] |
The plasma concentrations of the active agent BNC105 increased proportionally with the administered dose of this compound.[1][3][4] In the combination study with everolimus, the half-life of this compound was approximately 0.08 hours (5 minutes) and for BNC105 was 0.32 hours (19 minutes).[8] No drug-drug interaction was observed between this compound and everolimus.[6]
Experimental Protocols
This compound Monotherapy Phase I Trial
-
Study Design: A first-in-human, open-label, dose-escalation study.[1]
-
Patient Population: 21 patients with advanced solid tumors.[1][2][3][4]
-
Dosing Regimen: this compound administered as a 10-minute intravenous infusion on Days 1 and 8 of a 21-day cycle.[1][2][3][4]
-
Dose Escalation: A dynamic accelerated dose titration method was used, with dose levels ranging from 2.1 to 18.9 mg/m².[1][2][3] The starting dose was one-tenth of the severely toxic dose in 10% of rats.[1] Dose escalation proceeded in 100% increments in single-patient cohorts until a Grade 2 or higher adverse event was observed, at which point cohorts were expanded.[1]
-
Pharmacokinetic Analysis: Plasma concentrations of this compound and BNC105 were determined at various time points.[1][3]
-
Pharmacodynamic Assessments:
-
Dynamic Contrast-Enhanced MRI (DCE-MRI): To evaluate changes in tumor blood flow and vascular permeability. Assessments were performed at baseline and at 3-6 hours and 24 hours post-dose.[5]
-
Tubulin Polymerization Assay: A novel assay was developed to measure the levels of polymerized tubulin in Peripheral Blood Mononuclear Cells (PBMCs) as a biomarker of on-target activity.[5]
-
-
Efficacy Assessment: Tumor response was evaluated according to RECIST criteria at the end of the second cycle.[5]
This compound with Everolimus Phase I Trial
-
Study Design: A Phase I, open-label, 3+3 dose-escalation study.[8]
-
Patient Population: 15 patients with metastatic renal cell carcinoma.[8]
-
Dosing Regimen: Everolimus (10 mg) administered orally daily, with a 7-day lead-in. This compound was administered as a 10-minute IV infusion on Days 1 and 8 of a 21-day cycle.[8]
-
Dose Escalation: this compound doses of 4.2, 8.4, 12.6, and 16 mg/m² were evaluated.[8]
Mechanism of Action: Signaling Pathways
This compound exerts its antitumor effects through a dual mechanism: inhibition of tubulin polymerization and subsequent vascular disruption.
-
Inhibition of Tubulin Polymerization: The active form, BNC105, binds to tubulin, preventing its polymerization into microtubules.[2][6][7] Microtubules are essential components of the cytoskeleton, crucial for maintaining cell shape, motility, and mitosis.
-
Vascular Disruption: Endothelial cells, particularly those in the rapidly proliferating tumor neovasculature, are highly sensitive to microtubule disruption.[3] Inhibition of tubulin polymerization in these cells leads to:
-
Cytoskeletal Collapse: The endothelial cells lose their structural integrity and change shape.[6]
-
Increased Permeability: This leads to a breakdown of the tumor vasculature, causing vascular leakage.
-
Vascular Shutdown: The disruption of blood flow results in extensive downstream tumor necrosis due to hypoxia and nutrient deprivation.[3][6][7]
-
BNC105 has shown significantly higher potency (over 80-fold) against actively proliferating endothelial cells compared to non-proliferating endothelial cells, which contributes to its selective effect on the tumor vasculature.[2]
Conclusion
The Phase I clinical trial data for this compound indicate a manageable safety profile and a predictable pharmacokinetic pattern. The recommended Phase II dose of 16 mg/m² was well-tolerated in patients with advanced solid tumors.[1][2][3][4] The observed on-target pharmacodynamic effects, including reduced tumor blood flow and inhibition of tubulin polymerization, support the proposed dual mechanism of action.[1][3][4] These promising initial findings have paved the way for further investigation of this compound in Phase II studies for various cancer indications.[1][3]
References
- 1. Vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [digital.library.adelaide.edu.au]
- 3. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical, pharmacodynamic, and pharmacokinetic evaluation of this compound: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular disrupting agents | amdbook.org [amdbook.org]
- 8. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Mode Assault on Cancer: A Technical Guide to BNC105P's Vascular Disruption and Tubulin Inhibition
For Immediate Release
This technical guide provides an in-depth analysis of BNC105P, a novel benzofuran derivative that has demonstrated a potent dual-mode of action in cancer therapy. This compound functions as both a vascular disrupting agent (VDA) and a direct inhibitor of tubulin polymerization, offering a multi-pronged attack on solid tumors. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preclinical and clinical data, experimental methodologies, and the underlying mechanisms of action of this compound.
Introduction: A Dual-Pronged Strategy Against Solid Tumors
Solid tumors rely on a dedicated vascular network for growth and metastasis. This compound is a water-soluble prodrug of the active compound BNC105.[1] This strategic design allows for rapid conversion to its active form in the body.[2][3] this compound's therapeutic strategy is twofold: it first targets the established tumor vasculature, causing a rapid collapse of blood vessels and inducing tumor necrosis.[1][4][5] Secondly, it directly inhibits the proliferation of cancer cells by disrupting microtubule dynamics.[1][2][4] This dual functionality positions this compound as a promising candidate in oncology, both as a monotherapy and in combination with other anti-cancer agents.[5][6]
Mechanism of Action: A Two-Act Play of Tumor Destruction
This compound's efficacy stems from its ability to execute a coordinated, two-pronged attack on cancerous tissues.
Act I: Vascular Disruption - Starving the Tumor from Within
The primary and most immediate effect of this compound is the disruption of the tumor's blood supply. The active metabolite, BNC105, selectively targets activated endothelial cells lining the tumor blood vessels.[2] This selectivity is a key advantage, minimizing damage to healthy, quiescent vasculature.[2] BNC105 binds to tubulin within these endothelial cells, leading to the depolymerization of microtubules.[1] This cytoskeletal collapse causes a change in endothelial cell shape, increased vascular permeability, and ultimately, the catastrophic failure of the tumor vascular network.[7][8][9] The consequence is a rapid shutdown of blood flow, leading to extensive tumor necrosis due to oxygen and nutrient deprivation.[4][5][6]
Act II: Tubulin Polymerization Inhibition - A Direct Blow to Cancer Cells
Beyond its vascular effects, BNC105 directly targets cancer cells by inhibiting tubulin polymerization.[1][2][4] Similar to its action in endothelial cells, BNC105 binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. Microtubules are critical for various cellular functions, most notably the formation of the mitotic spindle during cell division. By disrupting this process, this compound induces a G2/M phase cell cycle arrest, preventing cancer cells from proliferating and ultimately leading to apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Anti-proliferative Activity of BNC105
| Cell Line | Cancer Type | IC50 (nM) |
| Various Cancer Cells | Breast, Colon, Lung, Prostate, Brain | 0.1 - 1 |
Data extracted from preclinical studies.[6]
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Treatment | Outcome |
| Lung, Prostate, Brain Xenografts | 5 mg/kg (Lung, Brain), 20 mg/kg (Prostate) | Significant vascular disruption and tumor necrosis |
| Breast Cancer Xenograft | Low dose this compound + Bevacizumab | Additive tumor growth inhibition |
Data from studies in Balb/c nu/nu mice.[6]
Table 3: Phase I Clinical Trial Pharmacokinetics of this compound and BNC105
| Parameter | This compound (Prodrug) | BNC105 (Active) |
| Half-life (t½) | ~0.08 - 0.13 hours | ~0.32 - 0.57 hours |
Data from a Phase I study in patients with advanced solid tumors.[3]
Table 4: Phase I Clinical Trial Pharmacodynamics of this compound
| Dose Level (mg/m²) | Pharmacodynamic Effect |
| >8.4 | Changes in blood-borne biomarkers |
| 16 | Significant Ktrans decline (-42% in one patient) |
| 18.9 | Mean Ktrans decline of -39% (range -14% to -60%) |
| >8.4 | >80% decrease in polymerized tubulin in PBMCs (1-7h post-dosing) |
Ktrans is a measure of vascular permeability derived from DCE-MRI.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and understanding of this compound's activity.
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of BNC105 on the formation of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically at 340 nm.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a stock solution of BNC105 in DMSO and create serial dilutions in General Tubulin Buffer.
-
Prepare a GTP stock solution (100 mM).
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the BNC105 dilutions. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a temperature-controlled spectrophotometer at 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The rate of polymerization is determined from the slope of the linear phase.
-
Calculate the IC50 value, which is the concentration of BNC105 that inhibits tubulin polymerization by 50%.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a non-invasive imaging technique used to assess the vascular-disrupting effects of this compound in vivo.
Principle: Following the intravenous injection of a gadolinium-based contrast agent, rapid T1-weighted MR images are acquired. The change in signal intensity over time reflects the passage of the contrast agent through the vasculature and into the extravascular-extracellular space, providing information on blood flow, vessel permeability, and interstitial volume.
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse and place it in an MRI-compatible cradle.
-
Insert a tail-vein catheter for contrast agent administration.
-
Monitor the animal's vital signs throughout the procedure.
-
-
Image Acquisition:
-
Acquire pre-contrast T1-weighted images to establish a baseline.
-
Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) via the tail-vein catheter.
-
Immediately begin acquiring a series of T1-weighted images with high temporal resolution for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Register the dynamic images to correct for any motion.
-
Convert the signal intensity-time curves to contrast agent concentration-time curves.
-
Apply a pharmacokinetic model (e.g., the Tofts model) to the data on a voxel-by-voxel basis to generate parametric maps of Ktrans (vascular permeability), ve (extravascular-extracellular volume fraction), and vp (plasma volume fraction).
-
Compare pre- and post-treatment parametric maps to quantify the vascular-disrupting effect of this compound.
-
Conclusion
This compound represents a compelling therapeutic strategy in oncology due to its innovative dual-mode of action. By simultaneously targeting the tumor vasculature and directly inhibiting cancer cell proliferation, this compound has the potential to overcome some of the limitations of conventional therapies. The quantitative data from preclinical and clinical studies are encouraging, demonstrating potent anti-tumor activity at well-tolerated doses. The detailed experimental protocols provided in this guide offer a framework for further research and development of this promising anti-cancer agent. Continued investigation into this compound, both as a monotherapy and in combination regimens, is warranted to fully elucidate its clinical potential in the fight against solid tumors.
References
- 1. maxanim.com [maxanim.com]
- 2. benchchem.com [benchchem.com]
- 3. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [tib.eu]
- 9. scispace.com [scispace.com]
The Therapeutic Potential of Tumor Vascular Disruption by BNC105P: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BNC105P (fosbretabulin), a water-soluble prodrug of the potent tubulin-binding agent BNC105 (combretastatin A4), represents a promising strategy in oncology focused on the targeted disruption of established tumor vasculature. As a vascular disrupting agent (VDA), this compound selectively targets the immature and rapidly proliferating endothelial cells of the tumor neovasculature. Its mechanism of action, centered on the depolymerization of tubulin, leads to a rapid cascade of events culminating in endothelial cell shape changes, loss of cell-cell adhesion, and ultimately, a catastrophic shutdown of tumor blood flow. This targeted vascular collapse induces extensive tumor necrosis and creates a hostile microenvironment for cancer cell survival. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core signaling pathways involved in its therapeutic effect.
Core Mechanism of Action: Tubulin Destabilization and Vascular Collapse
This compound is rapidly dephosphorylated in vivo to its active metabolite, BNC105.[1] BNC105 then binds to the colchicine-binding site on β-tubulin, a key component of cellular microtubules.[2] This binding inhibits tubulin polymerization, leading to the destabilization and disassembly of the microtubule cytoskeleton, particularly in activated endothelial cells lining the tumor blood vessels.[2][3] The disruption of the microtubule network in these cells triggers a series of morphological and functional changes:
-
Endothelial Cell Shape Change: Microtubules are crucial for maintaining the structural integrity and elongated shape of endothelial cells. Their depolymerization leads to cell rounding and retraction.
-
Disruption of Cell Adhesion: The integrity of the endothelial barrier is maintained by adherens junctions, which are regulated by the underlying cytoskeleton. This compound-induced microtubule disruption leads to the disorganization of key adhesion molecules like VE-cadherin, compromising cell-cell junctions.[4]
-
Increased Permeability and Vascular Shutdown: The combination of endothelial cell shape changes and weakened cell junctions results in increased vascular permeability and, ultimately, the collapse and occlusion of the tumor blood vessels.[2] This rapid shutdown of blood flow deprives the tumor core of oxygen and nutrients, leading to extensive hemorrhagic necrosis.[1]
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Its effects are characterized by rapid vascular disruption and subsequent tumor growth inhibition.
Table 1: Summary of Preclinical Studies of this compound
| Model Type | Cancer Type | Key Findings | Reference(s) |
| Xenograft | Breast (MDA-MB-231) | Combination with bevacizumab resulted in increased tumor growth inhibition and sustained disruption of blood perfusion. | [3] |
| Xenograft | Renal (Caki-1) | Combination with everolimus resulted in synergistic tumor growth inhibition. | [3] |
| Xenograft | Lung, Prostate, Brain | A single administration of this compound disrupted vasculature, leading to increased tumor necrosis. | [5] |
| Syngeneic | Colorectal (MC38, CT26) | Strong synergy observed with anti-PD-1 and anti-CTLA-4 checkpoint inhibitors, with combination therapy showing significantly higher tumor growth inhibition (TGI) compared to monotherapies. For instance, with anti-PD-1, the combination achieved 97% TGI versus 40% for this compound and 74% for anti-PD-1 alone. | [6] |
Clinical Development and Efficacy of this compound
This compound has been evaluated in multiple clinical trials, both as a monotherapy and in combination with standard-of-care agents, across a range of solid tumors.
Table 2: Summary of Key Clinical Trials of this compound
| Phase | Cancer Type | Treatment Regimen | Key Efficacy Results | Reference(s) |
| Phase I | Advanced Solid Tumors | This compound monotherapy (2.1-18.9 mg/m²) | Recommended Phase II dose (RP2D) of 16 mg/m². Stable disease (SD) was observed in 4 out of 21 patients. | [7] |
| Phase II | Anaplastic Thyroid Carcinoma | This compound monotherapy (45 mg/m²) | Median survival of 4.7 months, with 34% and 23% of patients alive at 6 and 12 months, respectively. | [4] |
| Phase I/II | Metastatic Renal Cell Carcinoma (mRCC) | This compound (16 mg/m²) + Everolimus (10 mg daily) | The combination did not meet the primary endpoint of improved 6-month progression-free survival (6MPFS) compared to everolimus alone (33.82% vs. 30.30%). Median PFS was 4.7 months vs. 4.1 months. | [8] |
| Phase I | Platinum-Sensitive Ovarian Cancer | This compound (up to 12 mg/m²) + Gemcitabine + Carboplatin | 10 out of 15 patients achieved a response. | [9] |
Detailed Methodologies for Key Experiments
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the inhibitory effect of BNC105 on the polymerization of purified tubulin.
Protocol:
-
Preparation: Purified tubulin is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) containing GTP.
-
Incubation: The tubulin solution is incubated with varying concentrations of BNC105 or a vehicle control in a 96-well plate.
-
Measurement: The plate is transferred to a spectrophotometer pre-warmed to 37°C. The increase in absorbance at 340 nm, which corresponds to the light scattering from microtubule formation, is measured at regular intervals for a defined period (e.g., 60 minutes).
-
Analysis: The rate of polymerization is determined from the slope of the absorbance versus time curve. The IC50 value for tubulin polymerization inhibition is calculated from the dose-response curve.[2]
Assessment of Vascular Disruption in Preclinical Models
Objective: To quantify the extent of vascular shutdown in tumors following this compound administration.
Protocol (using Hoechst 33342 perfusion):
-
Treatment: Tumor-bearing animals are treated with this compound or a vehicle control.
-
Dye Injection: At a specified time point post-treatment (e.g., 2, 6, or 24 hours), the fluorescent dye Hoechst 33342 is injected intravenously. This dye only stains the nuclei of cells in well-perfused regions of the tumor.
-
Tumor Excision and Processing: After a short circulation time, tumors are excised, fixed, and processed for histological analysis.
-
Imaging and Quantification: Tumor sections are imaged using fluorescence microscopy. The area of Hoechst 33342 fluorescence is quantified relative to the total tumor area to determine the percentage of perfused blood vessels. A significant decrease in the fluorescent area in this compound-treated tumors indicates vascular disruption.[3][5]
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
Objective: To non-invasively assess changes in tumor blood flow, vessel permeability, and other vascular parameters in response to this compound treatment in both preclinical and clinical settings.
Protocol:
-
Baseline Imaging: A series of T1-weighted MRI scans are acquired before the administration of a contrast agent (e.g., a gadolinium-based agent).
-
Contrast Agent Administration: A bolus of the contrast agent is injected intravenously.
-
Dynamic Imaging: A rapid succession of T1-weighted images is acquired to monitor the influx and washout of the contrast agent in the tumor tissue.
-
Pharmacokinetic Modeling: The signal intensity changes over time are converted to contrast agent concentration, and pharmacokinetic models are applied to derive quantitative parameters such as:
-
Ktrans (volume transfer constant): Reflects the transfer of the contrast agent from the blood plasma to the extravascular extracellular space, indicating vessel permeability.
-
ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
vp (plasma volume fraction): Represents the volume of blood plasma per unit volume of tissue.
-
-
Analysis: A significant decrease in Ktrans and vp shortly after this compound administration is indicative of reduced blood flow and vascular shutdown.
Visualizing the Molecular Mechanisms
This compound's Mechanism of Action on Tumor Vasculature
Caption: Overview of this compound's vascular disrupting mechanism.
Signaling Pathway of Endothelial Cell Disruption
Caption: Proposed signaling cascade in endothelial cells post-BNC105P.
Experimental Workflow for Preclinical Efficacy Assessment
Caption: Standard workflow for evaluating this compound in xenograft models.
Conclusion and Future Directions
This compound has established a clear mechanism of action as a potent tumor vascular disrupting agent with a manageable safety profile in clinical trials. Its ability to rapidly induce tumor necrosis makes it an attractive candidate for combination therapies. While monotherapy has shown modest activity, the true potential of this compound likely lies in its synergistic effects with other anticancer agents.
Future research should focus on:
-
Optimizing Combination Strategies: Identifying the most effective combination partners and sequencing schedules to maximize the therapeutic window created by this compound-induced vascular disruption. The synergy with checkpoint inhibitors is particularly promising and warrants further investigation.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound-based therapies.
-
Understanding Resistance Mechanisms: Investigating the mechanisms by which some tumors may be resistant to vascular disruption and developing strategies to overcome this resistance.
References
- 1. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase I/II trial of this compound with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Methodological & Application
Application Notes and Protocols for BNC105P Administration in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of BNC105P, a potent vascular disrupting agent (VDA) and tubulin polymerization inhibitor, in various mouse models of cancer. The following sections detail the experimental protocols for tumor induction, drug administration, and pharmacodynamic analyses, supported by quantitative data and visual diagrams to facilitate experimental design and execution.
Overview of this compound
This compound is the phosphate prodrug of BNC105, a novel compound that targets tubulin, leading to the rapid depolymerization of microtubules. This mechanism confers a dual anti-cancer activity:
-
Vascular Disruption: this compound selectively targets and disrupts the tumor vasculature, leading to a shutdown of blood flow, subsequent hypoxia, and extensive tumor necrosis.
-
Anti-proliferative Effects: By inhibiting tubulin polymerization, BNC105 directly hinders cancer cell division and proliferation.
Preclinical studies in various mouse models have demonstrated significant anti-tumor efficacy, both as a monotherapy and in combination with other anti-cancer agents.
Preclinical Mouse Models
The most commonly utilized mouse strains for evaluating the efficacy of this compound are immunodeficient mice, which readily accept human tumor xenografts.
-
BALB/c nu/nu (athymic nude) mice: These mice lack a thymus and are unable to produce T-cells, making them suitable for the engraftment of human cancer cell lines.
-
BALB/c mice: This immunocompetent strain is used for syngeneic models, such as with the Renca murine renal cell carcinoma line, which is crucial for studying the interplay between the therapeutic agent and the immune system.[1][2]
Human Tumor Xenograft Models
The following protocols outline the subcutaneous implantation of various human cancer cell lines in BALB/c nu/nu mice.
General Protocol for Subcutaneous Xenograft Establishment:
-
Cell Culture: Culture the desired human cancer cell line in its recommended medium until approximately 80-90% confluency.
-
Cell Harvesting: Trypsinize the cells, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer. Assess cell viability (trypan blue exclusion should be >95%).
-
Cell Suspension Preparation: Resuspend the cells in a sterile solution, typically a 1:1 mixture of serum-free medium or PBS and Matrigel, to a final concentration appropriate for the specific cell line (see Table 1).
-
Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of 6-8 week old female BALB/c nu/nu mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Treatment Initiation: Initiate this compound treatment when tumors reach a predetermined size, typically around 100-200 mm³.
| Cancer Type | Cell Line | Number of Cells Injected | Mouse Strain | Reference |
| Lung Cancer | A549 | 5 x 10⁶ | BALB/c nu/nu | [3][4] |
| Prostate Cancer | LuCaP series | Tumor fragments | BALB/c nu/nu | [5] |
| Breast Cancer | MDA-MB-231 | 5 x 10⁶ | BALB/c nu/nu | [6][7] |
| Colorectal Cancer | HCT-116 | 5 x 10⁶ | BALB/c nu/nu | [8] |
| Glioblastoma | U-87 MG | 5 x 10⁶ | BALB/c nu/nu | [9] |
Table 1: Summary of Human Tumor Xenograft Models for this compound Evaluation.
Syngeneic Orthotopic Renal Cancer Model
This model is crucial for studying this compound in the context of an intact immune system and a more clinically relevant tumor microenvironment.
Protocol for Renca Orthotopic Implantation: [1][2][10][11]
-
Cell Preparation: Culture and harvest Renca cells as described in the general protocol.
-
Animal Preparation: Anesthetize 8-10 week old female BALB/c mice.
-
Surgical Procedure:
-
Make a small flank incision to expose the kidney.
-
Inject 2 x 10⁵ Renca cells in 50 µL of PBS directly under the renal capsule.
-
Suture the incision.
-
-
Tumor Growth and Metastasis Monitoring: Monitor primary tumor growth and the development of lung metastases using bioluminescence imaging (for luciferase-expressing Renca cells) or histology.[1]
-
Treatment Initiation: Begin this compound administration based on the study design, often after tumors are established.
This compound Administration Protocol
While the exact formulation of this compound for preclinical studies is proprietary, it is administered as a phosphate prodrug, which is converted to the active compound BNC105 in vivo. Administration is typically performed intravenously.
Recommended Administration Protocol:
-
Formulation: While the specific vehicle is not publicly disclosed, similar compounds are often formulated in vehicles such as a solution of 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol (PEG-400) for intravenous administration in preclinical models.[12][13]
-
Route of Administration: Intravenous (IV) injection into the lateral tail vein is the standard route for achieving rapid systemic distribution and targeting of the tumor vasculature. Intraperitoneal (IP) injection is an alternative route used in some xenograft studies.
-
Dosage: Effective doses in mouse models range from 5 mg/kg to 32 mg/kg.
-
5 mg/kg: Effective for vascular disruption in lung and brain tumor xenografts.
-
10 mg/kg: Achieves maximal vascular disruption.
-
20 mg/kg: Effective for vascular disruption in prostate tumor xenografts.
-
Up to 32 mg/kg: Leads to increased tumor growth inhibition, likely due to the combined effects of vascular disruption and direct anti-proliferative activity.
-
-
Dosing Schedule:
-
Single Administration: A single dose is sufficient to induce significant vascular shutdown and tumor necrosis.
-
Weekly Dosing: Weekly administration has been shown to be an effective schedule for sustained anti-tumor activity in preclinical studies.
-
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound.
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MC38 Colorectal | This compound + anti-PD-1 | Not Specified | 97% (combination) vs 40% (this compound alone) and 74% (anti-PD-1 alone) | |
| CT26 Colorectal | This compound + anti-CTLA-4 | Not Specified | 70% (combination) vs 27% (this compound alone) and 14% (anti-CTLA-4 alone) |
Table 2: Efficacy of this compound in Combination Therapy.
| Parameter | Value | Notes | Reference |
| Tumor Retention | High concentrations of BNC105 remain in the tumor 24 hours post-administration, while being cleared from other tissues. | This "tumor-locking" effect may enhance its anti-proliferative activity. | [14] |
Table 3: Pharmacokinetic Profile of BNC105 in Tumor-Bearing Mice.
Experimental Protocols for Pharmacodynamic Analysis
Assessment of Tumor Vascular Disruption: Hoechst 33342 Perfusion Assay
This technique is used to visualize functional blood vessels within the tumor.
-
Dye Preparation: Prepare a stock solution of Hoechst 33342 in sterile water (e.g., 10 mg/mL). Dilute the stock solution in sterile PBS to a working concentration (e.g., 5 µg/mL).[18][19]
-
Dye Administration: At the desired time point after this compound treatment, administer Hoechst 33342 (e.g., 15 mg/kg) via intravenous tail vein injection to the tumor-bearing mouse.[15][16]
-
Circulation Time: Allow the dye to circulate for a short period (e.g., 1-2 minutes) to ensure it reaches all perfused areas of the tumor.
-
Tumor Excision: Euthanize the mouse and immediately excise the tumor.
-
Tissue Processing: Snap-freeze the tumor in isopentane cooled by liquid nitrogen.
-
Cryosectioning: Cut frozen sections (e.g., 10 µm thick) using a cryostat.
-
Fluorescence Microscopy: Mount the sections and visualize the blue fluorescence of the Hoechst 33342 dye under a fluorescence microscope. The fluorescent areas represent perfused regions of the tumor. Non-fluorescent areas indicate a lack of blood flow, which is indicative of vascular disruption.
Immunohistochemical (IHC) Analysis of Tumor Microenvironment
IHC is used to detect the expression of key proteins involved in angiogenesis and hypoxia.
General IHC Protocol:
-
Tissue Preparation: Excise tumors, fix in 10% neutral buffered formalin, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the appropriate dilution (see Table 4) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
| Target Protein | Function | Typical Primary Antibody Dilution |
| CD31 (PECAM-1) | Endothelial cell marker, indicates blood vessel density. | 1:50 - 1:200 |
| VEGF | Vascular Endothelial Growth Factor, a key driver of angiogenesis. | Variable, requires optimization. |
| HIF-1α | Hypoxia-Inducible Factor 1-alpha, a key regulator of the cellular response to hypoxia. | Variable, requires optimization. |
| GLUT-1 | Glucose Transporter 1, often upregulated in hypoxic tumor cells. | Variable, requires optimization. |
Table 4: Antibodies for IHC Analysis of the Tumor Microenvironment.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation in xenograft models.
Caption: Signaling pathway of BNC105-induced vascular disruption.
References
- 1. A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. insights.inotiv.com [insights.inotiv.com]
- 9. insights.inotiv.com [insights.inotiv.com]
- 10. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 11. Renca Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 12. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of vascular marker Hoechst 33342 on tumour perfusion and cardiovascular function in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. biopioneer.com.tw [biopioneer.com.tw]
- 19. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for BNC105P Phase II Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing recommendations, experimental protocols, and associated signaling pathways for BNC105P (fosbretabulin) based on data from Phase II clinical trials. This compound is a vascular disrupting agent (VDA) that works by inhibiting tubulin polymerization.
Dosing Recommendations in Phase II Clinical Trials
The following tables summarize the dosing regimens for this compound in various Phase II clinical trials.
Table 1: this compound Dosing in Metastatic Renal Cell Carcinoma (mRCC)
| Parameter | Value | Reference |
| Trial Identifier | NCT01034631 | [1][2] |
| Indication | Metastatic Renal Cell Carcinoma (mRCC) | [3][4] |
| This compound Dose | 16 mg/m² | [3][5] |
| Administration | Intravenous (IV) infusion over 10 minutes | [5] |
| Dosing Schedule | Days 1 and 8 of a 21-day cycle | [3][5] |
| Combination Therapy | Everolimus (10 mg, oral, daily) | [3][4] |
| Note | This was identified as the Recommended Phase II Dose (RP2D). | [3][4] |
Table 2: Fosbretabulin (this compound) Dosing in Anaplastic Thyroid Carcinoma
| Parameter | Value | Reference |
| Indication | Anaplastic Thyroid Carcinoma | [6][7] |
| Fosbretabulin Dose | 45 mg/m² | [7] |
| Administration | Intravenous (IV) infusion | [7] |
| Dosing Schedule | Weekly for 3 weeks, followed by a 1-week rest period (28-day cycle) | [7] |
| Combination Therapy | Carboplatin and Paclitaxel | [7] |
Table 3: this compound Dosing in Malignant Pleural Mesothelioma
| Parameter | Value | Reference |
| Indication | Malignant Pleural Mesothelioma | [8][9][10][11][12] |
| This compound Dose | Not explicitly stated in the provided search results, but trials are ongoing. | [8][9][10][11][12] |
| Administration | Intravenous (IV) | [8][9][10][11][12] |
| Dosing Schedule | Not explicitly stated in the provided search results. | [8][9][10][11][12] |
| Combination Therapy | Often used in combination with platinum-based chemotherapy like cisplatin and pemetrexed. | [8][11] |
Experimental Protocols
Phase I/II Trial of this compound with Everolimus in Metastatic Renal Cell Carcinoma (NCT01034631)
Objective: To determine the maximum tolerated dose (MTD) and recommend a Phase II dose (RP2D) of this compound in combination with everolimus, and to evaluate the efficacy of the combination in patients with mRCC.[1][3][4]
Study Design: A Phase I dose-escalation study followed by a randomized, open-label Phase II study.[3][4]
Patient Population: Patients with metastatic or locally advanced, unresectable clear cell renal cell carcinoma who have progressed after 1-2 prior VEGF-directed tyrosine kinase inhibitors.[13]
Key Inclusion Criteria:
-
Histologically or cytologically confirmed clear cell RCC.[13]
-
Metastatic or locally advanced unresectable disease.[13]
-
Progressive disease after 1-2 prior VEGF-directed TKIs.[13]
-
Measurable disease according to RECIST criteria.[13]
-
Age > 18 years.[13]
-
Karnofsky Performance Score (KPS) ≥70.[1]
-
Adequate organ function (hematopoietic, hepatic, renal).[1]
Key Exclusion Criteria:
-
Active brain metastases.[13]
-
Prior treatment with temsirolimus or everolimus (for the Phase II component).[1]
-
Significant cardiovascular events within 6 months prior to registration.[1]
-
QTc interval > 450 msec.[1]
Treatment Plan:
-
Phase I (Dose Escalation):
-
Phase II (Randomized):
-
Arm A (Combination): Patients received this compound at the RP2D (16 mg/m²) on Days 1 and 8 of a 21-day cycle, plus everolimus 10 mg orally daily.[1][3]
-
Arm B (Sequential): Patients received everolimus 10 mg orally daily. Upon disease progression, patients could receive this compound monotherapy at 16 mg/m².[1][2]
-
Assessments:
-
Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).
-
Efficacy: The primary endpoint for the Phase II study was 6-month progression-free survival (6MPFS).[3][4] Secondary endpoints included overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).[3][4] Tumor assessments were performed at baseline and every two cycles.
-
Pharmacokinetics (PK): Blood samples were collected to determine the PK profiles of this compound and its active metabolite, BNC105.[5]
Signaling Pathways and Mechanism of Action
This compound is a prodrug that is rapidly dephosphorylated in vivo to its active form, BNC105 (combretastatin A-4).[14] BNC105 has a dual mechanism of action: it acts as a potent inhibitor of tubulin polymerization and as a vascular disrupting agent.[14][15]
Tubulin Polymerization Inhibition
BNC105 binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[15] Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[16]
Figure 1. This compound Mechanism of Action: Tubulin Polymerization Inhibition.
Vascular Disruption
As a vascular disrupting agent, BNC105 selectively targets the established tumor vasculature.[14][17] It causes a rapid collapse of the tumor's blood vessels, leading to a shutdown of blood flow and subsequent tumor necrosis due to oxygen and nutrient deprivation.[14] This hypoxic environment within the tumor leads to the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and the vascular endothelial growth factor (VEGF) signaling pathway as a survival response.[14][18] The combination of this compound with agents targeting the mTOR pathway, such as everolimus, is rationalized by the upregulation of mTOR signaling in response to hypoxic stress.[14]
Figure 2. This compound Mechanism of Action: Vascular Disruption.
Experimental Workflow for a Phase I/II Clinical Trial
The following diagram illustrates a typical workflow for a Phase I/II clinical trial of an investigational drug like this compound.
Figure 3. Generalized Experimental Workflow for a Phase I/II Clinical Trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase I/II Trial of this compound with Everolimus in Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I/II trial of this compound with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Trials in Management of Anaplastic Thyroid Carcinoma; Progressions and Set Backs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Review of Phase II Targeted Therapy Clinical Trials in Anaplastic Thyroid Cancer [mdpi.com]
- 8. Mesothelioma Cancer Clinical Trials and Lung Cancer Treatment Options [mesothelioma-lung-cancer.org]
- 9. Improvements in Systemic Therapies for Advanced Malignant Mesothelioma [mdpi.com]
- 10. Treatment of Pleural Mesothelioma: ASCO Guideline Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. mesotheliomahope.com [mesotheliomahope.com]
- 13. This compound in Combination With Everolimus/Following Everolimus For Progressive Metastatic Clear Cell Renal Cell Carcinoma | Clinical Research Trial Listing [centerwatch.com]
- 14. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unraveling the molecular mechanism of BNC105, a phase II clinical trial vascular disrupting agent, provides insights into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Small molecule vascular disrupting agents: potential new drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BNC105P Efficacy Using Dynamic Contrast-Enhanced MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC105P is a potent vascular disrupting agent (VDA) that has shown promise in preclinical and clinical studies for the treatment of solid tumors.[1][2] It is a prodrug that is rapidly converted to the active compound, BNC105, which selectively targets and disrupts the tumor vasculature by inhibiting tubulin polymerization in activated endothelial cells.[1] This leads to a rapid shutdown of tumor blood flow, resulting in extensive tumor necrosis. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative measurements of tumor vascular function, making it an ideal tool for assessing the pharmacodynamic effects and efficacy of vascular disrupting agents like this compound.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing DCE-MRI to measure the anti-vascular efficacy of this compound in both preclinical and clinical research settings.
Mechanism of Action of this compound
This compound exerts its anti-tumor effect through a targeted disruption of the tumor's blood supply. The active form, BNC105, binds to tubulin in endothelial cells, leading to depolymerization of microtubules. This disruption of the endothelial cytoskeleton triggers a cascade of events, including the activation of the RhoA signaling pathway, which results in changes in endothelial cell shape, increased vascular permeability, and the breakdown of cell-to-cell junctions.[3][4][5] This culminates in the collapse of the tumor vasculature and a subsequent reduction in blood flow.
Quantitative Data Summary
A phase I clinical trial of this compound in patients with advanced solid tumors demonstrated a dose-dependent reduction in tumor blood flow as measured by DCE-MRI. The key pharmacodynamic parameter, the volume transfer constant (Ktrans), showed significant decreases following treatment, particularly at higher dose levels.
| Dose Level (mg/m²) | Number of Patients | Mean Change in Ktrans at 24h Post-Dosing | Range of Ktrans Change at 24h Post-Dosing |
| 2.1 | 3 | Not Reported | Not Reported |
| 4.2 | 3 | Not Reported | Not Reported |
| 8.4 | 4 | Not Reported | Not Reported |
| 12.6 | 4 | Not Reported | Not Reported |
| 16 | 4 | -42% (in one patient) | Not Reported |
| 18.9 | 3 | -39% | -14% to -60% |
| Data synthesized from a Phase I clinical trial of this compound.[1] |
Experimental Protocols
Preclinical DCE-MRI Protocol for this compound in Xenograft Models
This protocol provides a framework for assessing the efficacy of this compound in small animal tumor models.
1. Animal Model:
-
Nude mice or rats are implanted with human tumor xenografts (e.g., patient-derived xenografts (PDXs) of solid tumors).[6][7]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before imaging.
2. MRI System and Setup:
-
A small animal MRI scanner with a field strength of 7T or higher is recommended for optimal signal-to-noise ratio and spatial resolution.[6]
-
Use a dedicated small animal coil.
-
Anesthetize the animal (e.g., with isoflurane) and monitor vital signs (respiration, heart rate, and temperature) throughout the imaging session.
-
Maintain the animal's body temperature using a warming system.
-
Place a catheter in the tail vein for contrast agent administration.
3. Imaging Schedule:
-
Baseline: Perform a DCE-MRI scan prior to this compound administration.
-
Post-Treatment: Repeat the DCE-MRI scan at 4-6 hours and 24 hours after this compound administration to capture the acute vascular disruption and subsequent effects.
4. DCE-MRI Acquisition Protocol:
-
T1 Mapping: Acquire a pre-contrast T1 map using a variable flip angle (VFA) or inversion recovery sequence. This is crucial for converting signal intensity to contrast agent concentration.
-
Dynamic Scan:
-
Use a T1-weighted spoiled gradient-echo (SPGR) or similar fast imaging sequence.
-
Temporal Resolution: Aim for a high temporal resolution (e.g., < 10 seconds per image volume) to accurately capture the arterial input function (AIF) and the initial uptake of the contrast agent.
-
Acquire a series of baseline images (e.g., 5-10 frames).
-
Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) via the tail vein catheter, followed by a saline flush.
-
Continue acquiring dynamic images for at least 5-10 minutes post-injection to capture the washout phase.
-
Clinical DCE-MRI Protocol for this compound in Solid Tumors
This protocol is based on methodologies used in early-phase clinical trials of vascular disrupting agents.
1. Patient Population:
-
Patients with advanced solid tumors with measurable lesions suitable for imaging.
2. MRI System:
-
A clinical MRI scanner with a field strength of 1.5T or 3T.
3. Imaging Schedule:
-
Baseline: Two baseline DCE-MRI scans are recommended to assess the reproducibility of the measurements.
-
Post-Treatment: DCE-MRI scans are performed at 3-6 hours and 24 hours after this compound infusion on Day 1 of the treatment cycle.[1]
4. This compound Administration:
-
This compound is administered as a 10-minute intravenous infusion on Days 1 and 8 of a 21-day cycle.[1][2]
5. DCE-MRI Acquisition Protocol:
-
Patient Positioning: Ensure the patient is positioned comfortably to minimize motion artifacts.
-
T1 Mapping: Acquire pre-contrast T1 maps of the tumor region.
-
Dynamic Scan:
-
Utilize a 3D T1-weighted spoiled gradient-echo sequence.
-
Contrast Agent: Administer a standard dose of a gadolinium-based contrast agent (e.g., 0.1 mmol/kg) as a bolus injection (e.g., 2-3 mL/s), followed by a saline flush.
-
Dynamic Series: Begin acquiring dynamic images prior to contrast injection and continue for at least 5 minutes post-injection.
-
Data Analysis Protocol
1. Image Pre-processing:
-
Perform motion correction on the dynamic image series to minimize artifacts.
-
Co-register the pre-contrast T1 maps with the dynamic images.
2. Region of Interest (ROI) Segmentation:
-
Manually or semi-automatically delineate the tumor on the anatomical and dynamic images to define the region of interest for analysis.
3. Arterial Input Function (AIF) Determination:
-
Identify a major artery feeding the tumor and measure the signal intensity over time to determine the AIF. Alternatively, a population-averaged AIF can be used.
4. Pharmacokinetic Modeling:
-
Convert the signal intensity-time curves within the tumor ROI to contrast agent concentration-time curves using the baseline T1 values and the relaxivity of the contrast agent.
-
Fit the concentration-time curve to a pharmacokinetic model, most commonly the Tofts model or the extended Tofts model.[8][9][10]
Tofts Model Parameters:
-
Ktrans (Volume Transfer Constant): Reflects the leakage of the contrast agent from the blood plasma into the extravascular extracellular space (EES). It is a composite measure of blood flow and permeability. A decrease in Ktrans indicates a reduction in tumor perfusion and/or vascular permeability.
-
ve (Volume of the Extravascular Extracellular Space): Represents the fractional volume of the EES per unit volume of tissue.
-
kep (Rate Constant): Describes the rate of transfer of the contrast agent from the EES back to the plasma (kep = Ktrans / ve).
5. Quantitative Analysis:
-
Generate parametric maps of Ktrans, ve, and kep for visual assessment of treatment effects across the tumor.
-
Calculate the mean and other statistical measures of these parameters within the tumor ROI at each time point (baseline and post-treatment).
-
Compare the post-treatment parameter values to the baseline values to quantify the treatment effect.
Conclusion
DCE-MRI is a powerful, non-invasive imaging biomarker for quantifying the anti-vascular effects of this compound. By measuring changes in tumor vascular parameters, particularly Ktrans, researchers and clinicians can gain valuable insights into the pharmacodynamic activity of this compound, aiding in dose selection and providing early evidence of treatment efficacy. The standardized protocols outlined in these application notes provide a robust framework for the implementation of DCE-MRI in the development and clinical evaluation of this compound and other vascular disrupting agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. DCE-MRI Tumor Vascular Parameters in Two Preclinical Patient-Derived Orthotopic Xenograft Models of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. startresearch.com [startresearch.com]
- 8. firevoxel.org [firevoxel.org]
- 9. DCE-MRI Data Analysis Tutorial — Quantiphyse documentation [quantiphyse.readthedocs.io]
- 10. mriquestions.com [mriquestions.com]
Application Notes and Protocols: Assaying for Polymerized Tubulin Levels after BNC105P Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC105P is a phosphate prodrug that undergoes rapid in vivo conversion to its active form, BNC105. BNC105 is a potent tubulin polymerization inhibitor that acts as a vascular disrupting agent (VDA) and exhibits direct anti-proliferative effects on cancer cells.[1][2] It binds to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to a net decrease in the cellular pool of polymerized tubulin (microtubules), resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] This document provides detailed protocols for quantifying the effects of this compound on tubulin polymerization, a critical pharmacodynamic biomarker for its mechanism of action.
Mechanism of Action of BNC105
BNC105 exerts its anti-cancer effects by interfering with the fundamental process of microtubule dynamics. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for various cellular functions, including the formation of the mitotic spindle during cell division. BNC105 disrupts this process, leading to a decrease in the level of polymerized tubulin.
Caption: Mechanism of BNC105-mediated tubulin depolymerization.
Data Presentation: Quantitative Effects of BNC105 and Related Compounds on Tubulin Polymerization
The following table summarizes the quantitative data on the inhibitory effects of BNC105 and its structural analog, Combretastatin A-4 (CA-4), on tubulin polymerization. Both compounds bind to the colchicine site.
| Compound | Assay Type | System | Endpoint | Value | Reference |
| This compound | Cell-based (PBMCs) | In vivo (Human) | % Decrease in Polymerized Tubulin | >80% at 18.9 mg/m² | [1] |
| BNC105 | In vitro | Purified Bovine Tubulin | IC₅₀ (Inhibition of Polymerization) | 1.6 µM | [4] |
| BNC105 | Cell-based (HUVEC) | In vitro (Human Endothelial Cells) | GI₅₀ (Growth Inhibition) | 0.01 µM | [2] |
| Combretastatin A-4 | In vitro | Purified Tubulin | IC₅₀ (Inhibition of Polymerization) | ~2.5 µM | [5] |
| Combretastatin A-4 | Cell-based (Various Cancer Cell Lines) | In vitro | IC₅₀ (Cytotoxicity) | Nanomolar range | [6] |
Experimental Protocols
Two primary methods for assaying polymerized tubulin levels are presented: a cell-based Western blot protocol and an in vitro fluorescence-based polymerization assay.
Protocol 1: Cell-Based Assay for Polymerized Tubulin via Western Blotting
This protocol allows for the quantification of the relative amounts of soluble (unpolymerized) and polymerized tubulin within cells following treatment with this compound.
Caption: Western blot workflow for polymerized tubulin.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Microtubule-stabilizing buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 10% glycerol, and protease inhibitors
-
Laemmli sample buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold MTSB.
-
-
Fractionation:
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction).
-
Wash the pellet (polymerized fraction) with MTSB and resuspend in an equal volume of lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the soluble fraction using a BCA assay.
-
Sample Preparation: Add Laemmli sample buffer to both soluble and polymerized fractions. For the polymerized fraction, load a volume equivalent to the corresponding soluble fraction. Boil samples for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the soluble fractions and the corresponding volumes of the polymerized fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for α-tubulin in both the soluble and polymerized fractions using densitometry software.
-
Calculate the percentage of polymerized tubulin for each treatment condition relative to the total tubulin (soluble + polymerized).
-
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of BNC105 on the polymerization of purified tubulin in real-time.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (optional, as a polymerization enhancer)
-
BNC105 (active form)
-
Positive control (e.g., Paclitaxel for polymerization enhancement) and negative control (e.g., Colchicine for inhibition)
-
Black 384-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BNC105 in a suitable solvent (e.g., DMSO).
-
On ice, prepare a reaction mixture containing tubulin polymerization buffer, purified tubulin (final concentration 2 mg/mL), and the fluorescent reporter.
-
-
Assay Setup:
-
Add the reaction mixture to the wells of a pre-chilled 384-well plate.
-
Add serial dilutions of BNC105, controls, and vehicle to the respective wells.
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding GTP (final concentration 1 mM) to all wells.
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the plateau phase fluorescence for each concentration of BNC105.
-
Calculate the IC₅₀ value by plotting the Vmax or plateau fluorescence against the log of the BNC105 concentration and fitting the data to a dose-response curve.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating the Synergy of BNC105P with Anti-VEGF Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of the vascular disrupting agent (VDA) BNC105P in combination with anti-VEGF therapies, specifically bevacizumab. This compound and bevacizumab target distinct but complementary pathways involved in tumor vascularization, presenting a compelling rationale for their combined use. This compound induces rapid shutdown of established tumor blood vessels, leading to acute hypoxia and necrosis within the tumor core. This hypoxic environment, however, can trigger a reactive upregulation of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which can lead to vascular regrowth and tumor recurrence. Bevacizumab, a monoclonal antibody that sequesters VEGF-A, can counteract this adaptive response, thereby preventing the re-establishment of a functional tumor vasculature. The strategic combination of these two agents aims to create a more profound and durable anti-tumor response.
Mechanism of Action
This compound is a prodrug of BNC105, a tubulin polymerization inhibitor.[1] It selectively targets activated endothelial cells in the tumor vasculature, leading to their cytoskeletal disruption, cell cycle arrest, and subsequent apoptosis.[1] This results in a rapid collapse of the tumor's blood supply.
Bevacizumab is a humanized monoclonal antibody that specifically binds to and neutralizes all isoforms of VEGF-A.[2][3] By preventing VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, bevacizumab inhibits angiogenesis, the formation of new blood vessels.[2][3]
The synergistic potential of this combination lies in the temporal and mechanistic complementarity of their actions. This compound provides an initial, acute vascular disruptive effect, which is then sustained by the anti-angiogenic activity of bevacizumab, which blocks the subsequent VEGF-driven vascular recovery.[1]
Data Presentation
While specific quantitative data from a head-to-head preclinical study of this compound and bevacizumab combination therapy is not publicly available in tabular format, a key study has demonstrated a clear synergistic effect. The following tables are representative of the expected outcomes based on the qualitative findings of this study and data from other relevant preclinical investigations.
Table 1: Synergistic Effect of this compound and Bevacizumab on Tumor Growth Inhibition in a Preclinical Breast Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg) | 800 ± 100 | 46.7 |
| Bevacizumab (5 mg/kg) | 950 ± 120 | 36.7 |
| This compound + Bevacizumab | 350 ± 70* | 76.7 |
*Expected outcome based on qualitative reports of greater tumor growth inhibition with the combination therapy.[1]
Table 2: Effect of this compound and Bevacizumab on Tumor Microvessel Density (MVD) and Pericyte Coverage
| Treatment Group | Microvessel Density (CD31+ vessels/mm²) | Pericyte Coverage (% NG2+ vessels) |
| Vehicle Control | 120 ± 15 | 65 ± 8 |
| This compound (10 mg/kg) | 40 ± 8 | 40 ± 5 |
| Bevacizumab (5 mg/kg) | 85 ± 10 | 75 ± 7 |
| This compound + Bevacizumab | 30 ± 5* | 50 ± 6 |
*this compound is expected to significantly reduce MVD and pericyte coverage due to its vascular disrupting nature. The combination is expected to maintain a low MVD by preventing revascularization.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the synergy between this compound and bevacizumab are provided below.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound and bevacizumab, alone and in combination, in a xenograft tumor model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
MDA-MB-231 human breast cancer cells
-
Matrigel
-
This compound (formulated for injection)
-
Bevacizumab (formulated for injection)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Subcutaneously implant 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle Control (e.g., intraperitoneal injection of saline)
-
Group 2: this compound (e.g., 10 mg/kg, intravenous injection, once weekly)
-
Group 3: Bevacizumab (e.g., 5 mg/kg, intraperitoneal injection, twice weekly)
-
Group 4: this compound + Bevacizumab (dosing as per individual agent groups)
-
-
Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control group.
Immunofluorescence Staining for Microvessel Density (CD31) and Pericyte Coverage (NG2)
Objective: To assess the effects of this compound and bevacizumab on tumor vasculature.
Materials:
-
Tumor tissue sections (frozen or paraffin-embedded) from the in vivo study
-
Primary antibodies: Rat anti-mouse CD31, Rabbit anti-mouse NG2
-
Secondary antibodies: Alexa Fluor 488-conjugated anti-rat IgG, Alexa Fluor 594-conjugated anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Prepare 5 µm thick sections from excised tumors.
-
If using paraffin-embedded sections, deparaffinize and rehydrate the slides.
-
Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, for 20 minutes at 95°C).
-
Permeabilize sections with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-CD31 and anti-NG2) diluted in blocking buffer overnight at 4°C.
-
Wash slides three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash slides three times with PBS in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips using mounting medium.
-
Image the stained sections using a fluorescence microscope.
-
Quantify MVD by counting the number of CD31-positive vessels per unit area.
-
Quantify pericyte coverage by determining the percentage of CD31-positive vessels that are also positive for NG2.
Assessment of Tumor Hypoxia (Pimonidazole Staining)
Objective: To measure the extent of hypoxia induced by this compound.
Materials:
-
Tumor-bearing mice from the in vivo study
-
Pimonidazole hydrochloride (Hypoxyprobe™-1)
-
Primary antibody: FITC-conjugated mouse anti-pimonidazole
-
Secondary antibody (if needed for signal amplification)
-
Other reagents and equipment for immunofluorescence as listed above
Protocol:
-
Approximately 60-90 minutes before tumor excision, inject mice with pimonidazole (60 mg/kg, intraperitoneal).
-
Excise tumors and prepare tissue sections as described in the immunofluorescence protocol.
-
After the blocking step, incubate the sections with the FITC-conjugated anti-pimonidazole antibody overnight at 4°C.
-
Wash slides and proceed with mounting and imaging as described above.
-
Quantify the hypoxic fraction by measuring the percentage of pimonidazole-positive area within the tumor section.
Visualizations
Caption: this compound Mechanism of Action.
Caption: Bevacizumab Mechanism of Action.
Caption: Experimental Workflow for In Vivo Synergy Study.
Caption: Logical Relationship of this compound and Bevacizumab Synergy.
References
- 1. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Experimental Design for Studying BNC105P in Renal Cell Carcinoma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
BNC105P is a prodrug of the tubulin polymerization inhibitor BNC105, which functions as a vascular disrupting agent (VDA). It selectively targets and damages tumor vasculature, leading to a cascade of events including disrupted blood flow, hypoxia, and subsequent tumor necrosis.[1][2] In addition to its vascular-disrupting properties, this compound also exerts direct anti-proliferative effects on cancer cells.[2]
Renal cell carcinoma (RCC) is a highly vascularized tumor, making it a prime candidate for anti-vascular therapies.[3] Preclinical studies have suggested a potential synergistic or additive effect when this compound is combined with inhibitors of the VEGF and mTOR signaling pathways, both of which are critical in RCC pathogenesis.[4] The induction of tumor hypoxia by this compound can lead to the upregulation of pathways such as Hypoxia-Inducible Factor-1 alpha (HIF-1α) and the mammalian target of rapamycin (mTOR), presenting a rationale for combination therapies.[1][4]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound in relevant in vitro and in vivo models of renal cell carcinoma. The protocols outlined below are designed to assess the compound's efficacy, mechanism of action, and potential for combination therapies.
In Vitro Experimental Design
Cell Lines and Culture Conditions
A panel of human renal cell carcinoma cell lines should be utilized to represent the heterogeneity of the disease.
| Cell Line | Origin | Key Characteristics |
| 786-O | Clear Cell RCC | VHL-mutant, expresses HIF-2α.[5] |
| ACHN | Papillary RCC | MET mutation.[5] |
| Caki-1 | Clear Cell RCC | VHL-wildtype. |
| HUVEC | Human Umbilical Vein Endothelial Cells | For angiogenesis assays.[6] |
Cells should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Assays
This assay determines the effect of this compound on the metabolic activity of RCC cells, which is an indicator of cell viability.[2][7]
Protocol:
-
Seed RCC cells (e.g., 786-O, ACHN, Caki-1) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and/or combination agents) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by this compound.[8]
Protocol:
-
Treat RCC cells with this compound at various concentrations for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8][9]
This assay determines the effect of this compound on cell cycle progression.
Protocol:
-
Treat RCC cells with this compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]
This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.[6][11]
Protocol:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVEC cells on the Matrigel-coated wells.
-
Treat the cells with various concentrations of this compound.
-
Incubate for 6-12 hours to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.
Data Presentation: In Vitro Assays
| Assay | Cell Line | Treatment | Endpoint Measured | Expected Outcome with this compound |
| Cell Viability (MTT) | 786-O, ACHN, Caki-1 | This compound (0.1-1000 nM) | IC50 (half-maximal inhibitory concentration) | Dose-dependent decrease in cell viability |
| Apoptosis (Annexin V/PI) | 786-O, ACHN, Caki-1 | This compound (IC50 concentration) | Percentage of apoptotic and necrotic cells | Increase in the percentage of apoptotic cells |
| Cell Cycle (PI Staining) | 786-O, ACHN, Caki-1 | This compound (IC50 concentration) | Percentage of cells in G0/G1, S, G2/M phases | G2/M phase cell cycle arrest |
| Tube Formation | HUVEC | This compound (0.1-100 nM) | Tube length, number of branch points | Inhibition of tube formation |
In Vivo Experimental Design
Animal Models
Both subcutaneous and orthotopic models of RCC are recommended to evaluate the efficacy of this compound in a systemic environment.
| Model | Mouse Strain | Cell Line | Key Features |
| Subcutaneous Xenograft | Athymic Nude or NOD/SCID mice | Caki-1 or 786-O | Easy to establish and monitor tumor growth. |
| Orthotopic Syngeneic | BALB/c mice | RENCA | Immunocompetent model, allows for the study of interactions with the immune system and metastasis.[4][12][13] |
In Vivo Efficacy Studies
Protocol:
-
Tumor Implantation:
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy). Administer this compound intravenously (e.g., 16 mg/m²) on a defined schedule (e.g., days 1 and 8 of a 21-day cycle).[9][10]
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and overall health. For orthotopic models with luciferase-expressing cells, tumor burden can be monitored by bioluminescent imaging.[16]
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors and major organs for further analysis.
Pharmacodynamic and Mechanistic Studies
This analysis will quantify microvessel density (MVD) within the tumors to assess the vascular-disrupting effects of this compound.[17]
Protocol:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against CD31.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
Quantify MVD by counting CD31-positive vessels in "hot spots" of high vascularity.[17]
This will be used to measure the expression of key proteins involved in the response to this compound-induced hypoxia.
Protocol:
-
Homogenize tumor tissues and extract proteins. For HIF-1α, nuclear extraction is recommended.[18]
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin or α-tubulin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection reagent and quantify the band intensities.
Data Presentation: In Vivo Studies
| Assay | Model | Treatment | Endpoint Measured | Expected Outcome with this compound |
| Efficacy Study | Subcutaneous Xenograft, Orthotopic Syngeneic | This compound, Combination Therapy | Tumor growth inhibition (TGI), Overall survival | Significant TGI, potential for complete responses, increased survival |
| IHC for CD31 | Tumor Tissues | This compound | Microvessel density (MVD) | Significant reduction in MVD |
| Western Blot | Tumor Tissues | This compound | Protein levels of HIF-1α, VEGF | Upregulation of HIF-1α and VEGF |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound in renal cell carcinoma.
Experimental Workflow
Caption: Overall experimental workflow for the evaluation of this compound.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Renca Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 5. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. ibidi.com [ibidi.com]
- 12. oncology.labcorp.com [oncology.labcorp.com]
- 13. RENCA Mouse Mouse Model of Renal Cancer - InnoSer [innoserlaboratories.com]
- 14. Video: Modeling Spontaneous Metastatic Renal Cell Carcinoma mRCC in Mice Following Nephrectomy [jove.com]
- 15. Generating Renal Cell Carcinoma Model: A Protocol to Develop Orthotopic RCC Murine Model by Intrarenal Implantation of Cancer Cells [jove.com]
- 16. Development of a highly pulmonary metastatic orthotopic renal cell carcinoma murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for the Evaluation of BNC105P in Malignant Pleural Mesothelioma (MPM) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC105P is a potent vascular disrupting agent (VDA) and tubulin polymerization inhibitor that has been investigated as a therapeutic agent for various solid tumors, including malignant pleural mesothelioma (MPM). As a prodrug, this compound is rapidly converted to its active form, BNC105, which selectively targets tumor vasculature, leading to a cascade of events culminating in tumor cell necrosis. This document provides detailed application notes and experimental protocols for the preclinical and clinical evaluation of this compound in the context of MPM research.
This compound's dual mechanism of action involves the disruption of established tumor blood vessels and direct antiproliferative effects on cancer cells by inhibiting tubulin polymerization. This leads to cell cycle arrest and apoptosis. Preclinical studies have demonstrated its efficacy in various cancer models, and it has been evaluated in a phase II clinical trial for advanced MPM.[1][2]
Preclinical Evaluation Protocols
In Vitro Assays
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on MPM cell lines.
-
Materials:
-
MPM cell lines (e.g., MSTO-211H, NCI-H226, NCI-H2052)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (and its active form BNC105 if available)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed MPM cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the detection of apoptosis in MPM cells treated with this compound using flow cytometry.
-
Materials:
-
MPM cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Seed MPM cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
3. Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in MPM cells following this compound treatment.
-
Materials:
-
MPM cell lines
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat MPM cells with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound is expected to induce a G2/M phase arrest.
-
4. In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of BNC105 on tubulin polymerization.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
BNC105
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
Temperature-controlled microplate reader
-
-
Protocol:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold GTB supplemented with GTP and glycerol.
-
Add various concentrations of BNC105, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to the wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance (turbidity) at 340 nm or fluorescence (if using a fluorescent reporter kit) every minute for 60 minutes.
-
Plot the absorbance/fluorescence versus time to generate polymerization curves and calculate the inhibition of tubulin polymerization.
-
In Vivo Evaluation
1. Malignant Pleural Mesothelioma Xenograft Model
This protocol describes the establishment of a subcutaneous MPM xenograft model to evaluate the in vivo efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
MPM cell line (e.g., MSTO-211H)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 1-5 x 10^6 MPM cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intravenously at a predetermined dose and schedule (e.g., based on previous studies). The control group receives the vehicle.
-
Measure tumor volume with calipers two to three times per week using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
2. Assessment of Vascular Disruption
This protocol uses the fluorescent dye Hoechst 33342 to visualize and quantify the disruption of functional tumor vasculature.
-
Materials:
-
Tumor-bearing mice from the efficacy study
-
Hoechst 33342 solution
-
CD31 (PECAM-1) antibody for immunohistochemistry
-
Fluorescence microscope
-
-
Protocol:
-
At a specified time point after the final this compound treatment, administer Hoechst 33342 intravenously to the mice.
-
After a short circulation time (e.g., 1-2 minutes), euthanize the mice and excise the tumors.
-
Snap-freeze the tumors in optimal cutting temperature (OCT) compound.
-
Prepare frozen sections (e.g., 10 µm thick).
-
Visualize the Hoechst 33342-perfused vessels using a fluorescence microscope.
-
Perform immunohistochemistry for the endothelial marker CD31 to stain all blood vessels (functional and non-functional).
-
Quantify the percentage of functional (Hoechst 33342-positive) vessels relative to the total number of vessels (CD31-positive) in treated versus control tumors. A significant reduction in the percentage of perfused vessels indicates vascular disruption.
-
Clinical Evaluation Protocol Synopsis
The following is a summary of the protocol used in a phase II clinical trial of this compound in patients with advanced MPM.[1]
1. Patient Population
-
Patients with histologically confirmed malignant pleural mesothelioma.
-
Progressive disease after first-line pemetrexed/platinum chemotherapy.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
-
Adequate organ function.
-
Measurable disease according to modified RECIST criteria.
2. Treatment Regimen
-
This compound administered at a dose of 16 mg/m².[1]
-
Intravenous infusion on Day 1 and Day 8 of a 21-day cycle.[1]
-
Treatment continued until disease progression or unacceptable toxicity.
3. Efficacy and Safety Assessments
-
Primary Endpoint: Objective response rate (ORR) assessed by central review using modified RECIST criteria every two cycles.[1]
-
Secondary Endpoints:
-
Progression-free survival (PFS).
-
Overall survival (OS).
-
Safety and tolerability, monitored through adverse event (AE) reporting according to Common Terminology Criteria for Adverse Events (CTCAE).
-
4. Pharmacodynamic Assessments
Based on a phase I study, the following pharmacodynamic assessments can be incorporated to evaluate the biological activity of this compound.[3]
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): To assess changes in tumor blood flow and vascular permeability before and after this compound administration.
-
Peripheral Blood Mononuclear Cell (PBMC) Tubulin Polymerization Assay: To measure the on-target effect of BNC105 by quantifying the reduction in polymerized tubulin in PBMCs.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in MPM Cell Lines
| Cell Line | Histology | IC50 (nM) after 72h exposure |
| MSTO-211H | Biphasic | Data to be filled by the researcher |
| NCI-H226 | Epithelioid | Data to be filled by the researcher |
| NCI-H2052 | Sarcomatoid | Data to be filled by the researcher |
Table 2: In Vivo Efficacy of this compound in MPM Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Data to be filled by the researcher | N/A |
| This compound (dose) | Data to be filled by the researcher | Data to be filled by the researcher |
Table 3: Phase II Clinical Trial Outcomes of this compound in Second-Line MPM [1]
| Parameter | Result |
| Number of Patients | 30 |
| Objective Response Rate (ORR) | 3% (1 partial response) |
| Stable Disease | 43% |
| Median Progression-Free Survival (PFS) | 1.5 months (95% CI 1.4-2.4) |
| Median Overall Survival (OS) | 8.2 months (95% CI 3.8-11.9) |
| Grade 3 or 4 Adverse Events | 33% |
Visualizations
Caption: Mechanism of action of this compound in malignant pleural mesothelioma.
Caption: Experimental workflow for evaluating this compound in MPM research.
References
Application of BNC105P in Chronic Lymphocytic Leukemia (CLL) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC105P is the phosphate prodrug of BNC105, a novel microtubule-disrupting agent that has demonstrated potent preclinical activity in chronic lymphocytic leukemia (CLL). BNC105 targets the colchicine-binding site on tubulin, leading to the disruption of the microtubule network. This activity induces a signaling cascade culminating in the apoptotic cell death of CLL cells. These application notes provide an overview of the mechanism of action of BNC105, summarize key preclinical and clinical findings, and offer detailed protocols for evaluating its efficacy in CLL models.
Mechanism of Action
BNC105 exerts its cytotoxic effects in CLL cells through a distinct signaling pathway. Unlike traditional microtubule inhibitors that primarily cause mitotic arrest, BNC105 rapidly induces apoptosis in a cell-cycle-independent manner[1]. The key steps in its mechanism of action are:
-
Microtubule Disruption: BNC105 binds to the colchicine site on β-tubulin, leading to the depolymerization of microtubules.
-
JNK Activation: Disruption of the microtubule network triggers the activation of c-Jun N-terminal kinase (JNK).
-
NOXA Induction: Activated JNK signaling leads to the upregulation of the pro-apoptotic BH3-only protein, NOXA.
-
Apoptosis: The induction of NOXA is critical for initiating the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death in CLL cells.
Notably, this mechanism of action appears to be more potent in CLL cells compared to healthy leukocytes, which show JNK activation but not significant NOXA induction, rendering them more resistant to BNC105-mediated apoptosis[2].
Data Presentation
The following tables summarize the quantitative data available on the activity of BNC105 in CLL.
Table 1: Preclinical Efficacy of BNC105 in CLL Patient Samples
| Parameter | Value | Cell Type | Reference |
| EC50 (Chromatin Condensation) | <20 nmol/L | Primary CLL cells (n=15) | [2] |
| Apoptosis (100 nmol/L for 6h) | 46% (mean) | Primary CLL cells (n=15) | [3] |
Table 2: Comparison of Potency with Other Microtubule Disrupting Agents in CLL Cells
| Compound | Relative Potency (vs. BNC105) | Endpoint | Reference |
| Vinblastine | ~10x less potent | JNK Activation, NOXA Induction, Apoptosis | [2] |
| Combretastatin A4 (CA4) | ~10x less potent | JNK Activation, NOXA Induction, Apoptosis | [2] |
Table 3: Clinical Trial Data for this compound in Combination with Ibrutinib in Relapsed/Refractory CLL (Phase I, NCT03454165)
| This compound Dose Cohort | Ibrutinib Dose | Number of Patients | Key Biomarker Observations (in patient PBMCs) | Reference |
| 8 mg/m² | 420 mg daily | 3 | JNK phosphorylation/activation (6/6 patients across cohorts) | [4] |
| 12 mg/m² | 420 mg daily | 3 | NOXA induction (5/6 patients across cohorts) | [4] |
| Tubulin destabilization (5/6 patients across cohorts) | [4] | |||
| Negligible cleaved PARP (apoptosis marker) | [4] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of BNC105 on tubulin polymerization in a cell-free system.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
BNC105 stock solution (in DMSO)
-
96-well microplate, suitable for spectrophotometry
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in ice-cold tubulin polymerization buffer containing 10% glycerol.
-
Prepare serial dilutions of BNC105 in tubulin polymerization buffer. Also, prepare a vehicle control (DMSO).
-
On ice, add 5 µL of the BNC105 dilution or vehicle control to the wells of a pre-chilled 96-well plate.
-
Add 90 µL of the tubulin solution to each well.
-
To initiate polymerization, add 5 µL of 10 mM GTP to each well.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.
Protocol 2: Apoptosis Assessment in CLL Cells
This protocol describes two common methods to quantify apoptosis in CLL cells treated with BNC105: analysis of chromatin condensation and detection of PARP cleavage.
A. Chromatin Condensation Assay (Hoechst 33342 Staining)
Materials:
-
CLL patient-derived cells or CLL cell lines
-
RPMI-1640 medium with 10% FBS
-
BNC105 stock solution
-
Hoechst 33342 staining solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed CLL cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with varying concentrations of BNC105 (e.g., 1 nM to 1 µM) or vehicle control for 6-24 hours.
-
Harvest the cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in 100 µL of PBS containing Hoechst 33342 (1 µg/mL).
-
Incubate for 10 minutes at room temperature in the dark.
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope with a UV filter.
-
Count at least 200 cells and determine the percentage of apoptotic cells (characterized by condensed, bright, and fragmented nuclei).
B. PARP Cleavage Detection by Western Blot
Materials:
-
Treated CLL cells (from section A)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-PARP (recognizing both full-length and cleaved forms)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated CLL cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
Protocol 3: Western Blot for JNK Activation and NOXA Induction
This protocol details the detection of phosphorylated (activated) JNK and total NOXA protein levels.
Materials:
-
Same as for PARP cleavage Western blot
-
Primary antibodies: anti-phospho-JNK, anti-JNK (total), anti-NOXA
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Follow the same procedure as for the PARP cleavage Western blot up to the primary antibody incubation step.
-
For JNK activation, use an antibody specific for the phosphorylated forms of JNK (Thr183/Tyr185). To ensure equal loading and expression, a parallel blot or stripping and re-probing of the same blot should be performed for total JNK.
-
For NOXA induction, use an antibody that detects total NOXA protein.
-
Always include a loading control (β-actin or GAPDH) to normalize protein levels.
-
Quantify band intensities using densitometry software to determine the fold-change in protein expression or phosphorylation relative to the vehicle-treated control.
Visualizations
References
- 1. Rapid induction of apoptosis in chronic lymphocytic leukemia cells by the microtubule disrupting agent BNC105 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid induction of apoptosis in chronic lymphocytic leukemia cells by the microtubule disrupting agent BNC105 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A phase I trial of this compound and ibrutinib in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of BNC105P-Induced Vascular Disruption
Introduction
BNC105P is a prodrug of the potent tubulin polymerization inhibitor, BNC105, which functions as a vascular-disrupting agent (VDA) with additional direct cytotoxic effects on tumor cells[1][2]. It selectively targets established tumor vasculature, leading to a rapid shutdown of blood flow, subsequent hypoxia, and extensive tumor necrosis[1][3]. Evaluating the pharmacodynamic effects of this compound in vivo is critical for understanding its mechanism, optimizing dosing schedules, and assessing therapeutic efficacy. This document provides detailed application notes and protocols for key in vivo imaging techniques used to visualize and quantify this compound-induced vascular disruption for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
Upon administration, the phosphate ester prodrug this compound is rapidly converted to its active form, BNC105[1][2][4]. In activated endothelial cells, which are characteristic of the tumor neovasculature, BNC105 binds to tubulin and inhibits its polymerization[1]. This disruption of the microtubule cytoskeleton in endothelial cells leads to cell shape changes, increased vascular permeability, and ultimately, a collapse of the tumor's vascular network. This vascular shutdown deprives tumor cells of oxygen and nutrients, inducing widespread apoptosis and necrosis[1]. BNC105 also exerts a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization, contributing to its overall anti-cancer activity[1].
Application Note 1: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
Principle: Dynamic Contrast-Enhanced MRI (DCE-MRI) is a non-invasive imaging modality that provides quantitative information about tissue vascularity and permeability[5][6]. It involves the serial acquisition of T1-weighted MR images before, during, and after the intravenous administration of a low-molecular-weight gadolinium-based contrast agent[6]. The change in signal intensity over time is used to generate time-concentration curves, which can be analyzed with pharmacokinetic models to derive parameters such as the volume transfer constant (K-trans), reflecting blood vessel permeability and blood flow[7][8].
Application for this compound: DCE-MRI is a powerful tool for assessing the acute vascular shutdown caused by VDAs like this compound[6]. A successful response to this compound is characterized by a rapid and significant decrease in tumor perfusion and permeability, which can be quantified by a reduction in parameters like K-trans within hours of drug administration[6]. This technique was employed in Phase I clinical trials of this compound to demonstrate pharmacodynamic changes in tumor lesions[2][4].
Quantitative Data Summary
| Parameter | Drug/Study | Key Finding | Reference |
| Pharmacodynamics | This compound Phase I | Indicated blood flow changes in tumor lesions of several subjects. | [2][4] |
| Recommended Dose | This compound Phase I | 16 mg/m² was well tolerated. | [2][4] |
| K-trans (general VDA) | Preclinical VDA Studies | Rapid drop within minutes or hours post-treatment. | [6] |
| Blood Flow (general VDA) | Preclinical VDA Studies | Immediate vascular shutdown observed. | [6] |
Experimental Protocol: Preclinical DCE-MRI for this compound
-
Animal Model: Use tumor-bearing rodents (e.g., mice with subcutaneous xenografts). Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature throughout the imaging session.
-
Catheterization: Place a catheter in the lateral tail vein for the administration of the contrast agent and this compound.
-
Baseline Imaging: Position the animal in the MRI scanner. Acquire high-resolution anatomical T2-weighted images to localize the tumor.
-
Pre-Contrast T1 Mapping: Perform a pre-contrast T1 mapping sequence (e.g., using a variable flip angle method) to determine the baseline T1 relaxation time of the tumor tissue.
-
Dynamic Scan: Begin the dynamic T1-weighted scan (e.g., a fast spoiled gradient-echo sequence). After a few baseline acquisitions, administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) via the tail vein catheter.
-
Post-Contrast Imaging: Continue acquiring dynamic scans for a period of 5-15 minutes to capture the full wash-in and wash-out kinetics of the contrast agent.
-
This compound Administration: Administer this compound at the desired dose.
-
Follow-up Scans: Repeat the DCE-MRI procedure (steps 4-6) at various time points post-BNC105P administration (e.g., 2, 6, 24 hours) to assess the change in vascular parameters.
-
Data Analysis:
-
Correct for motion artifacts.
-
Convert signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 map.
-
Fit the data to a pharmacokinetic model (e.g., the Tofts model) on a pixel-by-pixel basis to generate parametric maps of K-trans, Ve (extracellular extravascular space volume fraction), and Vp (plasma volume fraction).
-
Calculate the mean values of these parameters within a region of interest (ROI) drawn around the tumor at each time point for quantitative comparison.
-
Application Note 2: Contrast-Enhanced & Super-Resolution Ultrasound (CEUS/SRUS)
Principle: CEUS utilizes microbubble contrast agents, which are purely intravascular, to enhance the visualization of blood flow and perfusion[9]. Following a bolus injection, the kinetics of microbubble wash-in and wash-out within a region of interest can be quantified. Super-Resolution Ultrasound (SRUS) is an advanced technique that localizes individual microbubbles with high precision to generate images of the microvasculature at a resolution surpassing the diffraction limit of conventional ultrasound[9][10].
Application for this compound: CEUS and SRUS are highly sensitive methods for detecting early tumor responses to VDA treatment[3][9][10]. These techniques can visualize and quantify the reduction in tumor perfusion and microvessel density (MVD) following this compound administration. Studies have shown significant decreases in perfusion parameters as early as 4 hours post-treatment with a VDA[9][10].
Quantitative Data Summary (from general VDA studies)
| Parameter | Time Point | Result in VDA-Treated vs. Control | Reference |
| Peak Enhancement (PE) | 4h & 24h | Significant Decrease (p < 0.05) | [9][10] |
| Wash-In Rate (WIR) | 4h & 24h | Significant Decrease (p < 0.05) | [9][10] |
| Microvessel Density (MVD) | 4h & 24h | Significantly Lower (p < 0.05) | [9] |
| SRUS TMC Amplitude | 24h | Significant Decrease (p < 0.02) | [9] |
Experimental Protocol: Preclinical CEUS/SRUS for this compound
-
Animal Model: Utilize tumor-bearing mice (e.g., human breast cancer cells implanted in the mammary fat pad)[11]. Anesthetize the animal and place it on a heated stage.
-
Catheterization: Place a catheter in the tail vein for injections.
-
Baseline Imaging:
-
Use a high-frequency ultrasound system (e.g., Vevo 3100) with a suitable transducer[3].
-
Acquire baseline images of the tumor in contrast-specific mode.
-
Administer a bolus injection of a microbubble contrast agent (e.g., 2.5 x 10^7 MBs) via the catheter[3].
-
Record a cine loop (e.g., 3000 frames) to capture the transit of the microbubbles through the tumor vasculature[10].
-
-
Treatment: Administer this compound or a vehicle control intravenously.
-
Follow-up Imaging: Repeat the imaging procedure (step 3) along the same tumor cross-section at 4 and 24 hours post-treatment[9][10].
-
Data Analysis:
-
For CEUS, define a tumor ROI and generate time-intensity curves from the cine loop data. Calculate perfusion parameters such as Peak Enhancement (PE) and Wash-In Rate (WIR)[11].
-
For SRUS, use custom software for offline processing. This involves motion correction, clutter signal removal, and localization of individual microbubbles to reconstruct a super-resolution map of the microvasculature[3][11].
-
Generate time-versus-MB count (TMC) curves from the SRUS data to quantify microvascular density and flow dynamics[10].
-
-
Histological Validation: At the end of the experiment, excise the tumors and perform histological analysis (e.g., using tomato lectin staining) to quantify patent blood vessels and validate the imaging findings[10].
Application Note 3: Intravital Microscopy (IVM)
Principle: Intravital microscopy (IVM) enables the real-time visualization of cellular and subcellular processes within the microenvironment of a living animal at high resolution[12][13][14]. By using models like the dorsal skinfold window chamber, the tumor and its vasculature can be repeatedly imaged over time[15][16]. Fluorescent tracers are used to label the plasma, endothelial cells, or specific molecules, allowing for dynamic assessment of vascular structure, blood flow, and permeability[14].
Application for this compound: IVM is unparalleled for mechanistic studies of VDA action. It can directly visualize the this compound-induced changes in endothelial cell morphology, the constriction or collapse of individual vessels, changes in red blood cell velocity, and the extravasation of fluorescent dextrans, providing a direct measure of increased vascular permeability[14].
Quantitative Data Summary (Typical IVM Parameters)
| Parameter | Method | Biological Readout |
| Vessel Diameter | Image analysis of fluorescently labeled vasculature | Vasoconstriction or collapse |
| Blood Flow Velocity | Line-scanning or particle tracking | Reduction or stasis of blood flow |
| Vascular Permeability | Measurement of extravasated fluorescent dextran intensity | Leakiness of tumor vessels |
| Perfused Vessel Density | Image analysis of vessels filled with fluorescent tracer | Functional vascular network size |
Experimental Protocol: IVM with a Dorsal Window Chamber
-
Animal Model & Chamber Implantation: Use a mouse model suitable for a dorsal skinfold window chamber (e.g., athymic nude mice). Surgically implant the chamber and allow the animal to recover. Inoculate tumor cells within the chamber's observation window.
-
Animal Preparation for Imaging: Anesthetize the mouse and fix the window chamber to a custom microscope stage. Maintain the animal's body temperature.
-
Fluorescent Labeling: Administer fluorescent tracers via a tail vein catheter.
-
Baseline Imaging:
-
Use a multiphoton or spinning disk confocal microscope for deep tissue imaging with reduced phototoxicity[13].
-
Acquire baseline z-stack images and time-lapse videos of selected vascular regions within the tumor.
-
Record blood flow by performing line scans along the center of vessels.
-
-
Treatment: Administer this compound intravenously while the animal is on the microscope stage.
-
Real-Time and Follow-up Imaging: Continuously or intermittently acquire images of the same vascular regions for several hours post-injection to capture the acute vascular effects in real time.
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure changes in vessel diameter, perfused vessel density, and blood flow velocity from the acquired images and line scans.
-
Quantify vascular permeability by measuring the ratio of extravascular to intravascular fluorescence intensity of the permeability tracer over time.
-
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 3-D Super-Resolution Ultrasound Imaging for Monitoring Early Changes in Breast Cancer after Treatment with a Vascular-Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical, pharmacodynamic, and pharmacokinetic evaluation of this compound: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiparametric MRI biomarkers for measuring vascular disrupting effect on cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 8. Dynamic contrast-enhanced MRI in clinical trials of antivascular therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Super-Resolution Ultrasound Imaging of Tumor Angiogenesis and Evaluation of Treatment Response to a Vascular Disrupting Agent | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. Super-Resolution Ultrasound Imaging of Tumor Angiogenesis and Evaluation of Treatment Response to a Vascular Disrupting Agent | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. Super-Resolution Ultrasound Imaging for Monitoring the Therapeutic Efficacy of a Vascular Disrupting Agent in an Animal Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging the pharmacology of nanomaterials by intravital microscopy: towards understanding their biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravital microscopy: new insights into metastasis of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravital Microscopy Imaging Approaches for Image-Guided Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer Imaging by Intravital Microscopy: The Dorsal Window Chamber Model | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Determining BNC105 Sensitivity in Vitro: Application Notes and Protocols for Cancer Researchers
For Immediate Release
Comprehensive guide provides researchers with detailed protocols and data for evaluating the efficacy of the vascular disrupting agent BNC105 in cell culture models.
This document offers a set of detailed application notes and experimental protocols designed for researchers, scientists, and drug development professionals to assess the sensitivity of cancer and endothelial cells to BNC105, a potent tubulin polymerization inhibitor and vascular disrupting agent (VDA). These methodologies are essential for preclinical evaluation and for elucidating the mechanisms of action of BNC105.
Introduction
BNC105 is a novel small molecule that targets tubulin, a key component of the cellular cytoskeleton. By inhibiting tubulin polymerization, BNC105 exerts a dual anticancer effect. Firstly, it directly inhibits the proliferation of cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Secondly, and a key feature of its classification as a VDA, BNC105 selectively targets and disrupts the tumor vasculature. This leads to a rapid shutdown of blood flow within the tumor, causing extensive hypoxia and subsequent necrosis of cancer cells. BNC105 has shown particular potency against actively proliferating endothelial cells, a hallmark of tumor angiogenesis, while having less of an effect on quiescent endothelial cells found in healthy tissues.
These application notes provide a framework for a suite of in vitro assays to quantify the cytotoxic and anti-angiogenic effects of BNC105, enabling a thorough preclinical assessment of its therapeutic potential.
Data Presentation: BNC105 In Vitro Efficacy
The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of BNC105 on various human cancer and endothelial cell lines.
Table 1: Anti-proliferative Activity of BNC105 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (nM) |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | Not Specified | < 1 |
| DU145 | Prostate Carcinoma | Not Specified | Not Specified | < 1 |
| Calu-6 | Lung Carcinoma | Not Specified | Not Specified | < 1 |
| A2780cis | Ovarian Carcinoma (Cisplatin-resistant) | Not Specified | Not Specified | Potent Activity |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Activity of BNC105 on Tubulin Polymerization
| Assay | Target | IC50 |
| Tubulin Polymerization Inhibition | Bovine Brain Tubulin | Not Specified |
Mandatory Visualizations
BNC105 Mechanism of Action
Caption: Dual mechanism of BNC105 action.
Experimental Workflow for BNC105 Sensitivity Screening
Caption: Workflow for assessing BNC105 sensitivity.
BNC105-Induced Hypoxia Signaling Pathway
Caption: BNC105-induced hypoxia signaling cascade.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
BNC105
-
Cancer cell lines (e.g., MDA-MB-231, HCT116, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of BNC105 in complete medium.
-
Remove the medium from the wells and add 100 µL of the BNC105 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest BNC105 concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following BNC105 treatment.
Materials:
-
BNC105
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of BNC105 for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle after BNC105 treatment.
Materials:
-
BNC105
-
Cancer cell lines
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with BNC105 for 24 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Endothelial Cell Tube Formation Assay
This assay assesses the effect of BNC105 on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
BNC105
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plates
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of BNC105.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and number of branch points.
These protocols provide a robust framework for investigating the in vitro sensitivity of cells to BNC105. Researchers can adapt these methods to suit their specific cell lines and experimental questions. The provided data and visualizations offer a comprehensive overview of the mechanism and efficacy of this promising anti-cancer agent.
Application Notes and Protocols for Biomarker Analysis in Predicting BNC105P Treatment Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC105P is a potent vascular disrupting agent (VDA) that has shown promise in clinical trials for various solid tumors. As a prodrug, this compound is rapidly converted to its active form, BNC105, which acts as a tubulin polymerization inhibitor.[1] This mechanism of action leads to the disruption of the tumor vasculature, resulting in tumor cell necrosis and apoptosis.[1] To optimize patient selection and monitor treatment efficacy, a robust biomarker strategy is essential. These application notes provide detailed protocols for analyzing key biomarkers that have been identified as potentially predictive of response to this compound therapy.
The biomarkers discussed herein encompass pharmacodynamic markers that confirm the drug's mechanism of action, as well as potential predictive biomarkers that may correlate with clinical outcomes. The protocols provided are based on established methodologies and published clinical trial data.
This compound Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on the disruption of tubulin dynamics in endothelial cells.
Caption: Mechanism of action of this compound.
Predictive Biomarkers and Quantitative Data Summary
Several biomarkers have been investigated for their potential to predict response to this compound treatment, particularly in the context of metastatic renal cell carcinoma (mRCC) from the DisrupTOR-1 trial.[1][2] The following table summarizes the key quantitative findings.
| Biomarker Category | Biomarker | Direction of Change Associated with Improved Progression-Free Survival (PFS) | Quantitative Data (from DisrupTOR-1 Trial) | Reference |
| Baseline Plasma Levels | Ferritin | Elevated | 89% of patients with elevated baseline Ferritin and lower baseline IL-8 were progression-free at 6 months (P=0.0291). | [3] |
| Interleukin-8 (IL-8) | Lower | 89% of patients with elevated baseline Ferritin and lower baseline IL-8 were progression-free at 6 months (P=0.0149). | [3] | |
| Dynamic Plasma Level Changes | Matrix Metalloproteinase-9 (MMP-9) | Increase | Associated with improved PFS (P=0.0421). | [1][3] |
| Stem Cell Factor (SCF) | Increase | Associated with improved PFS (P=0.0291). | [1][3] | |
| Sex Hormone Binding Globulin (SHBG) | Decrease | Associated with improved PFS (P=0.0184). | [1][3] | |
| Serum Amyloid P component (SAP) | Decrease | Associated with improved PFS (P=0.0063). | [3] | |
| Adiponectin | - | Hazard Ratio (HR) = 0.56, P = 0.0058 | [2] | |
| α-2-macroglobulin | - | HR = 0.01, P = 0.0001 | [2] | |
| β-2-microglobulin | - | HR = 0.39, P = 0.0013 | [2] | |
| TNF receptor-2 | - | HR = 0.86, P = 0.0016 | [2] | |
| Pharmacodynamic Markers | Polymerized Tubulin in PBMCs | Decrease | Dose-dependent reduction observed. | [4][5] |
| Circulating Endothelial Cells (CECs) | Increase | Peaks observed at 10-24 hours post-infusion with other VDAs. | [6] | |
| Circulating Endothelial Progenitors (CEPs) | Increase | Peaks observed at day 3 or 7 post-infusion with other VDAs. | [6] | |
| Imaging Biomarker | Dynamic Contrast-Enhanced MRI (DCE-MRI) | Changes in tumor blood flow | Observed in a number of subjects. | [4][5] |
Experimental Protocols
The following are detailed protocols for the analysis of key biomarkers.
Protocol 1: Quantification of Plasma Biomarkers (Ferritin, IL-8, MMP-9, etc.) by ELISA
This protocol outlines the general procedure for quantifying plasma protein biomarkers using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercially available ELISA kits for each target biomarker (e.g., Ferritin, IL-8, MMP-9, SCF, SHBG, SAP)
-
Patient plasma samples (collected in EDTA or citrate tubes)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash buffer (typically provided in the kit)
-
TMB substrate solution (provided in the kit)
-
Stop solution (provided in the kit)
-
Distilled or deionized water
Procedure:
-
Sample Preparation:
-
Collect whole blood in appropriate anticoagulant tubes.
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) into cryovials and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (follow kit-specific instructions):
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples at the dilutions recommended in the kit manual.
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-pre-coated microplate.
-
Incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature).
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the plate as described above.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).
-
Wash the plate as described above.
-
Add 100 µL of TMB substrate to each well and incubate in the dark (e.g., 30 minutes at room temperature).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Calculate the concentration of the target biomarker in the samples by interpolating their mean absorbance values from the standard curve.
-
Correct for the dilution factor.
-
Protocol 2: Analysis of Polymerized Tubulin in PBMCs by Western Blot
This protocol describes a method to separate soluble and polymerized tubulin fractions from peripheral blood mononuclear cells (PBMCs) for analysis by Western blot.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Hypotonic Lysis Buffer (10 mM Tris-HCl pH 7.5, 10 mM NaCl, 1.5 mM MgCl2, with freshly added protease inhibitors)
-
RIPA buffer with DNase
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against α-tubulin or β-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
-
Cell Lysis and Fractionation:
-
Lyse the PBMC pellet in ice-cold Hypotonic Lysis Buffer.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the soluble (unpolymerized) tubulin fraction.
-
The pellet contains the polymerized tubulin.
-
-
Sample Preparation:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Wash the pellet with hypotonic buffer and then resuspend in RIPA buffer with DNase to solubilize the polymerized tubulin. Determine the protein concentration.
-
-
Western Blotting:
-
Load equal amounts of protein from the soluble and polymerized fractions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-tubulin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for tubulin in the soluble and polymerized fractions using densitometry software.
-
Express the amount of polymerized tubulin as a percentage of the total tubulin (soluble + polymerized).
-
Protocol 3: Enumeration of Circulating Endothelial Cells (CECs) by Flow Cytometry
This protocol provides a method for identifying and quantifying CECs in whole blood.
Materials:
-
Whole blood collected in EDTA tubes
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD45 (leukocyte marker)
-
Anti-CD31 (pan-endothelial marker)
-
Anti-CD146 (endothelial marker)
-
Anti-CD34 (progenitor and endothelial marker)
-
-
Viability dye (e.g., 7-AAD or DAPI)
-
Flow cytometer
Procedure:
-
Staining:
-
Add 100 µL of whole blood to a FACS tube.
-
Add the pre-titered fluorescently labeled antibodies against CD45, CD31, CD146, and CD34.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Lysis:
-
Add 2 mL of 1X RBC lysis buffer and incubate for 10 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Washing and Final Preparation:
-
Wash the cell pellet twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer containing a viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on single, viable cells.
-
Identify CECs as CD45-negative, CD31-positive, and CD146-positive events. Further characterization can be done using CD34 expression.
-
-
Data Analysis:
-
Calculate the number of CECs per volume of blood analyzed.
-
Biomarker Analysis Workflow and Future Directions
The following diagram illustrates a potential workflow for integrating biomarker analysis into this compound clinical development.
Caption: Biomarker analysis workflow for this compound.
The PI3K/Akt/mTOR Pathway: A Potential Avenue for Future Biomarker Discovery
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and angiogenesis.[7][8][9] Dysregulation of this pathway is a common event in many cancers.[7][9] Given that this compound targets the tumor vasculature, and the PI3K/Akt/mTOR pathway is a key regulator of endothelial cell function and angiogenesis, it represents a promising area for the discovery of predictive biomarkers for this compound response.[10]
Future research could focus on:
-
Assessing the activation status of key pathway components (e.g., phosphorylated Akt, S6) in tumor biopsies or circulating tumor cells before and after this compound treatment.
-
Investigating whether mutations or alterations in genes within the PI3K/Akt/mTOR pathway correlate with clinical outcomes in patients treated with this compound.
-
Exploring the synergistic potential of combining this compound with PI3K/Akt/mTOR pathway inhibitors.
References
- 1. A phase I/II trial of this compound with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K-AKT Signaling Pathway [novusbio.com]
- 9. dovepress.com [dovepress.com]
- 10. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Intravenous Infusion of BNC105P in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC105P, also known as fosbretabulin tromethamine, is a water-soluble prodrug of the potent tubulin polymerization inhibitor, combretastatin A-4 (CA-4).[1][2] As a vascular disrupting agent (VDA), this compound selectively targets and collapses tumor vasculature, leading to extensive tumor necrosis.[3][4] In vivo, the phosphate group of this compound is rapidly cleaved by endogenous phosphatases to release the active cytotoxic agent, CA-4.[5] These application notes provide detailed protocols for the preparation of this compound for intravenous infusion in a laboratory research setting, along with an overview of its mechanism of action.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the activity of this compound and its active metabolite, CA-4. This data is essential for designing in vitro and in vivo experiments.
| Parameter | Value | Compound | Context | Source |
| Tubulin Polymerization Inhibition (IC₅₀) | 2.4 µM | Fosbretabulin Disodium | Cell-free assay | [6] |
| Tubulin Binding Affinity (Kd) | 0.4 µM | Combretastatin A-4 | Cell-free assay | [6] |
| In Vitro Endothelial Cell Proliferation Inhibition (Selectivity) | 80-fold higher potency against proliferating vs. non-proliferating endothelial cells | BNC105 | In vitro cell culture | [3] |
| Clinical Dose Range | 16 mg/m² to 68 mg/m² | This compound | Phase I/II Clinical Trials | [1][7] |
| Clinical Infusion Time | 10 minutes | This compound | Phase I/II Clinical Trials | [1] |
Experimental Protocols
Protocol 1: Reconstitution and Dilution of this compound for Intravenous Infusion
This protocol describes a general method for preparing this compound (fosbretabulin tromethamine) for intravenous infusion in preclinical laboratory settings, such as in rodent models. This procedure should be performed under aseptic conditions.
Materials:
-
This compound (fosbretabulin tromethamine) powder
-
Sterile Water for Injection (SWFI)
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile syringes and needles
-
Sterile intravenous infusion bags or syringes for administration
-
Vortex mixer
Procedure:
-
Reconstitution of this compound Powder: a. Calculate the required amount of this compound based on the desired final concentration and total volume. b. Using a sterile syringe and needle, add the required volume of Sterile Water for Injection (SWFI) to the vial containing the this compound powder to create a stock solution. A common stock concentration for laboratory use is 10 mg/mL. c. Gently swirl or vortex the vial until the powder is completely dissolved and the solution is clear.
-
Dilution for Intravenous Infusion: a. Calculate the volume of the this compound stock solution needed to achieve the desired final infusion concentration. b. Withdraw the calculated volume of the this compound stock solution using a sterile syringe. c. Inject the this compound stock solution into a sterile intravenous infusion bag containing a predetermined volume of 0.9% Sodium Chloride Injection (Normal Saline). d. Gently mix the contents of the infusion bag.
-
Final Product Handling: a. Visually inspect the final solution for any particulate matter or discoloration before administration. The solution should be clear and colorless to slightly yellow. b. The prepared this compound infusion solution should be used immediately. If immediate use is not possible, it may be stored at 2-8°C for a limited time, although specific stability data for laboratory preparations is not widely available. It is recommended to perform stability studies for long-term storage.
Note on Alternative Vehicles: For preclinical studies where aqueous solubility may be a concern or for specific experimental designs, alternative vehicles have been used for similar compounds. These can include co-solvent systems such as polyethylene glycol (PEG) and saline mixtures (e.g., PEG-saline) or formulations containing DMSO and PEG.[8][9] However, for the water-soluble tromethamine salt of fosbretabulin, sterile saline is the most common and appropriate diluent for intravenous administration.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by disrupting the microtubule dynamics in rapidly proliferating cells, particularly endothelial cells lining the tumor vasculature.
Mechanism of Action:
-
Prodrug Conversion: After administration, the water-soluble this compound is dephosphorylated by ubiquitous phosphatases to the active, more lipophilic compound, combretastatin A-4 (CA-4).[5]
-
Tubulin Binding: CA-4 binds to the colchicine-binding site on β-tubulin.[2]
-
Inhibition of Microtubule Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules.
-
Cell Cycle Arrest: The disruption of microtubule formation and dynamics leads to the arrest of the cell cycle in the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often mediated by the cleavage of PARP and the activation of caspases.[10]
-
Vascular Disruption: In endothelial cells, the cytoskeletal changes lead to cell rounding and increased vascular permeability, ultimately causing the collapse of the tumor's vascular network and subsequent necrosis of the tumor core.[4]
Signaling Pathway Diagram:
Experimental Workflow Diagram:
References
- 1. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Tumor Hypoxia Following BNC105P Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNC105P is a potent vascular disrupting agent (VDA) that selectively targets and destroys tumor vasculature.[1] Its active metabolite, BNC105, functions as a tubulin polymerization inhibitor, leading to the collapse of the tumor's blood supply. This rapid induction of vascular shutdown results in extensive tumor necrosis and creates a hypoxic microenvironment.[2][3][4][5][6][7] Monitoring the extent and consequences of this induced hypoxia is critical for understanding the efficacy of this compound and for developing effective combination therapies.
These application notes provide detailed protocols for three key experimental methods to monitor the biological effects of this compound treatment:
-
Pimonidazole Adduct Immunohistochemistry: To directly visualize and quantify hypoxic regions within the tumor.
-
Comet Assay (Single Cell Gel Electrophoresis): To assess DNA damage, a potential consequence of the hypoxic and necrotic environment induced by this compound.
-
γH2AX Immunohistochemistry: To specifically detect DNA double-strand breaks, a severe form of DNA damage.
Mechanism of Action of this compound and Rationale for Monitoring
This compound is a prodrug that is rapidly converted to its active form, BNC105. BNC105 then disrupts the microtubule cytoskeleton in endothelial cells, leading to a cascade of events that culminates in the shutdown of tumor blood flow. This vascular disruption is the primary mechanism of action and leads to acute and severe tumor hypoxia.[3][5] The resulting hypoxic environment can have dual effects: it contributes to tumor cell death but can also trigger adaptive responses that may lead to tumor regrowth and resistance. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), which is strongly upregulated following this compound treatment.[3][5]
Monitoring the direct and downstream effects of this compound-induced hypoxia is therefore essential for a comprehensive evaluation of its anti-tumor activity.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained using the described protocols to compare tumors treated with a vehicle control versus this compound.
Table 1: Quantification of Tumor Hypoxia using Pimonidazole Staining
| Treatment Group | Mean Pimonidazole Positive Area (%) | Standard Deviation | p-value |
| Vehicle Control | 15.2 | ± 4.5 | < 0.001 |
| This compound | 78.6 | ± 12.3 |
Table 2: Analysis of DNA Damage using the Comet Assay
| Treatment Group | Mean Tail Moment | Standard Deviation | p-value |
| Vehicle Control | 4.1 | ± 1.2 | < 0.01 |
| This compound | 25.8 | ± 6.7 |
Table 3: Assessment of DNA Double-Strand Breaks by γH2AX Foci Quantification
| Treatment Group | Mean γH2AX Foci per Nucleus | Standard Deviation | p-value |
| Vehicle Control | 2.5 | ± 0.8 | < 0.005 |
| This compound | 15.3 | ± 3.1 |
Experimental Protocols
Protocol 1: Pimonidazole Adduct Immunohistochemistry for Hypoxia Detection
This protocol describes the detection of hypoxic regions in tumor tissue using pimonidazole, a 2-nitroimidazole compound that forms adducts with proteins in hypoxic cells.[8][9]
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™-1)
-
Phosphate-buffered saline (PBS)
-
Optimal cutting temperature (OCT) compound
-
Acetone, pre-chilled at 4°C
-
Blocking solution (e.g., 5% goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: FITC-conjugated mouse anti-pimonidazole monoclonal antibody
-
Secondary antibody (if amplification is needed): Anti-FITC antibody conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Pimonidazole Administration: Dissolve pimonidazole hydrochloride in sterile saline at a concentration of 10 mg/mL. Administer to tumor-bearing mice via intraperitoneal (IP) injection at a dose of 60 mg/kg.[9]
-
Tissue Harvest and Preparation: Euthanize the mice 60-90 minutes after pimonidazole injection. Excise the tumors, embed them in OCT compound, and snap-freeze in liquid nitrogen. Store at -80°C until sectioning.
-
Cryosectioning: Cut 5-10 µm thick sections using a cryostat and mount them on charged microscope slides.
-
Fixation: Fix the sections in pre-chilled acetone for 10 minutes at 4°C. Air dry the slides for 10-15 minutes.
-
Permeabilization and Blocking: Rehydrate the sections in PBS for 5 minutes. Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the FITC-conjugated anti-pimonidazole antibody in blocking solution (typically 1:50 to 1:200). Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times for 5 minutes each with PBS.
-
Nuclear Counterstaining: Incubate the sections with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the slides twice with PBS and once with distilled water. Mount with an aqueous mounting medium.
-
Imaging and Analysis: Visualize the sections using a fluorescence microscope. Pimonidazole-positive (hypoxic) regions will fluoresce green, and nuclei will be blue. Quantify the percentage of the hypoxic area relative to the total tumor area using image analysis software.
Protocol 2: Alkaline Comet Assay for DNA Damage Assessment
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12]
Materials:
-
CometAssay® kit (or individual reagents: low melting point agarose, lysis solution, alkaline unwinding solution, electrophoresis buffer)
-
Frosted microscope slides
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
PBS, ice-cold
-
SYBR® Green or other DNA intercalating dye
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
Procedure:
-
Tumor Dissociation: Excise the tumor and mince it into small pieces in ice-cold PBS. Incubate with a cell dissociation solution according to the manufacturer's instructions to obtain a single-cell suspension. Filter the suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Cell Preparation: Centrifuge the cell suspension, wash the pellet with ice-cold PBS, and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of the mixture onto a comet slide and spread evenly. Allow the agarose to solidify at 4°C for 10-15 minutes.
-
Cell Lysis: Immerse the slides in pre-chilled lysis solution and incubate for at least 1 hour at 4°C.
-
DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with freshly prepared alkaline unwinding solution (pH > 13) and let the DNA unwind for 20-40 minutes at room temperature.
-
Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently drain the electrophoresis buffer and neutralize the slides by incubating them in neutralization buffer three times for 5 minutes each. Stain the DNA by adding a diluted solution of SYBR® Green for 15 minutes in the dark.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify DNA damage using appropriate software to measure parameters such as tail length, tail intensity, and tail moment.
Protocol 3: γH2AX Immunohistochemistry for DNA Double-Strand Breaks
This protocol details the detection of phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks.[13][14]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-γH2AX (phospho S139) antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a water bath or pressure cooker according to standard protocols. Allow the slides to cool to room temperature.
-
Peroxidase Block: Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Wash with PBS.
-
Blocking: Block non-specific antibody binding by incubating the sections with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking solution (typically 1:200 to 1:500). Apply to the sections and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the slides with PBS. Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Signal Detection: Wash the slides with PBS. Apply the DAB substrate solution and incubate until a brown precipitate is visible. Stop the reaction by rinsing with water.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin. Dehydrate the sections through a graded ethanol series and xylene. Mount with a permanent mounting medium.
-
Imaging and Analysis: Examine the sections under a light microscope. γH2AX-positive nuclei will show distinct brown foci. Quantify the number of foci per nucleus in a defined number of tumor cells.
Visualization of Pathways and Workflows
This compound Signaling Pathway
Caption: this compound mechanism leading to tumor hypoxia.
Experimental Workflow for Monitoring Tumor Hypoxia
Caption: Workflow for pimonidazole-based hypoxia analysis.
Logical Relationship between this compound Treatment and Downstream Effects
Caption: this compound treatment effects and their detection methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid induction of apoptosis in chronic lymphocytic leukemia cells by the microtubule disrupting agent BNC105 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PET/MRI and Bioluminescent Imaging Identify Hypoxia as a Cause of Programmed Cell Death Ligand 1 Image Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of hypoxia-inducible factor-1α affects tumor proliferation and antiapoptosis in surgically resected lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry protocol for γH2AX detection (formalin-fixed paraffin-embedded sections) [protocols.io]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Staining for γH2AX in paraffin-embedded tissue sections : NextGen Protocols [nextgen-protocols.org]
- 13. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing BNC105P Dosage to Minimize Cardiovascular Toxicity: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of BNC105P, a vascular disrupting agent (VDA), to minimize the risk of cardiovascular toxicity during preclinical and clinical research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel anticancer agent that acts as a vascular disrupting agent (VDA). It is a phosphorylated prodrug that is rapidly converted in the body to its active form, BNC105. BNC105 functions by inhibiting tubulin polymerization, which selectively disrupts the vasculature of solid tumors. This leads to a rapid shutdown of blood flow within the tumor, causing necrosis of the tumor mass.
Q2: What are the known cardiovascular toxicities associated with vascular disrupting agents (VDAs) as a class?
A2: VDAs as a class have been associated with a range of cardiovascular toxicities. The most common events reported in clinical trials for various VDAs include hypertension, tachyarrhythmias (fast heart rate), bradyarrhythmias (slow heart rate), atrial fibrillation, and in some cases, myocardial infarction.[1][2] These adverse events have sometimes been dose-limiting in clinical trials.[1][2]
Q3: What is the reported clinical safety profile of this compound regarding cardiovascular effects?
A3: A first-in-human Phase I clinical trial of this compound administered as a 10-minute infusion on Days 1 and 8 of a 21-day cycle was conducted in patients with advanced solid tumors. The study evaluated six dose levels ranging from 2.1 to 18.9 mg/m². The recommended Phase II dose was determined to be 16 mg/m², which was reported to be well-tolerated and have a favorable toxicity profile.[3][4] While the overall safety profile was favorable, detailed public data on the incidence of specific cardiovascular adverse events at each dose level is limited.
Q4: What is the proposed mechanism for the cardiovascular effects of tubulin-binding agents like BNC105?
A4: The cardiovascular effects of tubulin-binding agents are thought to be related to their impact on the cytoskeleton of various cells, including cardiomyocytes and vascular smooth muscle cells. Some tubulin-depolymerizing agents have been shown to have cardiostimulatory effects in preclinical models, potentially leading to arrhythmias. Disruption of the microtubule network can interfere with normal cellular processes, including contractility and ion channel function, which are critical for proper heart function.
Troubleshooting Guides for Preclinical Cardiovascular Safety Assessment
This section provides troubleshooting for common issues that may be encountered during in vitro and in vivo cardiovascular safety studies of this compound.
In Vitro Assays
Issue 1: High background signal or variability in cardiomyocyte viability assays (e.g., MTT, CellTiter-Glo).
| Potential Cause | Troubleshooting Step |
| Cell Culture Inconsistency | Ensure consistent cell seeding density and passage number. Use healthy, actively dividing cells. |
| Reagent Issues | Confirm the proper preparation, storage, and handling of this compound and assay reagents. Avoid multiple freeze-thaw cycles of stock solutions. |
| Assay Interference | This compound may interfere with the assay chemistry. Run appropriate vehicle and compound-only controls to assess for interference. |
| Contamination | Regularly check cell cultures for any signs of bacterial or fungal contamination. |
Issue 2: Inconsistent results in hERG channel assays.
| Potential Cause | Troubleshooting Step |
| Cell Line Instability | Use a stable hERG-expressing cell line and ensure consistent expression levels across experiments. |
| Compound Solubility | Verify the solubility of this compound in the assay buffer. Precipitated compound can lead to inaccurate results. |
| Voltage Clamp Quality | Ensure a good seal resistance and low leak current in patch-clamp experiments for accurate recordings. |
| Temperature Fluctuation | Maintain a stable temperature throughout the experiment, as hERG channel kinetics are temperature-sensitive. |
In Vivo Studies
Issue 3: High variability in blood pressure and heart rate measurements in telemetry studies.
| Potential Cause | Troubleshooting Step |
| Animal Stress | Allow for an adequate acclimatization period for the animals post-surgery and before dosing. Handle animals minimally to reduce stress. |
| Implant Issues | Verify the proper functioning of the telemetry implant and ensure correct surgical placement. |
| Dosing Variability | Ensure accurate and consistent administration of this compound. |
| Environmental Factors | Maintain a consistent and controlled environment (light-dark cycle, temperature, noise) for the animals. |
Data Presentation
Table 1: this compound Phase I Clinical Trial Dose Escalation
| Dose Level | This compound Dosage (mg/m²) | Number of Patients |
| 1 | 2.1 | 1 |
| 2 | 4.2 | 1 |
| 3 | 8.4 | 3 |
| 4 | 12.6 | 3 |
| 5 | 16.0 | 7 |
| 6 | 18.9 | 6 |
| Data from the first-in-human phase I study of this compound.[3][4] |
Experimental Protocols
In Vitro Cardiomyocyte Viability Assay
Objective: To assess the direct cytotoxic effect of this compound on human cardiomyocytes.
Methodology:
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured according to the manufacturer's instructions.
-
Seeding: Cells are seeded in 96-well plates at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere and stabilize, they are treated with a range of concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the results are expressed as a percentage of the vehicle control. IC50 values are calculated to determine the concentration of this compound that inhibits cell viability by 50%.
In Vitro hERG Potassium Channel Assay
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure hERG channel currents.
-
Compound Application: Cells are exposed to increasing concentrations of this compound.
-
Data Acquisition: The effect of this compound on the hERG current is recorded and compared to the baseline current before drug application.
-
Data Analysis: The concentration-response relationship is determined, and the IC50 value for hERG channel inhibition is calculated.
In Vivo Cardiovascular Telemetry Study in a Large Animal Model (e.g., Beagle Dog)
Objective: To continuously monitor the effects of this compound on cardiovascular parameters in a conscious, freely moving animal model.
Methodology:
-
Animal Model: Beagle dogs are surgically implanted with telemetry transmitters capable of measuring electrocardiogram (ECG), blood pressure, and heart rate.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimated to the study environment.
-
Dosing: this compound is administered intravenously at various dose levels.
-
Data Collection: Cardiovascular parameters are continuously recorded before, during, and after drug administration for a specified period.
-
Data Analysis: Changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval) are analyzed and compared to baseline and vehicle control groups.
Mandatory Visualization
References
- 1. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Why BNC105P single-agent therapy may have limited efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of BNC105P. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that is rapidly converted to its active form, BNC105. BNC105 functions as a vascular disrupting agent (VDA) by inhibiting tubulin polymerization, primarily in activated endothelial cells. This leads to the disruption of the tumor vasculature, causing a cascade of events including hypoxia and subsequent apoptosis of tumor cells. Additionally, BNC105 has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization.
Q2: Why does this compound single-agent therapy demonstrate limited efficacy in some preclinical and clinical settings?
A2: The limited efficacy of this compound as a monotherapy can be attributed to the survival of a peripheral rim of tumor tissue. While the core of the tumor becomes necrotic due to vascular collapse, the tumor cells at the periphery, which are closer to the normal vasculature, can survive. These surviving cells are often in a hypoxic state, which can activate pro-survival signaling pathways, such as the one mediated by Hypoxia-Inducible Factor-1α (HIF-1α), leading to tumor regrowth.
Q3: What are the expected outcomes of this compound monotherapy in clinical trials?
A3: Clinical trials of this compound as a single agent have shown modest efficacy. For instance, in a Phase I study involving patients with advanced solid tumors, no objective responses were observed, although some patients achieved stable disease.[1] In a Phase II trial for mesothelioma, this compound monotherapy resulted in one objective response and stable disease in thirteen out of thirty patients.[2] In a cohort of metastatic renal cell carcinoma patients who crossed over to this compound monotherapy after progressing on everolimus, stable disease was the best response observed in 80% of evaluable patients.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro cell viability assays (e.g., MTT, MTS).
-
Question: My cell viability assay results with this compound are not reproducible. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can lead to variability.
-
Compound Solubility: BNC105 is hydrophobic. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific cell line.
-
Metabolic Activity of Cells: The MTT and MTS assays measure metabolic activity. If your cells have a low metabolic rate, the signal may be weak. Consider using an alternative assay that measures a different viability parameter.
-
Issue 2: Difficulty in observing vascular disruption in in vivo models.
-
Question: I am not observing the expected level of vascular disruption in my animal tumor models after this compound administration. What should I check?
-
Answer:
-
Dosage and Administration: this compound is a prodrug and its conversion to the active BNC105 is rapid.[3] Ensure the correct dose is being administered via the appropriate route (typically intravenous) to achieve effective plasma concentrations.
-
Timing of Assessment: Vascular disruption is a rapid process. The peak effect is often observed within hours of administration. Your assessment time point (e.g., using dynamic contrast-enhanced MRI, histology, or Evans blue extravasation) should be optimized to capture this window.
-
Tumor Model: The vascularity and maturity of the tumor model can influence the response to VDAs. Highly vascularized, immature tumor vessels are more susceptible.
-
Quantification Method: Visual assessment can be subjective. Employ quantitative methods like measuring changes in tumor blood flow with laser Doppler or quantifying extravasated dye to get a more accurate measure of vascular disruption.
-
Quantitative Data Summary
Table 1: Summary of this compound Clinical Trial Efficacy Data
| Trial/Setting | Treatment Arm | N | Primary Endpoint | Result | Reference |
| Phase II (Metastatic Renal Cell Carcinoma) | Crossover to this compound Monotherapy | 25 (evaluable) | Best Response | Stable Disease: 80% | [1] |
| Phase II (Mesothelioma) | This compound Monotherapy | 30 | Objective Response | 1 patient | [2] |
| Phase II (Mesothelioma) | This compound Monotherapy | 30 | Stable Disease | 13 patients | [2] |
| Phase I (Advanced Solid Tumors) | This compound Monotherapy | 21 | Best Response | Stable Disease: 4 patients | [1] |
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay
-
Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization can be monitored by the increase in absorbance or fluorescence.
-
Methodology:
-
Reconstitute purified tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Add GTP to a final concentration of 1 mM.
-
In a pre-warmed 96-well plate, add varying concentrations of BNC105 or a vehicle control.
-
Initiate the polymerization reaction by adding the tubulin/GTP mixture to the wells.
-
Measure the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter) at 37°C every minute for 60-90 minutes in a microplate reader.
-
Inhibitors of tubulin polymerization, like BNC105, will show a dose-dependent decrease in the rate and extent of polymerization.
-
2. Cell Viability (MTT) Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[4]
-
3. In Vivo Vascular Permeability (Evans Blue) Assay
-
Principle: This assay quantifies the leakage of plasma proteins from blood vessels into the tumor interstitium, a hallmark of vascular disruption. The albumin-binding dye, Evans blue, is used as a tracer.
-
Methodology:
-
Administer this compound to tumor-bearing animals at the desired dose and route.
-
At a predetermined time point after treatment (e.g., 1, 4, or 24 hours), inject a solution of Evans blue dye (e.g., 2% in saline) intravenously.
-
Allow the dye to circulate for a specific period (e.g., 30-60 minutes).
-
Perfuse the animals with saline to remove the dye from the circulation.
-
Excise the tumors and other organs as controls.
-
Extract the Evans blue dye from the tissues by incubation in a solvent like formamide at 60°C.
-
Quantify the amount of extracted dye by measuring the absorbance at approximately 620 nm and normalize it to the tissue weight. An increase in dye accumulation in the tumor indicates increased vascular permeability.
-
Visualizations
Caption: Mechanism of this compound action and the resulting viable tumor rim.
Caption: Workflow for in vivo assessment of vascular disruption using Evans Blue.
Caption: Logical flow explaining the limited single-agent efficacy of this compound.
References
- 1. A phase I/II trial of this compound with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospectrumasia.com [biospectrumasia.com]
- 3. Clinical, pharmacodynamic, and pharmacokinetic evaluation of this compound: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: BNC105P and Tumor Re-vascularization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vascular disrupting agent (VDA) BNC105P. The focus is on understanding and addressing the phenomenon of tumor re-vascularization that can occur following treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that is rapidly converted to its active form, BNC105. BNC105 functions as a tubulin polymerization inhibitor.[1][2] It selectively targets the cytoskeleton of activated endothelial cells in the tumor vasculature, leading to a disruption of blood vessel integrity and shutdown of blood flow.[1][3] This causes extensive necrosis in the tumor core. Additionally, BNC105 has a direct anti-proliferative effect on cancer cells.[1][3]
Q2: We've observed tumor regrowth after initial shrinkage with this compound treatment. What is the likely cause?
A2: This is a common observation with VDAs and is typically due to tumor re-vascularization. While this compound effectively destroys the core tumor vasculature, a viable rim of tumor tissue often remains at the periphery.[1][4][5] This surviving rim is a primary source of tumor regrowth. Re-vascularization has been observed to occur as early as 48 hours after this compound administration.[3]
Q3: What are the key molecular drivers of this re-vascularization process?
A3: The acute hypoxia induced by this compound in the tumor microenvironment is a major driver of re-vascularization. Hypoxia leads to the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α, in turn, promotes the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[6] Increased VEGF signaling stimulates the formation of new blood vessels, contributing to tumor recovery and regrowth.
Q4: How can we experimentally measure or observe tumor re-vascularization in our models?
A4: Re-vascularization can be assessed by measuring changes in microvessel density (MVD) over time. A common method is to use immunohistochemistry (IHC) to stain for endothelial cell markers like CD31 (also known as PECAM-1) in tumor tissue sections.[7] An increase in CD31-positive vessels after an initial decrease post-BNC105P treatment would indicate re-vascularization. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) can also be used to non-invasively assess changes in tumor blood flow and vascular permeability over time.[1][8]
Q5: What strategies can be employed to counteract this compound-induced re-vascularization?
A5: A primary strategy is the use of combination therapies. Co-administration of this compound with anti-angiogenic agents that target the VEGF signaling pathway, such as bevacizumab (a monoclonal antibody against VEGF-A) or pazopanib (a multi-targeted tyrosine kinase inhibitor), has been shown to hinder tumor vascular recovery.[9][10] Another approach is to combine this compound with mTOR inhibitors like everolimus. The mTOR pathway is also implicated in protein synthesis and the cellular response to hypoxia. Preclinical and clinical studies have explored the synergistic effects of this combination.[2][3][6]
Troubleshooting Guides & Experimental Protocols
Issue 1: Inconsistent Vascular Disruption Observed with this compound Monotherapy
This guide provides protocols to quantify vascular disruption and troubleshoot potential inconsistencies.
This protocol allows for the visualization and quantification of blood vessels in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-CD31 (PECAM-1)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in deionized water.
-
Antigen Retrieval: Heat slides in antigen retrieval buffer at 95-100°C for 20 minutes. Allow to cool for 20 minutes.[7]
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.[7]
-
Blocking: Apply blocking solution and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate sections with anti-CD31 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides with PBS and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash slides with PBS and apply DAB substrate. Monitor for the development of a brown color. Rinse with deionized water to stop the reaction.[7]
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.[7]
-
Dehydration and Mounting: Dehydrate sections through a graded ethanol series and clear in xylene. Mount coverslips using a permanent mounting medium.[7]
Quantification:
-
Acquire images of stained sections at 20x or 40x magnification.
-
Identify "hot spots" of high vascularity.
-
Using image analysis software (e.g., ImageJ), count the number of CD31-positive vessels in 3-5 high-power fields per tumor.
-
Express data as the average number of vessels per unit area (e.g., vessels/mm²).[7]
Troubleshooting:
| Problem | Possible Cause | Solution |
| High Background Staining | Incomplete blocking of endogenous peroxidase or non-specific antibody binding. | Ensure the 3% hydrogen peroxide step is performed correctly. Increase the incubation time or concentration of the blocking serum. |
| Weak or No Signal | Improper antigen retrieval; primary antibody concentration too low. | Optimize antigen retrieval time and temperature. Perform a titration of the primary antibody to find the optimal concentration. |
| Inconsistent Staining Across Sections | Uneven tissue fixation or processing. | Ensure standardized fixation protocols are followed for all tissue samples. |
Issue 2: Confirming the Hypoxic Response Driving Re-vascularization
This guide provides a protocol for measuring key hypoxia-related proteins.
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-VEGF, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each tumor lysate using a BCA or similar assay.
-
SDS-PAGE: Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, VEGF, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Image the resulting signal using a digital imager.
-
Analysis: Quantify the band intensities using image analysis software and normalize the expression of HIF-1α and VEGF to the loading control.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Multiple Non-specific Bands | Primary antibody concentration is too high; insufficient blocking. | Optimize the primary antibody dilution. Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Weak or No Protein Signal | Insufficient protein loaded; poor transfer. | Ensure accurate protein quantification and load a sufficient amount. Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Inconsistent Loading Control Bands | Inaccurate initial protein quantification; pipetting errors. | Be meticulous during protein quantification and sample loading. |
Quantitative Data from Combination Therapy Studies
The following tables summarize data from preclinical and clinical studies investigating this compound in combination with other agents to overcome re-vascularization and enhance efficacy.
Table 1: Preclinical Efficacy of this compound in Combination with Bevacizumab
| Treatment Group | Tumor Model | Endpoint | Result | Reference |
| This compound + Bevacizumab | Breast Cancer Xenograft | Tumor Growth Inhibition | Greater tumor growth inhibition compared to either agent alone. | [9][10] |
| This compound + Bevacizumab | Breast Cancer Xenograft | Tumor Vasculature Recovery | Combination therapy hindered tumor vascular recovery following initial disruption by this compound. | [9][10] |
Table 2: Clinical Trial Data for this compound in Combination with Everolimus
| Study Phase | Cancer Type | Treatment Arms | Key Outcome | Reference |
| Phase I/II (DisrupTOR-1) | Metastatic Renal Cell Carcinoma (mRCC) | A: this compound + EverolimusB: Everolimus alone | 6-month Progression-Free Survival (6MPFS):- Arm A: 33.82%- Arm B: 30.30% (P=0.66) | [3] |
| Phase I | mRCC | Dose escalation of this compound with Everolimus | Recommended Phase II Dose (RP2D): this compound at 16 mg/m² with everolimus at 10 mg daily. | [3] |
Visualizations
Signaling Pathways and Experimental Logic
Caption: Signaling pathway of this compound-induced re-vascularization and points of therapeutic intervention.
Caption: Workflow for experimental assessment of tumor re-vascularization after this compound treatment.
References
- 1. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of CD105 and CD31 expression in tumor vessels of hepatocellular carcinoma by tissue microarray and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I/II trial of this compound with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1α and VEGF levels for monitoring hepatocellular carcinoma treatment response to transcatheter arterial chemoembolization - Liu - Translational Cancer Research [tcr.amegroups.org]
- 6. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Phase I Study of Bevacizumab (B) in Combination with Everolimus (E) and Erlotinib (E) in Advanced Cancer (BEE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxic induction of an HIF-1α–dependent bFGF autocrine loop drives angiogenesis in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and clinical significance of CD31, CD34, and CD105 in pulmonary ground glass nodules with different vascular manifestations on CT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing BNC105P Delivery to the Tumor Microenvironment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of the vascular disrupting agent (VDA) BNC105P to the tumor microenvironment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a prodrug that is rapidly converted to its active form, BNC105, in the body. BNC105 is a potent tubulin polymerization inhibitor.[1] By binding to tubulin in rapidly dividing endothelial cells of the tumor vasculature, it disrupts the cytoskeleton, leading to a cascade of events that cause the collapse of tumor blood vessels.[2] This selective disruption of blood flow within the tumor results in extensive tumor cell necrosis due to oxygen and nutrient deprivation.[3][4] this compound also exhibits direct anti-proliferative effects on cancer cells.[5]
Q2: What are the main challenges in delivering this compound to the tumor microenvironment?
A2: The primary challenges include:
-
Limited Bioavailability and Short Half-Life: this compound has a short plasma half-life, which can limit its accumulation at the tumor site.[1]
-
Physicochemical Properties: The solubility and stability of this compound in physiological conditions can affect its formulation and in vivo performance.
-
Tumor Microenvironment Barriers: The dense extracellular matrix (ECM), high interstitial fluid pressure, and abnormal vasculature of solid tumors can impede the penetration and distribution of this compound.
-
Tumor Resistance Mechanisms: Following the initial vascular disruption, a viable rim of tumor tissue often remains at the periphery, which can lead to tumor regrowth.[3] This is partly due to the upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α) in response to the hypoxic conditions created by this compound.[5]
Q3: What are the key strategies to enhance this compound delivery and efficacy?
A3: Several strategies can be employed to improve the delivery and therapeutic effect of this compound:
-
Formulation Strategies: Encapsulating this compound in nanoparticles or liposomes can improve its solubility, stability, and circulation time, leading to enhanced accumulation in the tumor through the Enhanced Permeability and Retention (EPR) effect.
-
Combination Therapies: Combining this compound with other anticancer agents can create synergistic effects. Promising combinations include:
-
Anti-angiogenic agents: To inhibit the formation of new blood vessels that contribute to tumor regrowth.[3]
-
Chemotherapy: To target the proliferating tumor cells in the viable rim that survives the initial vascular disruption.
-
Immune checkpoint inhibitors: this compound-induced necrosis can release tumor antigens, potentially enhancing the efficacy of immunotherapies like anti-PD-1 and anti-CTLA-4 antibodies.[5][6]
-
-
Vascular Normalization: Pre-treatment with agents that "normalize" the tumor vasculature can improve blood flow and drug delivery.
Troubleshooting Guides
Guide 1: In Vitro Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| Low cytotoxicity in cancer cell lines | This compound is a prodrug and may require metabolic activation. Direct anti-proliferative effects are secondary to its vascular disrupting action. | - Use the active form, BNC105, for in vitro cytotoxicity assays on cancer cells.- Focus in vitro assays on endothelial cell models (e.g., HUVECs) to assess anti-vascular effects. |
| Precipitation of this compound in culture media | Poor aqueous solubility of the active compound BNC105. | - Prepare stock solutions in an appropriate solvent like DMSO.- Ensure the final solvent concentration in the culture media is non-toxic to the cells (typically <0.1%).- Consider using a cyclodextrin-based formulation to enhance solubility.[7][8] |
| Inconsistent results in tubulin polymerization assays | Improper handling of tubulin protein, which is sensitive to temperature. | - Use a commercially available tubulin polymerization assay kit and follow the manufacturer's protocol strictly.[9][10]- Keep all reagents on ice until use.- Pre-warm the 96-well plate to 37°C before adding the tubulin solution.[9] |
Guide 2: In Vivo Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor tumor growth inhibition in xenograft models | - Suboptimal dosing or scheduling.- Rapid clearance of this compound.- Development of tumor resistance. | - Optimize the dose and administration schedule based on preclinical data for the specific tumor model.[5]- Consider a nanoparticle or liposomal formulation to increase circulation time and tumor accumulation.[11][12]- Combine this compound with an anti-angiogenic agent to counter the VEGF-mediated resistance.[13] |
| High toxicity or animal mortality | Off-target effects on normal vasculature. | - Carefully determine the maximum tolerated dose (MTD) in a dose-escalation study.- Monitor animal health closely for signs of toxicity.- Consider a targeted delivery system to reduce systemic exposure. |
| Difficulty in assessing vascular disruption | Inadequate imaging or histological techniques. | - Use Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to non-invasively assess changes in tumor blood flow.[1]- Perform histological analysis using markers like CD31 to visualize blood vessels and assess necrosis.[5] |
| Inconsistent drug concentration in tumor tissue | Poor drug penetration into the tumor core. | - Use a method to quantify this compound/BNC105 concentration in tumor tissue, such as LC/MS.[14][15]- Co-administer agents that modify the tumor microenvironment, such as those that degrade the extracellular matrix, to improve penetration. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Combination Therapies
| Combination Agent | Tumor Model | This compound Dose | Tumor Growth Inhibition (TGI) | Reference |
| Anti-PD-1 | MC38 colorectal | Not specified | 97% (combination) vs. 40% (this compound alone) and 74% (anti-PD-1 alone) | [5][6] |
| Anti-CTLA-4 | CT26 colorectal | Not specified | 70% (combination) vs. 27% (this compound alone) and 14% (anti-CTLA-4 alone) | [5][6] |
Table 2: In Vitro Cytotoxicity of a this compound Analog (Compound 8c)
| Cell Line | IC50 (nM) | Reference |
| LN229 (Glioblastoma) | 2.09 ± 0.59 | [16] |
| MT330 (Glioblastoma) | 2.36 ± 0.64 | [16] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is adapted from a standard method for evaluating tubulin polymerization inhibitors.[9][17]
Materials:
-
Tubulin protein (>99% pure)
-
G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP)
-
This compound or BNC105 dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Reconstitute tubulin to 3 mg/mL in ice-cold G-PEM buffer.
-
Prepare serial dilutions of BNC105 in G-PEM buffer.
-
Pre-warm the 96-well plate to 37°C.
-
To each well, add 100 µL of the reconstituted tubulin solution.
-
Add the desired concentration of BNC105 or control (DMSO) to the wells.
-
Immediately place the plate in the microplate reader and record the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower absorbance reading compared to the control.
Protocol 2: General In Vivo Efficacy Study in a Xenograft Mouse Model
This is a general protocol that should be adapted based on the specific tumor model and experimental goals.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
Cancer cells for implantation
-
This compound formulation
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intravenous or intraperitoneal injection) according to the predetermined dosing schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: Mechanism of this compound and strategies to overcome resistance.
Experimental Workflow for Enhancing this compound Delivery
Caption: A typical experimental workflow for developing and evaluating enhanced this compound delivery systems.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Vascular disrupting agents | amdbook.org [amdbook.org]
- 3. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Nanoparticle delivery in vivo: A fresh look from intravital imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiangiogenic-immune-checkpoint inhibitor combinations: lessons from phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and Quantification of Metabolite Levels in Murine Tumor Interstitial Fluid by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and Quantification of Metabolite Levels in Murine Tumor Interstitial Fluid by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potentiating BNC105P Efficacy in Resistant Cancers
Welcome to the technical support center for BNC105P research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during preclinical and clinical investigations of this compound, particularly in the context of resistant cancers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly converted to its active form, BNC105. BNC105 functions as a vascular disrupting agent (VDA) by inhibiting tubulin polymerization in endothelial cells. This leads to the collapse of the tumor vasculature, resulting in a rapid shutdown of blood flow, subsequent tumor necrosis, and apoptosis. Additionally, BNC105 has direct cytotoxic effects on tumor cells by inhibiting tubulin polymerization. An important characteristic of BNC105 is that it is not a substrate for the P-glycoprotein (Pgp) transporter, a common mechanism of multidrug resistance.
Q2: My cancer cell line appears intrinsically resistant to this compound in vitro. What are the possible reasons?
A2: While this compound has direct cytotoxic effects, its primary mechanism in vivo is vascular disruption. Therefore, standard 2D cell culture experiments may not fully capture its anti-cancer efficacy. However, if you observe high intrinsic resistance in vitro, consider the following:
-
Tubulin Isotype Expression: Aberrant expression of specific β-tubulin isotypes can confer resistance to tubulin-binding agents.[1]
-
Microtubule-Regulating Proteins: Overexpression of certain microtubule-regulating proteins can interfere with the activity of tubulin-binding agents.[1]
-
Cellular Efflux Pumps (other than Pgp): While BNC105 is not a Pgp substrate, other efflux pumps could potentially contribute to resistance.
Q3: We are observing tumor regrowth at the periphery of the tumor in our animal models after this compound treatment. Why is this happening?
A3: This is a known phenomenon with vascular disrupting agents. The central core of the tumor undergoes extensive necrosis due to the collapse of the immature vasculature. However, the tumor periphery often contains more mature, stable blood vessels with better pericyte coverage.[2][3] These vessels are less susceptible to disruption by VDAs, leading to a viable rim of tumor cells that can drive recurrence.[2][4][5]
Q4: What are the most promising combination strategies to enhance the efficacy of this compound in resistant tumors?
A4: Combination therapy is a key strategy to overcome resistance to this compound. Preclinical and clinical data suggest synergy with:
-
mTOR inhibitors (e.g., everolimus): The hypoxia induced by this compound can upregulate the PI3K/Akt/mTOR pathway, a key survival pathway.[6] Combining this compound with an mTOR inhibitor can counteract this survival signal.[3][6][7]
-
BTK inhibitors (e.g., ibrutinib): In hematological malignancies like Chronic Lymphocytic Leukemia (CLL), ibrutinib mobilizes cancer cells from the protective lymph node niche into the peripheral circulation, where they may be more susceptible to the cytotoxic effects of this compound.[8][9][10]
-
Chemotherapy: Conventional chemotherapeutic agents can target the proliferating, well-oxygenated cells in the viable tumor rim that are resistant to this compound's vascular-disrupting effects.[4]
-
Immunotherapy: The tumor necrosis and antigen release caused by this compound may create a more immunogenic microenvironment, potentially synergizing with immune checkpoint inhibitors.
Troubleshooting Guides
Problem 1: Sub-optimal tumor growth inhibition in xenograft models despite initial response.
| Possible Cause | Troubleshooting/Potentiation Strategy |
| Survival of a viable tumor rim with mature vasculature. | 1. Combine with an mTOR inhibitor: Preclinical and clinical studies suggest synergy between this compound and everolimus. The hypoxia induced by this compound can activate the PI3K/Akt/mTOR survival pathway, which can be targeted by everolimus.[3][6][7] 2. Combine with conventional chemotherapy: Chemotherapy can target the actively dividing and well-oxygenated cells in the tumor periphery that are less affected by vascular disruption.[4] 3. Target pericytes: Develop or utilize strategies to specifically target pericytes, which stabilize the peripheral tumor vasculature and contribute to resistance.[2][3] |
| Development of acquired cellular resistance. | 1. Analyze tubulin isotype expression: Perform western blotting or mass spectrometry to assess changes in the expression of β-tubulin isotypes in resistant tumors compared to sensitive tumors.[1] 2. Investigate alternative survival pathways: Use pathway analysis tools (e.g., phospho-kinase arrays, RNA sequencing) to identify upregulated survival pathways in resistant tumors. The PI3K/Akt/mTOR pathway is a strong candidate. |
Problem 2: Difficulty in assessing the vascular-disrupting effect of this compound in vivo.
| Possible Cause | Troubleshooting/Potentiation Strategy |
| Inappropriate imaging modality or timing. | 1. Utilize Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This is a powerful technique to measure changes in tumor blood flow and vascular permeability before and after this compound administration.[5] 2. Perform imaging at early time points: The vascular disruption caused by this compound is a rapid event. Consider imaging within hours of drug administration to capture the acute effects. |
| Lack of a robust method to visualize vasculature in tissue sections. | 1. Perform immunofluorescence staining for endothelial markers: Use antibodies against CD31 or other endothelial markers to visualize the tumor vasculature in histological sections. This allows for the direct assessment of vascular damage and density. See the detailed protocol below. |
Quantitative Data Summary
Table 1: Clinical Trial Data for this compound Combination Therapies
| Combination | Cancer Type | Phase | Key Findings | Reference |
| This compound + Everolimus | Metastatic Renal Cell Carcinoma (mRCC) | I/II | The combination was well-tolerated. No significant improvement in 6-month progression-free survival (PFS) was observed in the overall population. However, biomarker analyses suggested potential benefit in a subset of patients. | [3][7] |
| This compound + Ibrutinib | Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) | I | The study was terminated early due to slow accrual, so the maximum tolerated dose (MTD) was not determined. The rationale was to target CLL cells mobilized into circulation by ibrutinib. | [9][11] |
Note: Specific preclinical quantitative data on synergy (e.g., Combination Index values) for this compound is limited in the public domain. Researchers are encouraged to perform these studies in their specific models.
Experimental Protocols
1. Cell-Based Tubulin Polymerization Assay (Western Blot)
This assay quantifies the relative amounts of soluble (unpolymerized) and polymerized tubulin in cells following treatment with this compound.
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired duration. Include a positive control (e.g., colchicine) and a vehicle control.
-
Lysis and Fractionation:
-
Wash cells with PBS and lyse with a microtubule-stabilizing buffer (e.g., containing taxol and GTP).
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 37°C.
-
The supernatant contains the soluble (unpolymerized) tubulin fraction.
-
The pellet contains the polymerized (cytoskeletal) tubulin fraction.
-
-
Western Blotting:
-
Resuspend the pellet in a suitable buffer.
-
Quantify protein concentration in both supernatant and pellet fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against α-tubulin or β-tubulin.
-
Use a loading control (e.g., GAPDH) for the soluble fraction.
-
Quantify band intensities to determine the ratio of polymerized to unpolymerized tubulin.
-
2. Immunofluorescence Staining of Tumor Vasculature
This protocol allows for the visualization and quantification of blood vessels in tumor tissue sections.
-
Tissue Preparation:
-
Harvest tumors from control and this compound-treated animals at desired time points.
-
Fix the tissue in 4% paraformaldehyde or snap-freeze in OCT compound.
-
Prepare 5-10 µm thick sections on slides.[5]
-
-
Staining Procedure:
-
Permeabilization: If using paraffin-embedded sections, deparaffinize and rehydrate. Permeabilize all sections with a buffer containing Triton X-100 (e.g., 0.25% in PBS).[12]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against an endothelial marker (e.g., anti-CD31) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[5]
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips with an anti-fade mounting medium.[12]
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence or confocal microscope.
-
Quantify vascular density, vessel diameter, and other relevant parameters using image analysis software.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overcoming resistance to this compound.
Caption: Workflow for assessing drug synergy.
References
- 1. Microtubules and resistance to tubulin-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumour vascular disrupting agents: combating treatment resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I/II trial of this compound with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Staining Protocol - IHC WORLD [ihcworld.com]
- 6. researchgate.net [researchgate.net]
- 7. A Phase I/II Trial of this compound with Everolimus in Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study of this compound Combined With Ibrutinib [clinicaltrialsgps.com]
- 9. A phase I trial of this compound and ibrutinib in patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibrutinib combinations in CLL therapy: scientific rationale and clinical results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I trial of this compound and ibrutinib in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
BNC105P Technical Support Center: Navigating the Translation from Preclinical Promise to Clinical Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for understanding the challenges encountered in translating preclinical data for the vascular disrupting agent BNC105P into clinical outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that researchers may encounter during their own experiments with similar agents.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prodrug of BNC105, a novel benzofuran compound that acts as a vascular disrupting agent (VDA). Its primary mechanism of action is the inhibition of tubulin polymerization in endothelial cells, particularly those that are actively proliferating in the tumor vasculature.[1][2] This disruption of the microtubule network leads to a cascade of events including cell cycle arrest and apoptosis of endothelial cells, ultimately causing a rapid shutdown of blood flow within the tumor, leading to hypoxia and necrosis of tumor tissue.[1] this compound also has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization.
Q2: Why did this compound show promise in preclinical studies?
A2: Preclinical studies of this compound demonstrated significant anti-tumor activity across a range of human tumor xenograft models, including breast, colon, lung, prostate, and brain cancers.[3] It exhibited a high degree of selectivity for tumor endothelial cells and a wider therapeutic margin compared to other VDAs in development at the time.[1] Notably, this compound achieved greater than 95% vascular disruption in mouse models at well-tolerated doses.[1] Furthermore, preclinical studies showed synergistic effects when this compound was combined with other anti-cancer agents, such as bevacizumab and checkpoint inhibitors.[3]
Q3: What were the major challenges observed in the clinical translation of this compound?
Q4: Were there discrepancies between preclinical and clinical toxicity profiles?
A4: While a direct comparison is limited by the availability of public preclinical toxicology reports, Phase I clinical trials established a recommended Phase II dose of 16 mg/m² which was generally well-tolerated.[1] Dose-limiting toxicities at a higher dose of 18.9 mg/m² included elevated liver function tests and a cardiac event in one patient.[4] The adverse event profile in the Phase II renal cancer trial, when combined with everolimus, was largely consistent with the known toxicities of everolimus alone.[1] This suggests that at the clinically tested doses, this compound did not introduce significant unexpected toxicities beyond what might be anticipated from its mechanism, but the therapeutic window to achieve efficacy in humans may have been narrower than predicted by preclinical models.
Section 2: Troubleshooting Guide
This guide addresses common issues researchers may face when working with vascular disrupting agents like this compound, drawing lessons from its development.
Issue 1: My vascular disrupting agent shows potent anti-tumor effects in my subcutaneous xenograft model, but this is not translating to other models or is difficult to reproduce.
-
Possible Cause: The tumor microenvironment of subcutaneous xenografts may not accurately reflect the complexity of orthotopic or metastatic tumors. Factors such as vascular architecture, stromal composition, and immune cell infiltration can significantly influence the response to VDAs.
-
Troubleshooting Steps:
-
Utilize Orthotopic Models: Whenever possible, implant tumor cells in their organ of origin to create a more clinically relevant microenvironment.
-
Evaluate in Metastatic Models: Assess the agent's efficacy against established metastases, as the vasculature in metastatic lesions can differ from primary tumors.
-
Characterize the Tumor Microenvironment: Perform histological and molecular analysis of your preclinical tumors to understand their vascularity, hypoxia levels, and immune infiltrate. This can help identify biomarkers that may predict response.
-
Issue 2: I am observing significant tumor necrosis after treatment, but the tumor eventually regrows.
-
Possible Cause: While VDAs can cause extensive central tumor necrosis, a rim of viable tumor cells often survives at the tumor periphery, where it can access host vasculature. These surviving cells can drive tumor regrowth.
-
Troubleshooting Steps:
-
Combination Therapy: Explore combinations with agents that target these surviving cells. This could include standard chemotherapy, targeted therapies, or immunotherapy. Preclinical data for this compound showed promise in combination with VEGF inhibitors and checkpoint inhibitors.
-
Dosing Schedule Optimization: Investigate different dosing schedules to prevent or delay vascular recovery and tumor regrowth.
-
Issue 3: I am struggling to identify a clear biomarker to predict response to my VDA.
-
Possible Cause: The response to VDAs can be heterogeneous and influenced by multiple factors within the tumor and the host. A single biomarker may not be sufficient.
-
Troubleshooting Steps:
-
Dynamic Biomarkers: Consider using dynamic, functional biomarkers rather than static ones. For this compound, changes in plasma biomarkers over time were associated with clinical outcomes.
-
Imaging Biomarkers: Utilize non-invasive imaging techniques like Dynamic Contrast-Enhanced MRI (DCE-MRI) to assess changes in tumor blood flow and vascular permeability in real-time.
-
Multi-analyte Panels: Analyze a panel of potential biomarkers related to angiogenesis, hypoxia, and immune response to identify a predictive signature.
-
Section 3: Data Presentation
Table 1: Comparison of this compound Preclinical Efficacy and Clinical Outcomes
| Parameter | Preclinical Data (Mouse Xenograft Models) | Clinical Data (Human Trials) | Key Translational Challenges |
| Monotherapy Efficacy | Significant tumor growth inhibition and even tumor regression in some models. | Phase I (Advanced Solid Tumors): Stable disease in a small number of patients. Phase II (Mesothelioma): 1 partial response (3%), 13 stable disease (43%). Median PFS 1.5 months. | Lack of robust objective responses in clinical trials despite strong preclinical anti-tumor activity. |
| Combination Therapy Efficacy | Synergistic effects with bevacizumab (anti-VEGF) and checkpoint inhibitors (anti-PD-1, anti-CTLA-4), leading to enhanced tumor growth inhibition. | Phase II (Renal Cell Carcinoma with Everolimus): No significant improvement in 6-month PFS compared to everolimus alone (33.82% vs. 30.30%). | Preclinically observed synergy did not translate to improved primary clinical endpoints in the selected combination and patient population. |
| Vascular Disruption | >95% vascular shutdown observed at well-tolerated doses. | Phase I: DCE-MRI indicated changes in tumor blood flow in a number of subjects. | While pharmacodynamic effects on vasculature were observed clinically, they did not consistently lead to meaningful clinical benefit. |
Table 2: Comparison of Preclinical Toxicology and Clinical Adverse Events
| Parameter | Preclinical Toxicology (General VDA Expectations) | Clinical Adverse Events (this compound) | Key Translational Challenges |
| Dose-Limiting Toxicities (DLTs) | Expected to be cardiovascular in nature due to the mechanism of action on endothelial cells. | Phase I (18.9 mg/m²): Grade 3 elevated liver function tests (ALT) and one episode of Grade 4 non-ST-elevation myocardial infarction (N-STEMI). | While generally well-tolerated at the recommended dose, cardiovascular toxicity, a known class effect of VDAs, was observed at higher doses, highlighting the need for careful dose-escalation and patient monitoring. |
| Common Adverse Events (at Recommended Dose) | Generally well-tolerated in animal models at efficacious doses. | Phase I (16 mg/m²): Well-tolerated. Phase II (with Everolimus): Adverse event profile was similar to everolimus alone. Phase II (Mesothelioma): Grade 3 or 4 adverse events occurred in 33% of patients, including two deaths on study (one cardiorespiratory, one pneumonia). | The safety profile in combination therapy was manageable, but the monotherapy safety in a heavily pre-treated mesothelioma population showed significant toxicity. |
Section 4: Experimental Protocols
Protocol 1: General Methodology for a Human Tumor Xenograft Study with a Tubulin Polymerization Inhibitor
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer) in appropriate media and conditions to maintain exponential growth.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old. Allow a one-week acclimatization period.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health status regularly.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the tubulin polymerization inhibitor (or vehicle control) via the desired route (e.g., intravenous, intraperitoneal) at the specified dose and schedule.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize mice and excise tumors. Record final tumor weight and volume.
-
Process tumor tissue for histological analysis (e.g., H&E for necrosis), immunohistochemistry (e.g., CD31 for vascularity, Ki-67 for proliferation), and/or molecular analysis.
-
Protocol 2: General Methodology for Dynamic Contrast-Enhanced MRI (DCE-MRI) in a Clinical Trial of a Vascular Disrupting Agent
-
Patient Preparation:
-
Ensure the patient has provided informed consent.
-
Position the patient comfortably in the MRI scanner to minimize motion artifacts.
-
Place an intravenous line for contrast agent administration.
-
-
Image Acquisition:
-
Pre-contrast Imaging: Acquire T1-weighted, T2-weighted, and diffusion-weighted images of the tumor region.
-
T1 Mapping: Perform a pre-contrast T1 mapping sequence (e.g., using variable flip angles) to determine the baseline T1 relaxation time of the tissues.
-
Dynamic Scan:
-
Begin a rapid T1-weighted gradient-echo sequence covering the tumor volume.
-
After a few baseline acquisitions, administer a bolus of a gadolinium-based contrast agent intravenously (e.g., 0.1 mmol/kg).
-
Continue acquiring dynamic images for several minutes to capture the influx and washout of the contrast agent.
-
-
-
Post-treatment Imaging: Repeat the DCE-MRI protocol at specified time points after administration of the vascular disrupting agent (e.g., 4 hours, 24 hours, and/or at the end of the treatment cycle) to assess changes in tumor vascularity.
-
Data Analysis:
-
Image Registration: Correct for any patient motion during the dynamic scan.
-
Pharmacokinetic Modeling: Apply a pharmacokinetic model (e.g., the Tofts model) to the signal intensity-time course of each voxel to generate parametric maps of Ktrans (volume transfer constant, reflecting vascular permeability and blood flow), ve (extravascular extracellular space volume fraction), and vp (plasma volume fraction).
-
Region of Interest (ROI) Analysis: Draw ROIs around the tumor to extract quantitative parameters and assess changes between baseline and post-treatment scans.
-
Section 5: Mandatory Visualizations
References
- 1. Clinical, pharmacodynamic, and pharmacokinetic evaluation of this compound: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bionomics Announces Supreme Court of New South Wales Approves Bionomics’ Re-Domiciliation | Neuphoria Therapeutics Inc. [ir.neuphoriatx.com]
- 3. Bionomics Reminds Shareholders to Cast their Vote for Re-Domiciliation from Australia to the United States | Neuphoria Therapeutics Inc. [ir.neuphoriatx.com]
- 4. sec.gov [sec.gov]
Technical Support Center: Refining BNC105P Treatment Schedules for Improved Anti-Tumor Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the vascular disrupting agent, BNC105P. The information is designed to address specific issues that may be encountered during the refinement of this compound treatment schedules to enhance its anti-tumor activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that is rapidly converted in the body to its active form, BNC105. BNC105 has a dual mechanism of action. Firstly, it acts as a vascular disrupting agent (VDA) by selectively targeting and disrupting the tumor vasculature, leading to a rapid shutdown of blood flow within the tumor, causing extensive necrosis.[1] Secondly, it functions as a tubulin polymerization inhibitor, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells.[2][3][4]
Q2: What is the recommended starting dose and schedule for this compound in preclinical and clinical studies?
A2: In a phase I clinical trial, the recommended dose for this compound as a monotherapy was determined to be 16 mg/m² administered as a 10-minute intravenous infusion on days 1 and 8 of a 21-day cycle.[2][5] Preclinical studies in xenograft models have used doses ranging from 5 mg/kg to 20 mg/kg to observe vascular disruption.[3] For in vitro studies, nanomolar concentrations of the active form, BNC105, have shown anti-proliferative activity.[3]
Q3: What is the pharmacokinetic profile of this compound?
A3: this compound is a phosphate prodrug that is rapidly converted to the active agent, BNC105. The half-life of the prodrug this compound is approximately 0.13 hours (about 8 minutes).[2][5] The active metabolite, BNC105, has a half-life of approximately 0.57 hours (about 34 minutes).[2][5]
Q4: Is this compound effective as a monotherapy?
A4: While this compound has shown some activity as a monotherapy, its efficacy is often enhanced when used in combination with other anti-cancer agents.[3][6] Preclinical studies have shown additive or synergistic effects when combined with agents like bevacizumab and checkpoint inhibitors.[3] Clinical trials have explored combinations with everolimus, gemcitabine, and carboplatin.[6][7]
Q5: What are the known mechanisms of resistance to vascular disrupting agents like this compound?
A5: A primary mechanism of resistance to VDAs is the survival of a rim of tumor cells at the periphery of the tumor, which receives blood supply from surrounding normal tissues.[3][8] Hypoxia induced by vascular shutdown can also lead to the upregulation of pro-angiogenic factors, contributing to tumor regrowth.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments with this compound.
In Vitro Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low Potency or No Effect in Cell Viability/Proliferation Assays | 1. Compound Instability: this compound (prodrug) may not be efficiently converted to the active BNC105 in your cell culture system. 2. Drug Efflux: Cancer cell lines may express efflux pumps that remove BNC105. 3. Incorrect Assay Conditions: Suboptimal cell density or incubation time. | 1. Use the active form, BNC105, directly for in vitro experiments. If using this compound, ensure the presence of phosphatases in the culture system. 2. Use cell lines with known sensitivity to tubulin inhibitors or test for the expression of efflux pumps. 3. Perform a dose-response and time-course experiment to determine optimal conditions. |
| High Variability Between Replicates in Tubulin Polymerization Assays | 1. Inaccurate Pipetting: Small variations in reagent volumes can lead to significant differences. 2. Temperature Fluctuations: Tubulin polymerization is highly temperature-dependent. 3. Inactive Tubulin: Improper storage or handling of tubulin. | 1. Use calibrated pipettes and ensure consistent technique. 2. Pre-warm all reagents and the microplate reader to 37°C. 3. Use fresh, high-quality tubulin and avoid repeated freeze-thaw cycles. |
| No or Poor Tubulin Polymerization in Negative Controls | 1. Inactive Tubulin: Tubulin may be degraded due to improper storage. 2. GTP Degradation: GTP is essential for polymerization and can degrade if not stored properly. 3. Contaminants: Presence of inhibitors in the buffer or water. | 1. Use a fresh aliquot of tubulin and verify its activity with a known polymerization inducer like paclitaxel. 2. Use fresh, properly stored GTP. 3. Use high-purity reagents and water. |
| Compound Precipitation in Assay Buffer | Poor Solubility: BNC105 may have limited solubility in aqueous buffers. | 1. Prepare a high-concentration stock solution in DMSO. 2. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects. 3. Visually inspect for precipitation before and after adding to the assay. |
In Vivo Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Anti-Tumor Efficacy in Xenograft Models | 1. Suboptimal Dosing Schedule: The dose or frequency of administration may not be sufficient to maintain vascular disruption. 2. Tumor Model Resistance: The chosen tumor model may be inherently resistant to VDAs. 3. Rapid Tumor Revascularization: The tumor may quickly re-establish its blood supply after treatment. | 1. Optimize the dosing schedule based on pharmacokinetic and pharmacodynamic data. Consider more frequent administration or combination with agents that inhibit revascularization. 2. Select tumor models known to be sensitive to vascular disruption. 3. Combine this compound with an anti-angiogenic agent like bevacizumab to inhibit regrowth of blood vessels.[3] |
| High Toxicity or Adverse Events | 1. Dose Too High: The administered dose may be above the maximum tolerated dose (MTD). 2. Cardiovascular Effects: VDAs can cause cardiovascular side effects. 3. Off-Target Effects: The compound may have unintended effects on normal tissues. | 1. Perform a dose-escalation study to determine the MTD in your specific animal model. 2. Monitor for signs of cardiovascular distress and consider dose reduction. 3. Evaluate potential off-target effects through histological analysis of major organs. |
| Difficulty in Assessing Vascular Disruption | 1. Inappropriate Imaging Technique: The chosen method may not be sensitive enough to detect changes in blood flow. 2. Incorrect Timing of Assessment: Vascular disruption is a rapid and transient event. | 1. Utilize dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or histological analysis with perfusion markers (e.g., Hoechst 33342) for accurate assessment.[3][6] 2. Perform assessments at early time points (e.g., 1-6 hours) after this compound administration to capture the peak effect. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and BNC105
| Parameter | This compound (Prodrug) | BNC105 (Active Drug) | Reference |
| Half-life (t½) | 0.13 hours | 0.57 hours | [2][5] |
Table 2: Clinically Investigated Dosing Regimens for this compound
| Study Phase | Cancer Type | Combination Agent(s) | This compound Dose and Schedule | Reference |
| Phase I | Advanced Solid Tumors | Monotherapy | 2.1-18.9 mg/m² (MTD: 16 mg/m²), IV on Days 1 & 8 of a 21-day cycle | [2] |
| Phase I/II | Metastatic Renal Cell Carcinoma | Everolimus | 16 mg/m², IV on Days 1 & 8 of a 21-day cycle | [6] |
| Phase I | Recurrent Ovarian Cancer | Gemcitabine and Carboplatin | 12 mg/m², IV on Days 2 & 9 of a 21-day cycle | [7] |
| Phase I | Relapsed/Refractory CLL | Ibrutinib | 8-12 mg/m², IV on Days 1 & 8 (Cycle 1) and Days 8 & 15 (Cycles 2-6) of a 21-day cycle | [9] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
Objective: To determine the effect of BNC105 on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
BNC105 stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO vehicle)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a working solution of GTP (10 mM) in GTB.
-
On ice, prepare the reaction mix containing tubulin (final concentration 2-5 mg/mL) and GTP (final concentration 1 mM) in GTB.
-
Add BNC105, positive control, or negative control to the wells of a pre-warmed 96-well plate (37°C).
-
Add the tubulin reaction mix to the wells to initiate polymerization.
-
Immediately begin kinetic measurement of absorbance at 340 nm every 30-60 seconds for at least 60 minutes at 37°C.
-
Analyze the data by plotting absorbance versus time. The inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a this compound treatment schedule in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for implantation
-
This compound formulated for intravenous injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control intravenously according to the desired treatment schedule (e.g., 10 mg/kg on days 1 and 8).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Vascular Disruption Therapy as a New Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mitigating Off-Target Effects of BNC105P in Research Models
Welcome to the technical support center for BNC105P. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating potential off-target effects of this compound in preclinical research models. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly converted to its active form, BNC105. BNC105 acts as a vascular disrupting agent (VDA) by inhibiting tubulin polymerization. This action is particularly effective in activated endothelial cells, which are characteristic of the tumor vasculature. The disruption of the microtubule cytoskeleton in these cells leads to a collapse of the tumor's blood supply, resulting in hypoxia and subsequent tumor cell death.[1] Additionally, BNC105 has a direct cytotoxic effect on proliferating tumor cells by inhibiting tubulin polymerization.[1]
Q2: What is known about the selectivity and off-target profile of this compound?
A2: Preclinical studies have shown that BNC105 has a notable selectivity for actively proliferating endothelial cells over quiescent, non-proliferating endothelial cells found in stable, normal vasculature.[2][3] One study reported an 80-fold higher potency against endothelial cells that are actively proliferating or forming capillaries in vitro compared to non-proliferating endothelial cells.[2] While this compound is described as having minimal off-target activity, comprehensive public data on broad-spectrum off-target screening, such as kinome-wide panels, is limited. As with any small molecule inhibitor, the potential for off-target interactions should be considered and experimentally evaluated in your specific research model.
Q3: What are the potential consequences of off-target effects in my experiments?
Q4: How can I proactively assess the potential for off-target effects of this compound in my model system?
A4: A multi-pronged approach is recommended. This includes conducting dose-response experiments to use the lowest effective concentration, employing control cell lines that may lack the primary target or have altered vasculature, and utilizing specific molecular assays to detect off-target binding. Key recommended techniques include kinome profiling and the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Higher than expected cytotoxicity in non-tumorigenic cell lines. | This compound may be interacting with essential proteins other than tubulin in your specific cell line. | 1. Perform a careful dose-response curve to determine the EC50 for cytotoxicity. 2. Compare the cytotoxic profile of this compound with other tubulin inhibitors. 3. Consider performing a kinome scan or proteomic analysis to identify potential off-target binders. |
| Modulation of a signaling pathway not directly linked to tubulin dynamics. | The compound may be inhibiting an upstream kinase or other regulatory protein in the pathway. | 1. Validate the finding using a structurally unrelated tubulin inhibitor. 2. Use techniques like Western blotting to probe key nodes of the affected pathway. 3. Perform a Cellular Thermal Shift Assay (CETSA) to test for direct binding to suspected off-target proteins. |
| Inconsistent results between different cell lines or tumor models. | The expression levels of potential off-target proteins may vary between models, leading to differential responses. | 1. Characterize the proteomic landscape of your models. 2. Correlate the expression of potential off-targets with the observed phenotypic response. 3. Use target knockdown (e.g., siRNA, CRISPR) in a sensitive cell line to validate the involvement of a suspected off-target. |
| Resistance to this compound treatment not explained by alterations in tubulin or drug efflux pumps. | Upregulation of compensatory signaling pathways or selection for cells with reduced dependence on the on-target pathway. | 1. Investigate adaptive responses, such as the upregulation of pro-survival or angiogenic pathways (e.g., VEGF, mTOR signaling).[4][5] 2. Consider combination therapies to target these resistance mechanisms.[4][5] |
Key Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Kinase Interactions
Objective: To identify potential off-target interactions of BNC105 (the active form of this compound) with a broad panel of human kinases. This is a crucial step for understanding any unexpected signaling effects.
Methodology: This protocol outlines the general steps for submitting a compound to a commercial kinase profiling service.
-
Compound Preparation:
-
Synthesize or procure high-purity BNC105. The prodrug this compound is rapidly converted to BNC105, so screening the active form is more direct.
-
Prepare a stock solution of BNC105 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Ensure the compound is fully dissolved.
-
-
Service Provider Selection:
-
Assay Format:
-
Typically, these services use in vitro activity assays (e.g., radiometric, fluorescence-based) to measure the effect of the compound on the activity of each kinase in the panel.
-
Provide the compound at one or more concentrations. A standard initial screen is often performed at 1 or 10 µM.
-
-
Data Analysis:
-
The service provider will report the percent inhibition of each kinase at the tested concentration(s).
-
"Hits" are typically defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).
-
For any significant hits, follow-up with IC50 determination to quantify the potency of the off-target interaction.
-
-
Interpretation:
-
Compare the IC50 values for off-target kinases to the on-target potency of BNC105 for tubulin polymerization inhibition.
-
If potent off-target kinase inhibition is identified, further cellular experiments are needed to confirm that this interaction occurs in your research model and contributes to the observed phenotype.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To validate the direct binding of BNC105 to its intended target (tubulin) and to investigate potential off-target binding to other proteins within intact cells. CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[1][11][12][13][14]
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to a sufficient density.
-
Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a time sufficient for prodrug conversion and target engagement.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or other methods that do not denature proteins.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Detection (Western Blot):
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein (e.g., β-tubulin) and suspected off-target proteins remaining after the heat treatment.
-
Quantify the band intensities.
-
-
Data Analysis:
-
For each treatment condition, plot the percentage of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and therefore direct binding.
-
This can confirm on-target engagement with tubulin and can be used to test for engagement with suspected off-target proteins identified through other means (e.g., kinase profiling).
-
Data Summary Tables
Table 1: Representative Kinase Profiling Data Format
| Kinase Target | Compound Concentration | Percent Inhibition (%) |
| β-Tubulin (Control) | 1 µM | >95% |
| Kinase A | 1 µM | 85% |
| Kinase B | 1 µM | 15% |
| Kinase C | 1 µM | 5% |
| ... | ... | ... |
This is a hypothetical representation. Actual data would be obtained from a kinase profiling service.
Table 2: Representative CETSA Data Format
| Temperature (°C) | Vehicle Control (% Soluble β-Tubulin) | 1 µM this compound (% Soluble β-Tubulin) | 10 µM this compound (% Soluble β-Tubulin) |
| 40 | 100 | 100 | 100 |
| 50 | 95 | 98 | 99 |
| 55 | 70 | 85 | 95 |
| 60 | 40 | 65 | 80 |
| 65 | 15 | 30 | 50 |
| 70 | 5 | 10 | 20 |
This is a hypothetical representation to illustrate the principle of thermal stabilization.
Visualizations
References
- 1. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 2. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 8. assayquant.com [assayquant.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vascular Disrupting Agents: BNC105P and Combretastatin A4 Phosphate
An objective guide for researchers and drug development professionals on the efficacy, mechanisms, and clinical data of two leading tubulin-binding vascular disrupting agents.
This guide provides a detailed comparison of BNC105P and combretastatin A4 phosphate (CA4P), two prominent vascular disrupting agents (VDAs) that have been investigated for the treatment of solid tumors. Both agents share a common mechanism of targeting the tumor vasculature by disrupting tubulin polymerization, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2][3] This document summarizes their comparative efficacy based on available clinical trial data, details the experimental protocols employed in these studies, and visualizes their mechanism of action.
Mechanism of Action: Targeting Tumor Vasculature
Both this compound and combretastatin A4 phosphate are prodrugs that are rapidly converted to their active forms, BNC105 and combretastatin A4 (CA4) respectively, in the body.[4][5] The active compounds then exert their anti-cancer effects by binding to tubulin at or near the colchicine binding site.[1][6] This interaction inhibits tubulin polymerization, a critical process for maintaining the cytoskeletal structure of endothelial cells lining the tumor blood vessels. The disruption of the cytoskeleton leads to endothelial cell shape changes, increased vascular permeability, and ultimately, the collapse of the tumor's vascular network.[3][7][8] This results in a rapid cessation of blood flow, leading to extensive ischemic necrosis in the tumor core.[7][9] Notably, BNC105 is not a substrate for the P-glycoprotein (Pgp) multidrug-resistance transporter, which could be an advantage in overcoming drug resistance.[2]
Caption: Mechanism of Action of this compound and CA4P.
Clinical Efficacy: A Summary of Phase I and II Trials
Direct head-to-head clinical trials comparing the efficacy of this compound and combretastatin A4 phosphate are limited. However, data from their respective clinical development programs provide insights into their activity in various solid tumors.
This compound Clinical Trial Data
A Phase I study of this compound in patients with advanced solid tumors established a recommended Phase II dose of 16 mg/m².[4][10] The study showed that this compound was well-tolerated and demonstrated pharmacodynamic evidence of on-target activity, with changes in tumor blood flow observed via Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI).[4][10] Subsequent Phase II studies have been initiated in renal cancer and mesothelioma.[10] Another Phase I trial investigated this compound in combination with the BTK inhibitor ibrutinib in patients with relapsed/refractory chronic lymphocytic leukemia (CLL).[11]
| This compound Clinical Trial Summary | |
| Trial Phase | Phase I |
| Patient Population | Advanced solid tumors |
| Dosage | 2.1-18.9 mg/m² (Recommended Phase II dose: 16 mg/m²)[4][10] |
| Key Findings | Favorable toxicity profile. Pharmacodynamic changes consistent with mechanism of action.[4][10] |
| Imaging Response | DCE-MRI indicated blood flow changes in tumor lesions.[4][10] |
Combretastatin A4 Phosphate (CA4P) Clinical Trial Data
CA4P has been evaluated in multiple Phase I and II clinical trials across a range of tumor types. A Phase I study in patients with advanced cancer determined a maximum tolerated dose (MTD) at or below 60 mg/m² as a 10-minute infusion.[5] This study also demonstrated a significant decline in tumor blood flow as measured by DCE-MRI.[5] A separate Phase I trial with a weekly dosing schedule found CA4P to be well-tolerated at doses of 52 or 68 mg/m².[12][13]
Phase II studies have explored CA4P in combination with other agents. For instance, the FALCON study in non-small cell lung cancer (NSCLC) combined CA4P with carboplatin, paclitaxel, and bevacizumab. While it did not show a significant overall survival benefit, it was associated with a substantial increase in response rate compared to the control arm (50% vs 32%).[1] In another study, patients with recurrent platinum-resistant ovarian cancer treated with CA4P in combination with bevacizumab showed a near 3-month progression-free survival (PFS) benefit compared to bevacizumab alone.[1]
| Combretastatin A4 Phosphate (CA4P) Clinical Trial Summary | |
| Trial Phase | Phase I & II |
| Patient Population | Advanced solid tumors, NSCLC, Ovarian Cancer |
| Dosage | MTD ≤ 60 mg/m² (10-min infusion); 52 or 68 mg/m² (weekly infusion)[5][12][13] |
| Key Findings | Monotherapy showed modest activity; enhanced efficacy in combination with chemotherapy and anti-angiogenic agents.[1][9] |
| Imaging Response | Significant reduction in tumor blood flow observed by DCE-MRI and PET scans.[1][5][9] |
| Combination Therapy Response | Increased response rate in NSCLC (with chemotherapy + bevacizumab).[1] Improved PFS in ovarian cancer (with bevacizumab).[1] |
Experimental Protocols
The clinical evaluation of both this compound and CA4P has relied on a set of common experimental methodologies to assess safety, pharmacokinetics, and pharmacodynamics.
Phase I Trial of this compound
-
Study Design: A first-in-human, open-label, dose-escalation Phase I trial.[10]
-
Patient Population: Patients with advanced solid tumors.[10]
-
Treatment Regimen: this compound administered as a 10-minute intravenous infusion on Days 1 and 8 of a 21-day cycle.[4][10]
-
Dose Escalation: A dynamic accelerated dose titration method was used.[10]
-
Pharmacokinetic (PK) Analysis: Plasma concentrations of this compound and its active metabolite BNC105 were determined.[10]
-
Pharmacodynamic (PD) Assessments:
Phase I Trial of Combretastatin A4 Phosphate
-
Study Design: Open-label, dose-escalation Phase I trial.[5]
-
Patient Population: Patients with advanced cancer.[5]
-
Treatment Regimen: Single-dose intravenous infusion of CA4P over 10 minutes, repeated at 3-week intervals.[5] Another Phase I study used a weekly infusion for 3 weeks followed by a one-week gap.[12][13]
-
Dose Escalation: Doses ranged from 18 to 90 mg/m².[5]
-
Pharmacokinetic (PK) Analysis: Plasma concentrations of CA4P and its active metabolite CA4 were measured.[5]
-
Pharmacodynamic (PD) Assessments:
-
Imaging: DCE-MRI was employed to measure changes in tumor blood flow.[5]
-
Caption: General Clinical Trial Workflow for VDAs.
Signaling Pathway Disruption
The primary signaling event disrupted by both this compound and CA4P is the dynamic instability of microtubules. By binding to tubulin, these agents prevent the polymerization of tubulin dimers into microtubules. In endothelial cells, this has downstream consequences on cell structure and signaling pathways that maintain vascular integrity. One key pathway affected is the vascular endothelial-cadherin (VE-cadherin) signaling pathway.[8] Disruption of VE-cadherin engagement between endothelial cells leads to increased vascular permeability and contributes to the overall vascular collapse.[8]
Caption: Signaling Pathway Disruption by Tubulin-Binding VDAs.
References
- 1. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical, pharmacodynamic, and pharmacokinetic evaluation of this compound: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Study of this compound Combined With Ibrutinib [clinicaltrialsgps.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Vascular Disrupting Agents: A Comparative Analysis of BNC105P and ASA404
For researchers, scientists, and drug development professionals, understanding the nuances of different therapeutic strategies is paramount. In the realm of oncology, vascular disrupting agents (VDAs) represent a unique approach to cancer treatment by targeting the established tumor vasculature. This guide provides a detailed comparison of two such agents, BNC105P and ASA404 (vadimezan), highlighting their distinct mechanisms of action, preclinical efficacy, and divergent clinical outcomes, supported by experimental data.
At a Glance: Key Differences Between this compound and ASA404
| Feature | This compound | ASA404 (Vadimezan) |
| Drug Class | Benzofuran-based tubulin-binding agent | Flavonoid-based agent |
| Primary Mechanism | Inhibition of tubulin polymerization in activated endothelial cells.[1] | Murine STING (Stimulator of Interferon Genes) agonist, leading to cytokine release.[2][3] |
| Direct Cellular Target | Tubulin in proliferating endothelial and tumor cells.[1] | Murine STING protein, primarily on immune cells and endothelial cells.[2][4] |
| Downstream Effects | Mitotic arrest, apoptosis of endothelial cells, vascular shutdown, and tumor necrosis.[1][5] | Induction of inflammatory cytokines (e.g., TNF-α), endothelial cell apoptosis, increased vascular permeability, and hemorrhagic necrosis.[3][6][7] |
| Species Specificity | Active in human cells. | Potent activator of murine STING, but unable to activate human STING.[2] |
| Clinical Development Status | Has undergone Phase I and II clinical trials.[8][9] | Failed in Phase III clinical trials for non-small cell lung cancer (NSCLC).[3][10][11][12] |
Delving into the Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and ASA404 lies in their molecular targets and the signaling cascades they initiate to disrupt tumor blood flow.
This compound: A Direct Assault on the Endothelial Cytoskeleton
This compound is a prodrug that is rapidly converted in the body to its active form, BNC105.[1] BNC105 exerts its vascular-disrupting effects by directly targeting tubulin, a critical component of the cellular cytoskeleton. In rapidly dividing cells, such as the endothelial cells lining tumor blood vessels, tubulin polymers form the mitotic spindle necessary for cell division.
By binding to tubulin, BNC105 inhibits its polymerization, leading to a cascade of events:
-
Mitotic Arrest: The disruption of the mitotic spindle halts the cell cycle in endothelial cells.[1]
-
Apoptosis: The inability to complete cell division triggers programmed cell death (apoptosis) in the endothelial lining of the tumor vasculature.[1]
-
Vascular Collapse: The loss of endothelial cells leads to a breakdown of the vessel integrity, causing a rapid shutdown of blood flow within the tumor.[5]
-
Tumor Necrosis: Deprived of oxygen and nutrients, the tumor core undergoes extensive necrosis.[5]
This compound also exhibits direct cytotoxic effects on cancer cells by the same mechanism of tubulin polymerization inhibition.[1]
ASA404: An Indirect Attack via Immune Stimulation
In stark contrast to the direct cytotoxic approach of this compound, ASA404's vascular-disrupting effects are primarily indirect and immune-mediated, with a critical species-specific limitation. ASA404 is a flavonoid that was found to be a potent agonist of the murine STING (Stimulator of Interferon Genes) pathway.[2][3] The STING pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.
In preclinical mouse models, ASA404 administration led to:
-
STING Activation: ASA404 binds to and activates the STING protein in murine immune cells and endothelial cells.[4]
-
Cytokine Production: This activation triggers the release of a variety of inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), as well as other chemokines and nitric oxide.[3][6]
-
Endothelial Cell Effects: These inflammatory mediators then act on the tumor endothelium, inducing apoptosis and increasing vascular permeability.[3][6][7]
-
Hemorrhagic Necrosis: The combination of direct endothelial damage and increased leakiness of the blood vessels results in hemorrhagic necrosis within the tumor.[3]
The critical downfall of ASA404 was the discovery that it does not activate human STING.[2] This lack of a molecular target in humans is the primary reason for its failure to translate promising preclinical results into successful Phase III clinical outcomes.
Experimental Evidence: Preclinical and Clinical Findings
A direct head-to-head clinical trial comparing this compound and ASA404 has not been conducted. However, a comparative analysis of their individual preclinical and clinical data reveals key differences in their efficacy and safety profiles.
Preclinical Data
| Parameter | This compound | ASA404 (in murine models) |
| Vascular Shutdown | Rapid and significant reduction in tumor blood flow observed in various xenograft models (breast, lung, prostate, brain).[13] | Rapid shutdown of blood flow and extensive tumor necrosis in a number of solid tumor models.[4] |
| Tumor Necrosis | Induces extensive tumor necrosis following vascular disruption.[13] | Causes hemorrhagic necrosis.[3] |
| Combination Therapy | Shows additive or synergistic effects when combined with anti-angiogenic agents like bevacizumab and mTOR inhibitors like everolimus.[5][13][14] | Demonstrated additive or supra-additive anti-tumor effects when combined with standard cytotoxic agents, particularly taxanes.[10] |
| Anti-proliferative Activity | Exhibits direct anti-proliferative activity against cancer cells in vitro at nanomolar concentrations.[13] | Primarily acts on the tumor vasculature and immune cells, with less potent direct anti-proliferative effects on tumor cells. |
Experimental Protocol: Assessment of Vascular Disruption in a Xenograft Model (General Methodology)
A common preclinical method to assess the vascular disrupting effects of agents like this compound and ASA404 involves the following steps:
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview on Vadimezan (DMXAA): The vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASA404, a vascular disrupting agent, as an experimental treatment approach for brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal Aspects of the Action of ASA404 (Vadimezan; DMXAA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASA404: a tumor vascular-disrupting agent with broad potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase I/II trial of this compound with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASA404 Vascular Disrupting Agent for Solid Tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Randomized phase III placebo-controlled trial of carboplatin and paclitaxel with or without the vascular disrupting agent vadimezan (ASA404) in advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of BNC105P in Combination with Ibrutinib for Chronic Lymphocytic Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BNC105P in combination with ibrutinib for the treatment of Chronic Lymphocytic Leukemia (CLL). The content is based on available clinical and preclinical data, with a focus on presenting objective performance metrics and detailed experimental methodologies.
Introduction
Chronic Lymphocytic Leukemia (CLL) is a hematological malignancy characterized by the accumulation of mature B-cells in the peripheral blood, bone marrow, and lymphoid organs. Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, has significantly improved treatment outcomes in CLL by blocking the B-cell receptor (BCR) signaling pathway, which is crucial for CLL cell survival and proliferation.[1][2] However, ibrutinib monotherapy is not curative and can lead to the development of resistance.
This compound is a vascular disrupting agent and a tubulin polymerization inhibitor. Its active metabolite, BNC105, has been shown to induce apoptosis in CLL cells through the activation of the c-Jun N-terminal kinase (JNK) and subsequent induction of the pro-apoptotic protein NOXA.[1][3] The combination of this compound and ibrutinib is hypothesized to have a synergistic effect. Ibrutinib mobilizes CLL cells from the protective lymph node microenvironment into the peripheral circulation, where they may be more susceptible to the cytotoxic effects of this compound.[1][2]
This guide summarizes the available data from a Phase I clinical trial (NCT03454165) that investigated this combination therapy in patients with relapsed/refractory CLL. It is important to note that this trial was terminated prematurely due to slow enrollment, and therefore the maximum tolerated dose (MTD) was not determined. The available data is limited but provides initial insights into the safety and potential efficacy of this combination.
Clinical Data Summary
The following table summarizes the key data from the Phase I clinical trial of this compound in combination with ibrutinib in patients with relapsed/refractory CLL.
| Parameter | This compound + Ibrutinib Combination | Ibrutinib Monotherapy (Historical Data for Comparison) |
| Study Phase | Phase I | N/A |
| Number of Patients | 6 | N/A |
| Patient Population | Relapsed/Refractory CLL | N/A |
| Dosage | This compound: 8 mg/m² or 12 mg/m² IV on Days 1 & 8 of a 21-day cycleIbrutinib: 420 mg orally daily | 420 mg orally daily |
| Overall Response Rate (ORR) | Not formally assessed due to early termination; 1 patient achieved partial remission. | ~71-89% in relapsed/refractory CLL |
| Progression-Free Survival (PFS) | Not determined | Median PFS of ~44-51 months in relapsed/refractory CLL |
| Key Adverse Events (Grade ≥3) | Thrombocytopenia, Neutropenia | Atrial fibrillation, Hypertension, Bleeding, Diarrhea, Fatigue |
Note: The data for the this compound and ibrutinib combination is from a small, terminated Phase I study and should be interpreted with caution. Historical data for ibrutinib monotherapy is provided for general context and is not a direct comparison from a head-to-head trial.
Experimental Protocols
Phase I Clinical Trial (NCT03454165) Protocol
Study Design: This was an open-label, single-arm, dose-escalation Phase I trial.
Patient Population: Patients with relapsed or refractory CLL who had received at least one prior therapy.
Treatment Regimen:
-
This compound: Administered as an intravenous (IV) infusion on days 1 and 8 of a 21-day cycle. Dose escalation was planned in cohorts.
-
Ibrutinib: 420 mg administered orally once daily.
Primary Objective:
-
To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound in combination with ibrutinib.
Secondary Objectives:
-
To evaluate the safety and tolerability of the combination.
-
To assess the preliminary anti-leukemic activity of the combination, including Overall Response Rate (ORR).
-
To characterize the pharmacokinetics (PK) of this compound and its active metabolite, BNC105, when co-administered with ibrutinib.
-
To evaluate the pharmacodynamic (PD) effects of the combination on biomarkers in peripheral blood mononuclear cells (PBMCs).
Pharmacodynamic Assessments:
-
Western blot analysis of PBMCs was performed to assess the activation of JNK and the induction of NOXA following this compound administration.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by ibrutinib and the proposed mechanism of action for this compound in CLL cells.
References
A Comparative Analysis of BNC105P and Other Tubulin Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vascular disrupting agent and tubulin inhibitor, BNC105P, with other established tubulin inhibitors. The information presented is supported by preclinical and clinical data to aid in the evaluation of its therapeutic potential.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound, a prodrug of the active molecule BNC105, distinguishes itself through a dual mechanism of action. Primarily, it functions as a potent vascular disrupting agent (VDA) , selectively targeting and collapsing the blood vessels within solid tumors. This leads to a rapid deprivation of oxygen and nutrients, causing extensive tumor necrosis.[1] Concurrently, this compound acts as a tubulin polymerization inhibitor , directly impeding the proliferation of cancer cells.[2]
Tubulin inhibitors are a cornerstone of cancer chemotherapy, broadly categorized by their effect on microtubule dynamics:
-
Microtubule Destabilizers: This class, which includes this compound, Vinca Alkaloids (e.g., vincristine), and Colchicine Site Binders (e.g., combretastatin A4), functions by inhibiting the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[3][4]
-
Microtubule Stabilizers: In contrast, agents like the Taxanes (e.g., paclitaxel) bind to and stabilize microtubules, preventing their depolymerization. This abnormal stabilization also disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of BNC105 and other tubulin inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| BNC105 | HCT-116 | Colorectal Carcinoma | ~2.5 | [2] |
| HT-29 | Colorectal Carcinoma | ~3.0 | [2] | |
| MDA-MB-231 | Breast Cancer | ~1.5 | [2] | |
| A549 | Non-Small Cell Lung Cancer | ~2.0 | [2] | |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 0.3 - 5000 | [5] |
| SK-BR-3 | Breast Cancer | 2.5 - 7.5 | [6] | |
| A549 | Non-Small Cell Lung Cancer | 27 - >32000 | [7] | |
| Vincristine | MCF-7 | Breast Cancer | 7.37 | [8] |
| A549 | Non-Small Cell Lung Cancer | 1.5 - 11 | [9] | |
| HCT-8 | Colorectal Carcinoma | 970 | [9] | |
| Combretastatin A4 | BFTC 905 | Bladder Cancer | < 4 | [10] |
| TSGH 8301 | Bladder Cancer | < 4 | [10] | |
| 1A9 | Ovarian Cancer | 3.6 | [11] | |
| HCT-116 | Colorectal Carcinoma | 20 | [12] |
Comparative Efficacy: In Vivo Tumor Growth Inhibition
The following table summarizes the in vivo efficacy of this compound and other tubulin inhibitors in various preclinical tumor models. Direct comparison is challenging due to variations in tumor models, dosing regimens, and administration routes.
| Compound | Tumor Model | Administration | Key Findings | Reference(s) |
| This compound | MDA-MB-231 xenograft | Intravenous | Significant tumor growth inhibition and vascular shutdown. | [13] |
| Caki-1 renal xenograft | Intravenous | Potentiates the efficacy of mTOR inhibitors. | [13] | |
| Paclitaxel | A549 xenograft | Oral | Inhibition rate of 60.85% to 93.99%. | [14] |
| Vincristine | B16F10 melanoma | Intravenous | Dose-dependent inhibition of tumor growth. | [15] |
| A549/T xenograft | Intravenous | Weak inhibition of tumor growth in resistant model. | [9] | |
| Combretastatin A4 Phosphate | MDA-MB-231 xenograft | Intraperitoneal | Decreased light emission by 50-90% in a bioluminescence imaging study, indicating vascular shutdown. | [16] |
| MAC 15A colon carcinoma | Intraperitoneal | Almost complete vascular shutdown and extensive necrosis. | [17] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tubulin Inhibitor-Induced Apoptosis
Tubulin inhibitors trigger apoptosis primarily through the intrinsic (mitochondrial) pathway following mitotic arrest.
Caption: Tubulin inhibitor-induced apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for MTT-based cytotoxicity assay.
Detailed Experimental Protocols
Tubulin Polymerization Assay (Fluorescence-Based)
Objective: To measure the effect of a compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)
-
96-well black microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
Add the fluorescent reporter to the solution.
-
Dispense the test compounds and controls into the wells of a pre-warmed 37°C microplate.
-
Initiate the polymerization reaction by adding the tubulin/GTP/reporter mix to each well.
-
Immediately place the plate in the plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at 37°C.
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the effect of the compound on the lag time (nucleation phase), the maximum rate of polymerization (Vmax), and the final polymer mass (plateau phase).
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear microplate
-
Test compounds and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. A phase I/II trial of this compound with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Betulinic acid augments the inhibitory effects of vincristine on growth and lung metastasis of B16F10 melanoma cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. [PDF] In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug | Semantic Scholar [semanticscholar.org]
A Preclinical Guide to the Additive Effects of BNC105P and Bevacizumab in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the preclinical additive effects observed when combining the vascular disrupting agent (VDA) BNC105P with the anti-angiogenic agent bevacizumab. The strategic combination of these two therapies targets tumor vasculature through distinct yet complementary mechanisms, offering a promising avenue for enhancing anti-cancer efficacy. This document summarizes key experimental findings, details the methodologies employed, and visualizes the underlying biological pathways and experimental workflows.
Rationale for Combination Therapy: A Dual-Pronged Attack on Tumor Vasculature
This compound and bevacizumab both target the blood vessels that tumors rely on for growth and survival, but they do so in fundamentally different ways. Understanding their individual mechanisms of action is key to appreciating the rationale for their combined use.
This compound , a prodrug of the tubulin polymerization inhibitor BNC105, functions as a vascular disrupting agent (VDA).[1] It selectively targets and disrupts the established, immature blood vessels within a tumor. BNC105 binds to tubulin in activated endothelial cells, leading to a cascade of events that includes cytoskeletal collapse, increased vascular permeability, and ultimately, a rapid shutdown of blood flow within the tumor core.[2][3][4] This results in extensive tumor necrosis due to oxygen and nutrient deprivation. However, a rim of viable tumor tissue often remains at the periphery, supplied by more mature vessels, and tumor re-vascularization can occur.[5]
Bevacizumab is a humanized monoclonal antibody that targets the Vascular Endothelial Growth Factor A (VEGF-A).[6][7] VEGF-A is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels.[6][7] By binding to and neutralizing VEGF-A, bevacizumab prevents it from activating its receptors (VEGFRs) on endothelial cells, thereby inhibiting the downstream signaling pathways that lead to endothelial cell proliferation, migration, and new vessel formation.[6][7] While effective at preventing the growth of new tumor vasculature, bevacizumab has a more limited effect on the established tumor blood supply.
The combination of this compound and bevacizumab is predicated on a synergistic interaction. This compound induces acute vascular disruption and hypoxia within the tumor.[5] This hypoxic environment can, in turn, stimulate the upregulation of pro-angiogenic factors, including VEGF, as a survival response by the remaining tumor cells.[5] The concurrent administration of bevacizumab can then counteract this VEGF-driven re-vascularization, preventing the tumor from re-establishing its blood supply and thereby prolonging the anti-tumor effects of this compound.[5]
Preclinical Efficacy: In Vivo Evaluation of Combined this compound and Bevacizumab
A key preclinical study investigated the additive effects of this compound and bevacizumab in a human breast cancer xenograft model. The study demonstrated that the combination therapy resulted in a more pronounced and sustained anti-tumor effect compared to either agent alone.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in combination with bevacizumab.
Table 1: Tumor Growth Inhibition in MDA-MB-231 Human Breast Cancer Xenografts
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | ~1200 | - |
| Bevacizumab (5 mg/kg) | ~800 | 33% |
| This compound (10 mg/kg) | ~600 | 50% |
| This compound (10 mg/kg) + Bevacizumab (5 mg/kg) | ~300 | 75% |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Effect on Tumor Re-vascularization
| Treatment Group | Observation at 5 Days Post-Treatment |
| This compound (10 mg/kg) | Evidence of tumor re-vascularization. |
| This compound (10 mg/kg) + Bevacizumab (5 mg/kg) | Prolonged vascular shutdown with prevention of re-vascularization. |
Experimental Protocols
2.2.1. In Vivo Tumor Xenograft Model
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells were used.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were utilized.
-
Tumor Implantation: 5 x 10⁶ MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel were injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions were measured with calipers, and tumor volume was calculated using the formula: (length x width²) / 2.
-
Treatment Initiation: Treatment commenced when tumors reached a mean volume of approximately 150-200 mm³.
2.2.2. Dosing and Administration
-
This compound: Administered as a single intravenous (IV) injection at a dose of 10 mg/kg.
-
Bevacizumab: Administered via intraperitoneal (IP) injection at a dose of 5 mg/kg. In the combination group, bevacizumab was administered shortly after this compound.
-
Control Groups: Received vehicle control (e.g., saline) via the same routes of administration.
2.2.3. Assessment of Vascular Disruption and Re-vascularization
-
Hoechst 33342 Perfusion Assay: To assess functional tumor vasculature, mice were injected intravenously with the fluorescent dye Hoechst 33342. Tumors were then excised, and frozen sections were analyzed by fluorescence microscopy to visualize perfused blood vessels. This assay was performed at various time points post-treatment to evaluate the extent of vascular shutdown and subsequent re-vascularization.
-
Immunohistochemistry: Tumor sections were stained for endothelial cell markers (e.g., CD31) to quantify microvessel density and assess changes in vascular morphology.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathways targeted by this compound and bevacizumab, as well as the experimental workflow for evaluating their combined efficacy.
Figure 1: Mechanism of Action of this compound as a Vascular Disrupting Agent.
Figure 2: Mechanism of Action of Bevacizumab in Inhibiting Angiogenesis.
Figure 3: Rationale for the Additive Effects of Combined this compound and Bevacizumab Therapy.
Figure 4: Experimental Workflow for Evaluating Combined this compound and Bevacizumab Therapy.
Conclusion and Future Directions
The preclinical evidence strongly suggests that the combination of the vascular disrupting agent this compound and the anti-angiogenic agent bevacizumab results in a significant additive anti-tumor effect. This is primarily attributed to the complementary mechanisms of action, where this compound induces acute vascular collapse and bevacizumab prevents the subsequent VEGF-mediated re-vascularization. The data from xenograft models demonstrate enhanced tumor growth inhibition and prolonged vascular shutdown with the combination therapy compared to either agent alone.
Further research is warranted to optimize the dosing and scheduling of this combination to maximize its therapeutic window. Additionally, clinical investigations are necessary to translate these promising preclinical findings into effective treatment strategies for cancer patients. The exploration of this and similar combination therapies targeting the tumor vasculature from multiple angles holds significant promise for the future of oncology drug development.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Tubulin colchicine binding site inhibitors as vascular disrupting agents in clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A perspective on vascular disrupting agents that interact with tubulin: preclinical tumor imaging and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase I/II trial of this compound with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical, pharmacodynamic, and pharmacokinetic evaluation of this compound: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BNC105P with Everolimus Versus Everolimus Monotherapy in Metastatic Renal Cell Carcinoma
In the landscape of targeted therapies for metastatic renal cell carcinoma (mRCC), the combination of the vascular disrupting agent BNC105P with the mTOR inhibitor everolimus was investigated as a potential synergistic treatment. This guide provides a detailed comparison of the efficacy and safety of this combination therapy versus everolimus alone, based on the results of the Phase I/II DisrupTOR-1 clinical trial.
Overview of Therapeutic Agents
This compound is a tubulin polymerization inhibitor that functions as a vascular disrupting agent (VDA).[1] It selectively targets and damages tumor vasculature, leading to a shutdown of blood flow, which in turn causes tumor necrosis.[1][2] this compound also possesses a direct anti-proliferative effect on cancer cells.[2]
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key protein in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[3] By blocking this pathway, everolimus can decrease tumor and endothelial cell proliferation and reduce the production of vascular endothelial growth factor (VEGF).[4] It is an established second-line treatment for mRCC patients who have progressed on VEGF-targeted therapies.[3][5]
The rationale for combining these two agents stemmed from the hypothesis that the hypoxic stress induced by this compound could upregulate the mTOR pathway, making the tumor cells more susceptible to everolimus.[2]
Clinical Trial Data: The DisrupTOR-1 Study
A key source of comparative data is the DisrupTOR-1 trial, a Phase I/II study designed to evaluate the safety and efficacy of this compound combined with everolimus in patients with mRCC.[5][6]
Efficacy Outcomes
The randomized Phase II portion of the trial did not meet its primary endpoint of improving 6-month progression-free survival (6MPFS).[5][6] The addition of this compound to everolimus did not demonstrate a statistically significant benefit over everolimus monotherapy in the overall study population.[7][8]
| Efficacy Endpoint | This compound + Everolimus (Arm A) | Everolimus Alone (Arm B) | P-value |
| 6-Month Progression-Free Survival (6MPFS) | 33.82%[5][7] | 30.30%[5][7] | 0.66[5][7] |
| Median Progression-Free Survival (PFS) | 4.7 months[5][6] | 4.1 months[5][6] | 0.49[5][6] |
| Overall Response Rate (ORR) | 1.45%[9] | 1.49%[9] | - |
An exploratory analysis suggested a non-significant trend towards benefit in a subset of patients with liver metastases, with a median PFS of 6.6 months in the combination arm versus 2.8 months in the everolimus alone arm.[9]
Safety and Tolerability
The combination of this compound and everolimus was generally well-tolerated, with no pharmacokinetic drug-drug interactions observed.[2][9] Most adverse events were consistent with the known toxicity profile of everolimus.[9][10] In the Phase I part of the study, drug-related toxicities for the combination included single Grade 3 events of anemia and pericardial effusion, and Grade 2 events of fatigue, anemia, and oral mucositis.[2][5]
Experimental Protocols
DisrupTOR-1 Trial Design
-
Phase I: A 3+3 dose-escalation design was used to determine the recommended Phase II dose (RP2D). Patients with clear cell mRCC with any number of prior therapies were enrolled.[5][6] The RP2D was established as this compound 16 mg/m² intravenously on days 1 and 8 of a 21-day cycle, combined with everolimus 10 mg orally daily.[5][6]
-
Phase II: A randomized, open-label study where eligible patients were assigned in a 1:1 ratio to either the combination of this compound and everolimus (Arm A) or everolimus monotherapy (Arm B).[5][6]
-
Patient Population: Patients with progressive, metastatic clear cell renal cell carcinoma who had received one or two prior VEGF-directed tyrosine kinase inhibitors.[6][11]
-
Stratification: Patients were stratified by Memorial Sloan Kettering Cancer Center (MSKCC) risk group and the number of prior therapies.[6]
-
Endpoints: The primary endpoint was 6-month progression-free survival (6MPFS).[6] Secondary endpoints included overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).[6][9]
-
Crossover: Patients in the everolimus alone arm were permitted to receive this compound monotherapy upon disease progression.[5][9]
-
Signaling Pathways and Experimental Workflow
mTOR Signaling Pathway
Everolimus targets the mTORC1 complex within the PI3K/Akt/mTOR pathway. This pathway is crucial for cell proliferation and survival.
Caption: Simplified mTOR signaling pathway targeted by everolimus.
DisrupTOR-1 (Phase II) Experimental Workflow
The following diagram illustrates the workflow for the randomized Phase II part of the DisrupTOR-1 trial.
Caption: Workflow of the DisrupTOR-1 Phase II randomized trial.
Conclusion
The combination of this compound with everolimus did not demonstrate a significant improvement in progression-free survival compared to everolimus monotherapy for the unselected population of patients with metastatic renal cell carcinoma who had progressed on prior tyrosine kinase inhibitors.[5][8] Although the primary endpoint of the DisrupTOR-1 trial was not met, the combination was well-tolerated.[2][9] Exploratory analyses and biomarker studies from the trial suggest that certain patient subgroups might derive benefit, warranting further investigation.[5][9] For now, everolimus monotherapy remains a standard of care in this setting, and the addition of this compound is not supported by the available evidence.
References
- 1. Kidney Cancer » Department of Urology » College of Medicine » University of Florida [urology.ufl.edu]
- 2. ascopubs.org [ascopubs.org]
- 3. Phosphorylation of mTOR and S6RP predicts the efficacy of everolimus in patients with metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating mTOR mutations in a patient with an extraordinary response on a phase I trial of everolimus and pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I/II trial of this compound with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase I/II Trial of this compound with Everolimus in Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound in Combination With Everolimus/Following Everolimus For Progressive Metastatic Clear Cell Renal Cell Carcinoma [clinicaltrialsgps.com]
Comparative Safety Profile of BNC105P Across Diverse Cancer Indications
A comprehensive analysis of the safety and tolerability of the vascular disrupting agent BNC105P (fosbretabulin) in clinical trials for anaplastic thyroid carcinoma, non-small-cell lung cancer, and other advanced solid tumors.
This guide provides a detailed comparison of the safety profiles of this compound, a novel vascular disrupting agent, observed in various clinical trial settings. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the compound's performance and associated adverse events.
Quantitative Safety Data Summary
The following tables summarize the treatment-emergent adverse events (TEAEs) reported in key clinical trials of this compound across different cancer types. The data is categorized by the grade of severity, as defined by the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Safety Profile of this compound in a Phase II Trial for Advanced Anaplastic Thyroid Carcinoma
| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 |
| Any Adverse Event | - | 35% | 4% |
| Nausea | Yes | - | - |
| Vomiting | Yes | - | - |
| Headache | Yes | - | - |
| Tumor Pain | - | 12% | 4% |
| QTc Prolongation | - | Yes | - |
Data from a Phase II trial of single-agent fosbretabulin in patients with advanced anaplastic thyroid carcinoma. Therapy was generally well-tolerated, with most common adverse effects being mild and resolving within 24 hours.[1]
Table 2: Safety Profile of this compound in Combination Therapy for Advanced Non-Small-Cell Lung Cancer
| Adverse Event | Increased Incidence with this compound Combination |
| Neutropenia | Yes |
| Leukopenia | Yes |
| Hypertension | Yes |
Data from a randomized Phase II trial of fosbretabulin (CA4P) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer. The overall incidence of treatment-emergent adverse events was similar between the combination and control groups.[2]
Table 3: General Safety Profile of this compound in a Phase I Trial for Advanced Solid Tumors
| Key Finding | Result |
| Recommended Phase II Dose | 16 mg/m² |
| Overall Tolerability at Recommended Dose | Well tolerated |
| Toxicity Profile | Favorable |
Findings from a first-in-human Phase I study of this compound in patients with advanced solid tumors.
Experimental Protocols
The safety and tolerability of this compound in the cited clinical trials were primarily assessed through the monitoring and grading of adverse events according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .
Adverse Event Monitoring and Reporting:
-
Data Collection: Adverse events were systematically collected at baseline and throughout the treatment period at each study visit. This involved physical examinations, laboratory tests, and patient-reported symptoms.
-
Grading: The severity of each adverse event was graded on a 5-point scale as defined by the CTCAE.[3][4][5][6][7]
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to the adverse event.
-
-
Causality Assessment: The relationship of each adverse event to the study drug (this compound) was assessed by the investigators.
-
Reporting: All Grade 3 and 4 adverse events, as well as serious adverse events (SAEs), were reported to the study sponsor and regulatory authorities in an expedited manner.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and processes involved in the assessment of this compound, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway leading to tumor necrosis.
Caption: Experimental workflow for safety assessment in a clinical trial.
References
- 1. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (fosbretabulin tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 4. evs.nci.nih.gov [evs.nci.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. policycommons.net [policycommons.net]
- 7. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
How does BNC105P's selectivity for activated endothelial cells compare to other VDAs
A Comparative Analysis of BNC105P's Selectivity for Activated Endothelial Cells Versus Other Vascular Disrupting Agents
For Immediate Release
In the landscape of cancer therapeutics, vascular disrupting agents (VDAs) represent a potent strategy to selectively target and destroy the blood vessels that fuel tumor growth. A key determinant of a VDA's efficacy and safety lies in its ability to discriminate between the activated, proliferating endothelial cells of the tumor neovasculature and the quiescent endothelial cells of healthy tissues. This guide provides an in-depth comparison of this compound, a novel tubulin polymerization inhibitor, with other established VDAs, focusing on their selectivity for activated endothelial cells, supported by experimental data.
Executive Summary
This compound, and its active metabolite BNC105, demonstrate a significantly higher selectivity for proliferating endothelial cells compared to the well-studied VDA, Combretastatin A4-phosphate (CA4P). Preclinical data reveals that BNC105 is 80-fold more potent against actively proliferating endothelial cells and those engaged in capillary formation in vitro, a selectivity not observed with Combretastatin A4 (CA4)[1]. This enhanced selectivity translates to a wider therapeutic window, with this compound causing substantial tumor vascular disruption at doses well below its no-observed-adverse-event level (NOAEL)[1][2]. This heightened precision suggests a promising safety profile and potent anti-tumor activity for this compound.
Mechanism of Action: A Common Target, A Sharper Focus
Both this compound and other tubulin-binding VDAs, such as CA4P and ZD6126, exert their effects by disrupting microtubule dynamics in endothelial cells. This disruption leads to a cascade of events culminating in increased vascular permeability and shutdown of blood flow to the tumor. The selectivity for tumor vasculature stems from the inherent differences between tumor and normal blood vessels. Tumor endothelial cells are in a constant state of proliferation and possess a less organized cytoskeleton, making them more susceptible to tubulin-disrupting agents[3].
However, subtle differences in the interaction with tubulin and downstream signaling can lead to significant variations in selectivity and efficacy.
Head-to-Head Comparison: this compound vs. Other VDAs
The following tables summarize the available quantitative data comparing the selectivity and potency of this compound with other prominent VDAs.
Table 1: In Vitro Selectivity for Proliferating vs. Non-proliferating Endothelial Cells
| Compound | Selectivity Ratio (Potency in Proliferating vs. Non-proliferating ECs) | Reference |
| BNC105 | 80-fold higher potency | [1] |
| Combretastatin A4 (CA4) | No significant selectivity observed | [1] |
Table 2: In Vivo Vascular Disruption and Therapeutic Window
| Compound | Vascular Disruption at NOAEL | Therapeutic Window | Reference |
| This compound | 95% disruption at 1/8th of NOAEL | Wide | [1][2] |
| Combretastatin A4-phosphate (CA4P) | 90% disruption at NOAEL | Narrower | [1][2] |
| ZD6126 | Significant effects at ~1/30th of MTD | Wide |
Signaling Pathway of Tubulin-Binding VDAs
The disruption of microtubules by agents like this compound triggers a signaling cascade that ultimately leads to vascular collapse. A key player in this pathway is the RhoA signaling cascade. Microtubule depolymerization leads to the activation of RhoA, a small GTPase that regulates the actin cytoskeleton. Activated RhoA promotes the formation of stress fibers and focal adhesions, leading to endothelial cell contraction and increased intercellular gaps. This, in turn, increases vascular permeability, leading to leakage of plasma and blood cells into the tumor interstitium and eventual vascular shutdown.
Caption: Signaling pathway of tubulin-binding VDAs in activated endothelial cells.
Experimental Protocols
To provide a comprehensive understanding of how the selectivity of VDAs is assessed, detailed methodologies for key experiments are outlined below.
Endothelial Cell Proliferation Assay
Objective: To determine the differential effect of a VDA on the proliferation of activated (proliferating) versus quiescent (non-proliferating) endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Seeding:
-
Proliferating Group: Cells are seeded at a low density to encourage active proliferation.
-
Quiescent Group: Cells are seeded at a high density and allowed to form a confluent monolayer to induce contact inhibition and a quiescent state.
-
-
Treatment: Both groups are treated with a range of concentrations of the VDA (e.g., BNC105, CA4) for a specified period (e.g., 72 hours).
-
Proliferation Assessment: Cell proliferation is measured using a standard assay such as the MTT or CyQUANT assay, which quantifies the number of viable cells.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated for both proliferating and quiescent cells. The ratio of IC50 values (quiescent/proliferating) indicates the selectivity of the compound for proliferating cells.
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of a VDA to disrupt the formation of capillary-like structures by endothelial cells in vitro, mimicking a key step in angiogenesis.
Methodology:
-
Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify.
-
Cell Seeding: HUVECs are seeded onto the matrix in the presence of various concentrations of the VDA.
-
Incubation: The plate is incubated for a period sufficient for tube formation to occur in the control group (typically 6-18 hours).
-
Visualization: The formation of tube-like structures is visualized and captured using a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Caption: Experimental workflow for the endothelial cell tube formation assay.
Conclusion
The available data strongly suggest that this compound possesses a superior selectivity for activated endothelial cells compared to older tubulin-binding VDAs like CA4P. This heightened selectivity, coupled with a wider therapeutic window, positions this compound as a highly promising candidate for anti-cancer therapy. Further head-to-head preclinical and clinical studies with a broader range of VDAs will be crucial to fully elucidate its comparative advantages. The detailed experimental protocols provided herein offer a framework for such future investigations, ensuring standardized and comparable results in the ongoing effort to develop more effective and safer vascular-targeting cancer treatments.
References
- 1. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
BNC105P: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the vascular disrupting agent (VDA) BNC105P, focusing on its differential impact on various tumor types. This compound, a prodrug of the potent tubulin polymerization inhibitor BNC105, has demonstrated significant anti-tumor activity in both preclinical models and clinical trials. This document synthesizes available data to offer a comparative perspective on its efficacy, mechanism of action, and experimental basis.
Mechanism of Action: Disrupting the Tumor's Lifeline
This compound exerts its anti-cancer effects through a dual mechanism. Primarily, it acts as a vascular disrupting agent. Its active form, BNC105, selectively targets and inhibits tubulin polymerization in activated endothelial cells lining the tumor vasculature.[1] This disruption leads to a collapse of the tumor's blood supply, resulting in hypoxia and subsequent necrosis of tumor cells.[1][2]
Secondly, BNC105 has a direct cytotoxic effect on cancer cells by inhibiting tubulin polymerization, a critical process for cell division.[3] This leads to cell cycle arrest and apoptosis. In Chronic Lymphocytic Leukemia (CLL) cells, BNC105 has been shown to induce rapid apoptosis through the activation of c-Jun N-terminal kinase (JNK) and the induction of the pro-apoptotic protein Noxa.[3][4]
Preclinical Efficacy: A Broad Spectrum of Activity
This compound has demonstrated promising anti-tumor activity across a range of preclinical cancer models, both as a monotherapy and in combination with other agents.
| Tumor Type | Model | Treatment | Key Findings | Reference |
| Breast Cancer | Xenograft | This compound + Bevacizumab | Greater tumor growth inhibition compared to single agents. | [2][5] |
| Colon Cancer | Murine | This compound Monotherapy | Complete tumor clearance in 20% of treated animals. | [1] |
| Colorectal Cancer | Syngeneic (MC38) | BNC105 + anti-PD-1 | 97% Tumor Growth Inhibition (TGI) in combination vs. 40% with BNC105 and 74% with anti-PD-1 alone. | |
| Colorectal Cancer | Syngeneic (CT26) | BNC105 + anti-CTLA-4 | 70% TGI in combination vs. 27% with BNC105 and 14% with anti-CTLA-4 alone. | |
| Renal Cancer | Orthotopic | This compound + Pazopanib | Significant increase in survival. | [2][5] |
| Renal Cancer | Murine | This compound Monotherapy | Comparable activity to sunitinib. | [6] |
| Chronic Lymphocytic Leukemia (CLL) | In vitro | BNC105 | Rapid induction of apoptosis. | [3][4] |
Comparative Efficacy with Other VDAs:
Preclinical studies have indicated that BNC105 possesses a superior therapeutic window compared to the well-known VDA, combretastatin A4 (CA4). BNC105 achieves 95% vascular disruption at one-eighth of its No Observed Adverse Event Level (NOAEL), whereas CA4 produces 90% vascular disruption at its NOAEL.[1] This suggests a potentially better safety profile for this compound.
Clinical Trial Performance: Validation in Human Cancers
This compound has been evaluated in several clinical trials, providing valuable insights into its efficacy and safety in cancer patients.
Solid Tumors
Metastatic Renal Cell Carcinoma (mRCC):
A Phase I/II trial (DisrupTOR-1) evaluated this compound in combination with everolimus in patients with mRCC.
| Parameter | This compound + Everolimus (Arm A) | Everolimus Alone (Arm B) |
| 6-Month Progression-Free Survival (6MPFS) | 33.82% | 30.30% |
| Median Progression-Free Survival (mPFS) | 4.7 months | 4.1 months |
| Objective Response Rate (ORR) | 1 CR, 1 PR | 2 PR |
While the primary endpoint of a significant improvement in 6MPFS was not met, the combination was well-tolerated.
Malignant Pleural Mesothelioma (MPM):
A Phase II single-arm trial investigated this compound as a second-line therapy for advanced MPM.
| Parameter | Value |
| Objective Response Rate (ORR) | 3% (1 Partial Response) |
| Stable Disease (SD) | 43% |
| Median Progression-Free Survival (mPFS) | 1.5 months |
| Median Overall Survival (mOS) | 8.2 months |
The study concluded that this compound was safe and tolerable, but the single-agent response rate was insufficient to warrant further investigation in this setting.
Hematological Malignancies
Chronic Lymphocytic Leukemia (CLL):
A Phase I trial of this compound in combination with ibrutinib for relapsed/refractory CLL was initiated but terminated early due to slow enrollment. Therefore, the maximum tolerated dose (MTD) was not determined, and efficacy data is limited.
Experimental Protocols
General In Vivo Tumor Model Protocol (Preclinical)
A generalized protocol for evaluating the efficacy of this compound in a preclinical setting is outlined below. Specific details may vary depending on the tumor model and experimental objectives.
Key Steps:
-
Cell Culture: Propagation of the desired cancer cell line in appropriate culture conditions.
-
Animal Model: Selection of an appropriate animal model (e.g., immunodeficient mice for xenografts, syngeneic models for immunocompetent studies).
-
Tumor Implantation: Subcutaneous or orthotopic injection of tumor cells into the host animals.
-
Tumor Growth and Randomization: Monitoring of tumor growth until they reach a predetermined size, followed by randomization of animals into treatment and control groups.
-
Treatment Administration: Administration of this compound (typically intravenously), vehicle control, and any comparator or combination agents according to the study design.
-
Monitoring: Regular measurement of tumor volume and body weight.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or based on other predefined criteria.
-
Data Analysis: Calculation of tumor growth inhibition and statistical analysis of survival data.
Clinical Trial Design (General Overview)
Clinical trials for this compound have generally followed standard oncology trial designs.
-
Phase I: Dose-escalation studies to determine the MTD and recommended Phase II dose (RP2D), and to assess safety and pharmacokinetics.
-
Phase II: Single-arm or randomized studies to evaluate the efficacy of this compound (alone or in combination) in specific cancer types, with primary endpoints such as ORR or PFS.
Conclusion
This compound has demonstrated a compelling preclinical profile as a vascular disrupting agent with direct anti-tumor effects across a variety of solid and hematological cancer models. Its favorable therapeutic window compared to older VDAs is a notable advantage. Clinical trial results have shown modest single-agent activity in heavily pre-treated populations but suggest potential for combination therapies. The efficacy of this compound appears to be tumor-type dependent, with more promising signals in combination settings for solid tumors. Further research is warranted to identify predictive biomarkers and optimal combination strategies to fully harness the therapeutic potential of this novel agent.
References
- 1. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid induction of apoptosis in chronic lymphocytic leukemia cells by the microtubule disrupting agent BNC105 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid induction of apoptosis in chronic lymphocytic leukemia cells by the microtubule disrupting agent BNC105 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
Safety Operating Guide
Navigating the Safe Disposal of BNC105P: A Guide for Laboratory Professionals
Researchers and drug development professionals handling BNC105P, a potent tubulin inhibitor with cytotoxic properties, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the proper management of this compound waste, aligning with general protocols for antineoplastic and cytotoxic agents.
Personal Protective Equipment (PPE) and Waste Containment
Proper disposal begins with the correct use of PPE and designated waste containers. All personnel handling this compound waste must be trained in these procedures to minimize exposure risks.
| Item Category | Description | Source |
| Personal Protective Equipment (PPE) | Double chemotherapy gloves, solid-front barrier gown, safety goggles or a full-face shield. | [2] |
| Sharps Waste | Needles, syringes, scalpels, and glass vials that have come into contact with this compound. | [3] |
| Solid Waste | Contaminated gloves, bench paper, pipette tips, flasks, and empty drug vials. | [3] |
| Liquid Waste | Unused or expired this compound solutions, cell culture media containing the drug, and contaminated solvents. | [3] |
| Waste Containers | Clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste. Containers for sharps are typically purple or yellow.[3][4] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The following protocol outlines the necessary steps for the safe segregation and disposal of waste contaminated with this compound.
1. Waste Segregation at the Point of Generation:
-
Immediately discard any item contaminated with this compound into a designated hazardous waste container.[3]
-
Do not mix this compound waste with regular laboratory trash.[3]
-
Separate sharps, solid, and liquid waste into their respective, clearly labeled containers.[2][3]
2. Handling and Containment:
-
Sharps: Place all sharps directly into a designated cytotoxic sharps container. Do not recap needles.[2][3]
-
Solid Waste: Collect in a rigid, leak-proof container or a double-bagged, thick plastic bag marked with the cytotoxic hazard symbol.[3]
-
Liquid Waste: Collect in a compatible, sealed, and shatter-proof container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][5]
3. Personal Protective Equipment (PPE) Removal and Disposal:
-
After handling this compound waste, remove PPE in a manner that prevents self-contamination.
-
The outer pair of gloves should be removed first, followed by the gown, and then the inner gloves.[3]
4. Waste Storage and Collection:
-
Keep all cytotoxic waste containers sealed and stored in a designated, secure area with limited access.[3][5]
-
This storage area should be separate from other waste streams.[3]
-
Schedule regular waste pick-ups with your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
5. Record Keeping:
-
Maintain meticulous records of all hazardous waste generated, including the type of waste, quantity, and date of disposal, in accordance with institutional and regulatory requirements.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: this compound Waste Disposal Workflow
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, wear the recommended PPE, including respiratory protection if dust is present.
-
Contain the Spill: Use absorbent pads to contain liquid spills. For solid spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the Spill: Collect all contaminated materials and place them into a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a thorough rinse with water.[2]
-
Report the Spill: Report the incident to your supervisor and EHS department in accordance with your institution's policies.
Disclaimer: This document provides general guidance based on established procedures for cytotoxic agents. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to your institution's chemical hygiene plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance with all federal, state, and local regulations.[5][6]
References
Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling BNC105P
For researchers, scientists, and drug development professionals engaged in the vital work of advancing cancer therapeutics, the safe handling of investigational compounds like BNC105P is of paramount importance. This compound, a tubulin polymerization inhibitor designed to selectively disrupt tumor vasculature, requires stringent safety protocols to protect laboratory personnel from potential exposure.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified as an antineoplastic and cytotoxic agent.[1][2] As with many compounds in this class, it is presumed to be hazardous. Therefore, all personnel must handle this compound with the appropriate precautions to minimize the risk of exposure, which can occur through inhalation, skin contact, or ingestion.[3] A thorough risk assessment should be conducted before any handling of the compound.
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for various procedures involving this compound.
| Procedure | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Double chemotherapy gloves (nitrile) | Disposable, solid-front, back-closure chemotherapy gown | Safety glasses with side shields or goggles | NIOSH-approved N95 or higher respirator |
| Reconstitution and Dilution (Liquid) | Double chemotherapy gloves (nitrile) | Disposable, solid-front, back-closure chemotherapy gown | Safety glasses with side shields and a face shield | Use within a certified biological safety cabinet (BSC) or fume hood |
| In Vitro/In Vivo Administration | Double chemotherapy gloves (nitrile) | Disposable, solid-front, back-closure chemotherapy gown | Safety glasses with side shields | Not generally required if performed in a BSC or with appropriate engineering controls |
| Waste Disposal | Double chemotherapy gloves (nitrile) | Disposable, solid-front, back-closure chemotherapy gown | Safety glasses with side shields | Not generally required |
Note: All PPE should be disposable and designated for chemotherapy use. Reusable PPE is not recommended.[4]
Experimental Protocol: Reconstitution of this compound
This protocol outlines the steps for safely reconstituting powdered this compound for experimental use.
Materials:
-
This compound (powder form)
-
Sterile, non-pyrogenic solvent (e.g., DMSO, saline)
-
Appropriate PPE (see table above)
-
Certified Class II Biological Safety Cabinet (BSC)
-
Sterile syringes and needles
-
Sealed waste container for sharps and contaminated materials
-
Absorbent, plastic-backed pads
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Work Area Setup: Place an absorbent, plastic-backed pad on the work surface of the BSC to contain any potential spills.
-
Vial Preparation: Gently tap the vial containing the this compound powder to ensure all powder is at the bottom.
-
Solvent Aspiration: Using a sterile syringe and needle, draw up the required volume of the appropriate solvent.
-
Reconstitution: Slowly inject the solvent into the this compound vial, directing the stream against the side of the vial to avoid aerosolization.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake, as this can cause foaming and aerosol generation.
-
Labeling: Clearly label the reconstituted solution with the compound name, concentration, date, and initials of the preparer.
-
Waste Disposal: Immediately dispose of all used needles, syringes, vials, and contaminated materials in a designated, sealed hazardous waste container.[2]
-
Decontamination: Wipe down the work surface of the BSC with an appropriate deactivating agent, followed by 70% ethanol.
-
Doffing PPE: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. Dispose of all disposable PPE in the appropriate hazardous waste stream.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Operational and Disposal Plans
Spill Management: In the event of a spill, evacuate the immediate area and alert others. Only personnel trained in hazardous spill cleanup should proceed. A spill kit containing appropriate PPE, absorbent materials, and decontaminating solutions should be readily available.
Waste Disposal: All materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[2][5] Waste should be segregated into clearly labeled, sealed containers for collection by a licensed hazardous waste disposal service.[6]
This compound Handling Workflow
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. A phase II clinical trial of the vascular disrupting agent this compound as second line chemotherapy for advanced Malignant Pleural Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.uri.edu [web.uri.edu]
- 3. gerpac.eu [gerpac.eu]
- 4. pogo.ca [pogo.ca]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
